molecular formula C19H22N4O3 B1674355 Iclaprim CAS No. 192314-93-5

Iclaprim

货号: B1674355
CAS 编号: 192314-93-5
分子量: 354.4 g/mol
InChI 键: HWJPWWYTGBZDEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine is an aminopyrimidine that is 5-methylpyrimidine-2,4-diamine in which one of the hydrogens of the methyl group has been replaced by a 2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl group. It is an aminopyrimidine, a member of chromenes and a member of cyclopropanes.
ICLAPRIM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
has antiviral activity

属性

IUPAC Name

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPWWYTGBZDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870191
Record name 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192314-93-5
Record name Iclaprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192314-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iclaprim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192314935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iclaprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(2-Cyclopropyl-7,8-dimethoxy-2H-1-benzopyran-5-yl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICLAPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42445HUU0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iclaprim's Mechanism of Action on the Bacterial Folate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a novel diaminopyrimidine antibiotic that exhibits potent, rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action lies in the targeted inhibition of the bacterial folate pathway, a critical metabolic route for the synthesis of essential nucleic acid precursors and amino acids. This technical guide provides an in-depth exploration of this compound's interaction with this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental processes.

This compound is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme that is not targeted by most other classes of antibiotics.[3] This distinct mechanism provides an alternative therapeutic option, particularly in the context of rising resistance to conventional agents. Developed as an optimized analog of trimethoprim, this compound was designed using X-ray crystallography to achieve higher potency and to overcome existing trimethoprim resistance mechanisms.[1][4]

The Bacterial Folate Pathway and this compound's Point of Intervention

Bacteria synthesize folate de novo, a pathway absent in humans who obtain folate from their diet. This metabolic difference makes the folate synthesis pathway an attractive target for selective antibacterial therapy. The pathway culminates in the production of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.

The key steps in the latter part of the bacterial folate pathway are:

  • Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate to form dihydropteroate.

  • Dihydrofolate synthase (DHFS) then adds glutamate to dihydropteroate to produce dihydrofolate (DHF).

  • Dihydrofolate reductase (DHFR) , the target of this compound, catalyzes the reduction of DHF to THF, utilizing NADPH as a cofactor.[5]

By inhibiting DHFR, this compound effectively blocks the production of THF, leading to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[6]

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of this compound PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHPP Dihydropteroate pyrophosphate DHPP->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Purines, Thymidine, Amino Acids THF->Precursors This compound This compound This compound->THF Inhibition

Figure 1: this compound's inhibition of the bacterial folate pathway.

Quantitative Analysis of this compound's Potency and Selectivity

This compound's efficacy is underscored by its potent inhibition of bacterial DHFR and its high selectivity for the bacterial enzyme over its human counterpart. This selectivity is crucial for minimizing off-target effects and ensuring patient safety.

Enzyme Inhibition Kinetics

The inhibitory activity of this compound against Staphylococcus aureus DHFR, including trimethoprim-resistant strains, has been quantified through the determination of IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) values.

EnzymeInhibitorIC50 (nM)Ki (nM)
S. aureus DHFR (Wild-Type)This compound5.01.7
Trimethoprim10034
S. aureus DHFR (F98Y Mutant)This compound8.02.0
Trimethoprim1670567
S. aureus DHFR (DfrG)This compound-1350
Trimethoprim-31000
S. aureus DHFR (DfrA)This compound-90
Trimethoprim-820
S. aureus DHFR (DfrK)This compound-221
Trimethoprim-4260
Human DHFRThis compound>100,000-

Data compiled from Oefner et al. (2009) and Reeve et al. (2018).[1][7]

The data clearly demonstrates that this compound is significantly more potent than trimethoprim against both wild-type and, notably, the F98Y mutant S. aureus DHFR, a common mechanism of trimethoprim resistance.[1] this compound also retains substantial activity against other trimethoprim-resistant DHFR isoforms (DfrA, DfrG, DfrK).[7] Crucially, this compound shows minimal inhibition of human DHFR, with an IC50 value over five orders of magnitude higher than that for the bacterial enzyme, highlighting its high selectivity.[8]

Antibacterial Activity

The in vitro antibacterial potency of this compound has been evaluated against a wide range of Gram-positive clinical isolates. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a key metric of antibacterial efficacy.

OrganismNumber of IsolatesThis compound MIC90 (µg/mL)
Staphylococcus aureus (all)29830.12
- Methicillin-susceptible (MSSA)14890.06
- Methicillin-resistant (MRSA)14940.12
Streptococcus pyogenes5040.25
Streptococcus agalactiae4730.25
Streptococcus pneumoniae-2
Haemophilus influenzae-0.12
Moraxella catarrhalis-0.12

Data compiled from Hawser et al. (2009) and an updated review by Huang et al. (2018).[4][9]

These data confirm this compound's potent activity against key Gram-positive pathogens, including MRSA.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate this compound's mechanism of action.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme (wild-type or mutant)

  • This compound and comparator inhibitors (e.g., trimethoprim)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, 50 µM DHF, and 100 µM NADPH in a 1 mL cuvette.

  • Add varying concentrations of the inhibitor (this compound or trimethoprim) to the reaction mixture.

  • Initiate the reaction by adding the appropriate amount of DHFR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at room temperature.

  • The rate of NADPH oxidation is proportional to DHFR activity.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • Inhibition constants (Ki) are calculated from Dixon plots by plotting the reciprocal of the reaction velocity (1/v) against the inhibitor concentration at different substrate concentrations.[10]

DHFR_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, DHF, NADPH) start->prep_mix add_inhibitor Add Inhibitor (this compound/Trimethoprim) prep_mix->add_inhibitor add_enzyme Add DHFR Enzyme add_inhibitor->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Mode) add_enzyme->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 calc_ki Calculate Ki (Dixon Plot) measure_abs->calc_ki end End calc_ic50->end calc_ki->end

Figure 2: Workflow for DHFR enzyme inhibition assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth. The protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and comparator antibiotics

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Macromolecular Synthesis Assay

This assay determines the effect of an antimicrobial agent on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.

Materials:

  • Bacterial culture

  • Radiolabeled precursors:

    • DNA synthesis: [3H]thymidine

    • RNA synthesis: [3H]uridine

    • Protein synthesis: [3H]leucine or [3H]tryptophan

    • Cell wall synthesis: [3H]N-acetylglucosamine

  • This compound and control antibiotics with known mechanisms of action

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add the test compound (this compound) or control antibiotics at a concentration that inhibits growth.

  • Add the specific radiolabeled precursor to each tube.

  • Incubate the tubes at 37°C and take samples at various time points.

  • Stop the incorporation of the radiolabel by adding ice-cold TCA to precipitate the macromolecules.

  • Collect the precipitated material on a filter membrane.

  • Wash the filter to remove unincorporated radiolabeled precursors.

  • Measure the radioactivity of the precipitated material using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor in the presence of the test compound indicates inhibition of that particular macromolecular synthesis pathway.[12][13]

Macromolecular_Synthesis_Assay cluster_input Inputs cluster_process Experimental Process cluster_output Outputs Bacteria Bacterial Culture Incubate Incubate Bacteria->Incubate Iclaprim_input This compound Iclaprim_input->Incubate Radiolabel Radiolabeled Precursors ([3H]thymidine, [3H]uridine, etc.) Radiolabel->Incubate Precipitate Precipitate with TCA Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Measure Measure Radioactivity Filter->Measure DNA DNA Synthesis Measure->DNA RNA RNA Synthesis Measure->RNA Protein Protein Synthesis Measure->Protein CellWall Cell Wall Synthesis Measure->CellWall

Figure 3: Experimental workflow for macromolecular synthesis assay.

Structural Basis of this compound's Enhanced Potency

X-ray crystallography studies of this compound in complex with S. aureus DHFR have provided a detailed understanding of its binding mode and the reasons for its increased affinity compared to trimethoprim.[1][14] These studies reveal that this compound binds to the active site of DHFR in a manner similar to trimethoprim. However, the unique chemical structure of this compound allows for additional hydrophobic interactions within the substrate-binding pocket of the enzyme.[1] These enhanced interactions are responsible for this compound's increased affinity and its ability to inhibit trimethoprim-resistant DHFR enzymes, where mutations might otherwise weaken the binding of trimethoprim.[1]

Conclusion

This compound's mechanism of action is a well-defined and potent inhibition of the bacterial folate pathway at the level of dihydrofolate reductase. Its high affinity for bacterial DHFR, including trimethoprim-resistant variants, and its excellent selectivity over the human enzyme, make it a promising therapeutic agent. The quantitative data on its enzyme inhibition and antibacterial activity, coupled with a thorough understanding of its molecular interactions, provide a strong foundation for its clinical development and application in treating serious Gram-positive infections. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antimicrobial drug discovery and development.

References

Iclaprim: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclaprim is a potent, late-stage antibiotic candidate belonging to the diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. This document provides an in-depth technical overview of this compound's molecular structure, chemical properties, mechanism of action, and in vitro activity. Detailed experimental protocols for key microbiological assays are provided, along with a comprehensive summary of its antibacterial spectrum and pharmacokinetic profile. This guide is intended to serve as a core resource for researchers and drug development professionals engaged in the study and potential application of this compound.

Molecular Structure and Chemical Properties

This compound, a synthetic derivative of trimethoprim, possesses a unique molecular architecture that confers its potent and selective antibacterial activity.[1] It is a racemic mixture, with both enantiomers demonstrating comparable antimicrobial efficacy.[1]

Table 1: Molecular and Chemical Properties of this compound

PropertyValueReference
Chemical Name 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine--INVALID-LINK--
Molecular Formula C₁₉H₂₂N₄O₃--INVALID-LINK--
Molecular Weight 354.4 g/mol --INVALID-LINK--
SMILES COC1=C(OC)C2=C(C=C(C(C3CC3)O2)C=C1)CC4=CN=C(N)N=C4N--INVALID-LINK--
Physical State SolidN/A
Stereochemistry Racemic[1]

Mechanism of Action: Selective Inhibition of Bacterial Dihydrofolate Reductase

This compound exerts its bactericidal effect by selectively targeting and inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1][2] This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By blocking this pathway, this compound effectively halts bacterial growth and replication.[2]

The selectivity of this compound for bacterial DHFR over its human counterpart is a key feature, minimizing off-target effects and enhancing its safety profile.[2] This selectivity is attributed to structural differences between the bacterial and mammalian enzymes, allowing for a much higher binding affinity of this compound to the bacterial target.[2]

folate_pathway PABA PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Purines, Thymidine, Amino Acids Purines, Thymidine, Amino Acids Tetrahydrofolate (THF)->Purines, Thymidine, Amino Acids Essential for DNA, RNA, and protein synthesis Dihydropteroate Synthase Dihydropteroate Synthase Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) This compound This compound This compound->Dihydrofolate Reductase (DHFR) Inhibition

Figure 1: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Table 2: Comparative Inhibition of Bacterial vs. Human Dihydrofolate Reductase by this compound

Enzyme SourceIC₅₀ (µM)Kᵢ (µM)Reference
S. aureus DHFR (Wild-type) 0.0022 ± 0.00030.0003 ± 0.00005[4]
S. aureus DHFR (F98Y mutant) 0.027 ± 0.0040.006 ± 0.0008[4]
Human DHFR >100Not reported[5]

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.

Table 3: In Vitro Activity of this compound against Staphylococcus aureus

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA) (1,513)0.060.12[6]
Methicillin-Resistant S. aureus (MRSA)0.060.5[7]
MRSA, Linezolid-Nonsusceptible (26)0.25>8[8]
MRSA, Vancomycin-Intermediate (28)0.25>8[8]

Table 4: In Vitro Activity of this compound against Streptococcus pneumoniae

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. pneumoniae (785)≤0.031[9]
Trimethoprim-Sulfamethoxazole-Susceptible S. pneumoniae (670)≤0.030.06[9]
Trimethoprim-Sulfamethoxazole-Resistant S. pneumoniae (115)2≥8[9]

Human Pharmacokinetics

Table 5: Pharmacokinetic Parameters of this compound in Humans (0.8 mg/kg every 12 hours)

ParameterValueReference
Cₘₐₓ (ng/mL) 730 ± 210[2]
AUC₀₋₁₂ (ng·h/mL) 2080 ± 540[2]
t₁/₂ (h) 3.5 ± 0.8[2]
Vd (L) 230 ± 70[2]
CL (L/h) 27.2 ± 7.9[2]
Protein Binding ~93%[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound stock solution Prepare this compound stock solution Prepare serial dilutions of this compound in CAMHB Prepare serial dilutions of this compound in CAMHB Prepare this compound stock solution->Prepare serial dilutions of this compound in CAMHB Prepare bacterial inoculum (0.5 McFarland) Prepare bacterial inoculum (0.5 McFarland) Inoculate microtiter plate wells Inoculate microtiter plate wells Prepare bacterial inoculum (0.5 McFarland)->Inoculate microtiter plate wells Prepare serial dilutions of this compound in CAMHB->Inoculate microtiter plate wells Incubate at 35-37°C for 16-20 hours Incubate at 35-37°C for 16-20 hours Inoculate microtiter plate wells->Incubate at 35-37°C for 16-20 hours Visually inspect for turbidity Visually inspect for turbidity Incubate at 35-37°C for 16-20 hours->Visually inspect for turbidity Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually inspect for turbidity->Determine MIC (lowest concentration with no visible growth)

Figure 2: Experimental workflow for MIC determination.

Methodology:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Methodology:

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to this compound: this compound is added to the bacterial suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control with no antibiotic is included.

  • Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each suspension. The samples are serially diluted in saline and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound is a promising diaminopyrimidine antibiotic with a well-defined mechanism of action and potent in vitro activity against clinically important Gram-positive pathogens, including resistant strains. Its high selectivity for bacterial DHFR contributes to a favorable safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development of this important antimicrobial agent.

References

Iclaprim: A Technical Guide to a Potent Bacterial Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iclaprim is a potent, selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2][3] As a diaminopyrimidine antibiotic, it was specifically designed using crystallographic data to exhibit a high affinity for bacterial DHFR, including isoforms that confer resistance to trimethoprim, a related DHFR inhibitor.[1][4][5] this compound demonstrates rapid bactericidal activity, particularly against a wide spectrum of Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and various Streptococcus species.[1][4][6][7] This guide provides a detailed overview of its mechanism of action, quantitative in vitro efficacy, key experimental protocols for its evaluation, and visual representations of its biochemical pathway and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The Bacterial Folate Synthesis Pathway

Unlike humans, who acquire folate from their diet, most bacteria must synthesize it de novo.[8][9] This biosynthetic pathway is critical for bacterial survival as it produces tetrahydrofolate (THF) and its derivatives.[5] THF cofactors are essential for one-carbon transfer reactions, which are vital for the synthesis of key cellular building blocks, including purine nucleotides, thymidylate, and certain amino acids like methionine.[5][8][10] The pathway begins with guanosine triphosphate (GTP) and proceeds through several enzymatic steps to produce dihydrofolate (DHF).[9][10][11] The final, critical step is the reduction of DHF to THF, catalyzed by the enzyme dihydrofolate reductase (DHFR).[5][12] Because this pathway is essential for bacteria and absent in humans, its enzymes are excellent targets for antimicrobial agents.[8][9]

Selective Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by targeting and potently inhibiting bacterial DHFR.[1][3] By blocking this enzyme, this compound prevents the conversion of DHF to THF, thereby depleting the intracellular pool of active folate cofactors.[5] This cessation of essential building block synthesis halts DNA replication and cell division, ultimately leading to bacterial cell death.[5]

This compound is a structural analogue of the DHFR substrate and binds to the enzyme's active site.[5] Its design was optimized using X-ray crystallography to form additional hydrophobic interactions within the substrate-binding pocket of bacterial DHFR.[1][4] These enhanced interactions are responsible for its increased affinity and potency, which is 8- to 32-fold greater than that of trimethoprim against Gram-positive isolates.[4] Crucially, this design allows this compound to effectively inhibit trimethoprim-resistant DHFR enzymes, such as the common F98Y mutant in S. aureus, overcoming a key mechanism of clinical resistance.[1][4] Furthermore, this compound exhibits high selectivity, inhibiting bacterial DHFR at submicromolar concentrations while showing no significant inhibition of the human enzyme, a critical feature for its safety profile.[13]

Visualization of Folate Pathway Inhibition

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition GTP GTP Dihydroneopterin Dihydroneopterin GTP->Dihydroneopterin ...multiple steps PABA PABA Dihydroneopterin->PABA + p-Aminobenzoic acid (PABA) (via DHPS) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF + Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Products Purines, Thymidine, Amino Acids THF->Products This compound This compound This compound->Inhibition

Caption: Bacterial folate synthesis pathway and the point of inhibition by this compound.

In Vitro Activity and Efficacy

Spectrum of Activity

This compound's primary spectrum of activity is focused on Gram-positive bacteria.[4][6] It is highly potent against Staphylococcus aureus, including strains resistant to other antibiotics like methicillin (MRSA), vancomycin, and linezolid.[4][6][14] Its activity also extends to various species of streptococci, such as Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus pneumoniae.[1][15] While its Gram-negative activity is limited, it has shown efficacy against some respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][3]

Quantitative Efficacy Data

The potency of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively. The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens from surveillance studies.

Table 1: this compound Activity against Staphylococcus aureus Isolates

Organism (Phenotype) No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
S. aureus (All) 2007 0.06 0.12 - 0.5 [6][16]
S. aureus (MSSA) 1004 0.06 0.06 - 0.12 [6][15][16]
S. aureus (MRSA) 1003 0.03 - 0.06 0.12 - 0.5 [6][15][16]
MRSA (Linezolid-Nonsusceptible) 26 - ≤ 1.0 [14]
MRSA (Vancomycin-Nonsusceptible) 28 - ≤ 1.0 (for 67%) [1][14]

| MRSA (Daptomycin-Nonsusceptible) | 7 | - | ≤ 1.0 (for 71%) |[1][14] |

Table 2: this compound Activity against Streptococcus Species

Organism No. of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
S. pneumoniae 250 0.06 2.0 [1][16]
S. pyogenes (Group A) 208 ≤0.015 - 0.06 0.03 - 0.25 [1][6][15]
S. agalactiae (Group B) 202 0.12 - 0.06 0.25 - 0.5 [1][6][15]
Beta-hemolytic streptococci 525 0.06 0.25 [16]

| S. dysgalactiae | 50 | 0.03 | 0.06 |[15] |

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standardized method for determining the MIC of this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][15]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times higher than the highest concentration to be tested.[17]
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The thymidine content of the medium must be low to avoid bypassing the DHFR inhibition mechanism.[6]
  • Bacterial Inoculum: From a pure 18-24 hour culture on a non-selective agar plate, suspend several colonies in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
  • Microtiter Plate: Use a sterile 96-well microtiter plate with a flat bottom.[19]

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row. Add 100 µL of the this compound working solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the drug.
  • Inoculation: Within 15 minutes of standardization, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the drug and inoculum to their final concentrations.[17] Add 50 µL of sterile broth to well 12.
  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, inspect the wells for visible bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.[17][18] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Protocol: DHFR Enzyme Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound against purified bacterial DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHF-to-THF conversion.[20][21][22]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, such as 0.05 M Tris buffer, pH 7.5.[21]
  • Enzyme Solution: Dilute purified bacterial DHFR enzyme in assay buffer to a working concentration that yields a linear reaction rate over the measurement period.
  • Substrate Solution: Prepare a solution of dihydrofolic acid (DHF) in assay buffer.
  • Cofactor Solution: Prepare a solution of NADPH in assay buffer.
  • Inhibitor Solution: Prepare a dilution series of this compound in the assay buffer. A known DHFR inhibitor like methotrexate can be used as a positive control.[22][23]

2. Assay Procedure (96-well UV-transparent plate):

  • To each well, add the components in the following order:
  • Assay Buffer
  • Inhibitor solution (this compound dilutions) or buffer for the uninhibited control.
  • Enzyme solution.
  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]
  • Initiate the reaction by adding the NADPH solution followed immediately by the DHF substrate solution to all wells.[22]
  • Immediately place the plate in a microplate reader.

3. Data Acquisition and Analysis:

  • Measure the decrease in absorbance at 340 nm every 60 seconds for 20-40 minutes.[20]
  • Calculate the initial reaction velocity (rate of absorbance decrease) for each this compound concentration.
  • Determine the percent inhibition relative to the uninhibited control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]

Visualization of a Representative Experimental Workflow

Workflow cluster_workflow In Vitro Evaluation Workflow for a DHFR Inhibitor A Primary Screening: DHFR Enzyme Inhibition Assay B Determine IC50 Values (Potency Assessment) A->B C Secondary Screening: Whole-Cell Activity (MIC) B->C Select Potent Hits D Determine MIC50 & MIC90 against Pathogen Panel C->D E Assess Spectrum of Activity (Gram-positive / Gram-negative) C->E F Time-Kill Kinetic Assays D->F Characterize Lead Compounds H Mechanism of Resistance Studies D->H G Determine Bactericidal vs. Bacteriostatic Activity F->G I Advanced Characterization: Selectivity vs. Human DHFR G->I

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of bacterial dihydrofolate reductase, distinguished by its efficacy against trimethoprim-resistant strains of clinically important Gram-positive pathogens. Its design, informed by structural biology, confers an improved affinity for the bacterial target enzyme, leading to rapid bactericidal activity.[1][5] The comprehensive in vitro data and established methodologies for its evaluation underscore its potential as a valuable therapeutic agent, particularly for treating skin and soft tissue infections caused by multidrug-resistant bacteria like MRSA.[1][3] The targeted mechanism, robust activity profile, and high selectivity make this compound a significant subject of study for antimicrobial research and development professionals.

References

Iclaprim: A Technical Deep Dive into its Discovery, Synthesis, and Antibacterial Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a novel diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3] Developed to overcome the growing challenge of antibiotic resistance, particularly to trimethoprim, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Design

This compound was rationally designed by scientists at Roche as a more potent successor to trimethoprim.[6] The discovery process utilized X-ray crystallography to elucidate the binding interactions within the active site of bacterial DHFR, including from trimethoprim-resistant strains.[1] This structural insight allowed for the optimization of the molecule to form additional hydrophobic contacts within the substrate-binding pocket of the enzyme, thereby enhancing its affinity and overcoming common resistance mechanisms.[1][7] The rights to this compound were later acquired by Arpida and subsequently by Motif BioSciences for further development.[6]

Synthesis of this compound

A novel and practical synthesis of this compound has been developed, starting from the readily available antibiotic trimethoprim (TMP).[8] The key steps of this synthetic route are outlined below.

Key Synthetic Steps

The synthesis involves a multi-step process that includes:

  • Amino-protection and Friedel-Crafts Acetylation: The synthesis commences with the simultaneous amino-protection and Friedel-Crafts acetylation of Trimethoprim (TMP) using acetic anhydride with a tin(IV) chloride catalyst in dichloromethane.[8]

  • Knoevenagel Condensation and Intramolecular Michael Addition: This is a crucial step where the intermediate undergoes a Knoevenagel condensation with cyclopropyl carboxaldehyde, followed by an intramolecular Michael addition. This reaction is typically catalyzed by a buffer system of pyrrolidine and acetic acid and results in the formation of the key chromanone framework.[8]

  • Reduction and Dehydration: The chromanone intermediate is then reduced, for instance with sodium borohydride, and subsequently dehydrated, often using sulfuric acid, to yield the final this compound molecule.[8]

Iclaprim_Synthesis TMP Trimethoprim (TMP) Intermediate1 Amino-protected TMP TMP->Intermediate1 Amino-protection Intermediate2 Acetylated Intermediate Intermediate1->Intermediate2 Friedel-Crafts Acetylation (Acetic anhydride, SnCl4) Intermediate3 Chromanone Intermediate Intermediate2->Intermediate3 Knoevenagel Condensation & Intramolecular Michael Addition (Cyclopropyl carboxaldehyde, Pyrrolidine/Acetic acid) This compound This compound Intermediate3->this compound Reduction (e.g., NaBH4) & Dehydration (H2SO4)

Mechanism of Action

This compound exerts its antibacterial effect by targeting a crucial enzyme in bacterial metabolism: dihydrofolate reductase (DHFR).[1][2]

Inhibition of Dihydrofolate Reductase

DHFR is a key enzyme in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound effectively halts DNA synthesis and repair, leading to bacterial cell death.[7] this compound's mechanism of action is similar to that of trimethoprim, but it was specifically designed for enhanced potency.[1]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA_Proteins DNA, RNA, and Protein Synthesis THF->DNA_RNA_Proteins DHFR->THF This compound This compound This compound->DHFR Inhibits

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including strains resistant to other antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-positive bacteria.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.060.12
Staphylococcus aureus (MRSA)0.060.12
Streptococcus pneumoniae0.062
Streptococcus pyogenes≤0.030.25
Streptococcus agalactiae0.060.25

Data compiled from multiple sources.[1][9][10][11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Human pharmacokinetic studies have shown that this compound has a high volume of distribution, indicating good tissue penetration.[1][11] It is primarily metabolized in the liver by both phase I and phase II enzymes, and its metabolites are excreted in the bile and urine.[1]

Pharmacodynamic Parameters

In preclinical models, the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with the efficacy of this compound is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][12] The time that the drug concentration remains above the MIC (T>MIC) has also been shown to be an important determinant of efficacy.[1]

Clinical Efficacy and Safety

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating bacterial infections.

REVIVE-1 and REVIVE-2 Clinical Trials

The REVIVE-1 and REVIVE-2 were phase 3, randomized, double-blind, multicenter trials that compared the efficacy and safety of intravenous this compound (80 mg every 12 hours) with vancomycin (15 mg/kg every 12 hours) for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][13][14]

The primary endpoint for both studies was the early clinical response (ECR) at 48 to 72 hours after the start of treatment, defined as a ≥20% reduction in lesion size.[1][13]

TrialThis compound ECR (%)Vancomycin ECR (%)Treatment Difference (95% CI)
REVIVE-180.981.0-0.13% (-6.42% to 6.17%)
REVIVE-278.376.71.58% (-5.10% to 8.26%)
Pooled 79.6 78.8 0.75% (-3.84% to 5.35%)

Data from the REVIVE-1 and REVIVE-2 clinical trials.[1][13][14]

In both individual and pooled analyses, this compound was found to be non-inferior to vancomycin for the treatment of ABSSSI.[1][13][14]

Safety Profile

In the REVIVE trials, this compound was generally well-tolerated, with a safety profile comparable to that of vancomycin.[1][14] The most common adverse events reported were nausea, diarrhea, and headache.[14] Notably, there was a lower incidence of elevated serum creatinine with this compound compared to vancomycin.[14]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against bacterial DHFR.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified bacterial DHFR enzyme

  • This compound (test compound)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in a cuvette.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified DHFR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a generalized protocol based on standard enzymatic assays.[15][16][17]

DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, DHF, NADPH) Start->Prepare_Reagents Add_this compound Add this compound (Varying Concentrations) Prepare_Reagents->Add_this compound Add_Enzyme Add DHFR Enzyme Add_this compound->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm (Kinetic Mode) Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of NADPH Oxidation Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Inoculator

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Inoculate each well containing the this compound dilutions and a growth control well (broth with no antibiotic) with the bacterial suspension.

  • Include a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a murine model of infection.

Principle: Mice are rendered neutropenic to reduce their immune response and then infected in the thigh muscle with a specific bacterial strain. The efficacy of this compound is assessed by measuring the reduction in bacterial load in the thigh tissue after treatment.

Materials:

  • Female ICR (CD-1) mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial culture for infection (e.g., S. aureus)

  • This compound for treatment

  • Saline or vehicle control

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • On day 0, inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.

  • At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via a specified route (e.g., subcutaneous or intravenous).

  • At various time points after treatment (e.g., 24 hours), euthanize the mice.

  • Aseptically remove the thigh tissue, homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy of this compound is determined by comparing the bacterial load in the thighs of treated mice to that of the control group.

This is a generalized protocol for the neutropenic murine thigh infection model.[4][7][18]

Conclusion

This compound represents a significant advancement in the development of antibiotics targeting Gram-positive pathogens. Its rational design, based on a deep understanding of the target enzyme, has resulted in a potent molecule with a favorable preclinical and clinical profile. The data presented in this guide underscore the potential of this compound as a valuable therapeutic option for the treatment of serious bacterial infections, particularly in the era of increasing antibiotic resistance. Further research and clinical development will continue to define its role in the infectious disease armamentarium.

References

The In Vitro Spectrum of Activity of Iclaprim: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a novel diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] Developed to address the growing challenge of antimicrobial resistance, particularly among Gram-positive pathogens, this compound demonstrates potent in vitro activity against a wide range of clinical isolates, including strains resistant to other antibiotic classes.[3][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound, detailing its efficacy against key clinical isolates, the experimental protocols used for its evaluation, and its fundamental mechanism of action.

Mechanism of Action

This compound's antimicrobial effect is derived from its high-affinity binding to bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][5] This pathway is critical for the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[6] By inhibiting DHFR, this compound effectively halts bacterial DNA synthesis and replication, leading to a bactericidal effect.[1][7]

A key advantage of this compound is its enhanced potency and ability to overcome certain trimethoprim resistance mechanisms.[3] It was designed through X-ray crystallography to have additional hydrophobic interactions within the conserved substrate-binding pocket of bacterial DHFR, allowing it to maintain activity against some mutated DHFR enzymes that confer resistance to trimethoprim.[3]

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors DNA, RNA, and Protein Precursors THF->Precursors Sulfonamides Sulfonamides Dihydropteroate Synthase Dihydropteroate Synthase Sulfonamides->Dihydropteroate Synthase This compound This compound Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) This compound->Dihydrofolate Reductase (DHFR)

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a global collection of recent clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited) values.

Table 1: Activity of this compound against Staphylococcus aureus
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. aureus (All)2,8140.060.12-
Methicillin-Susceptible S. aureus (MSSA)-0.060.12-
Methicillin-Resistant S. aureus (MRSA)-0.060.5-

Data sourced from a surveillance study of isolates collected between 2012-2014.[1][8]

Table 2: Activity of this compound against Streptococcus Species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae785≤0.031-
S. pneumoniae (TMP-SXT Susceptible)670-0.06-
S. pneumoniae (TMP-SXT Resistant)115-≥8-
Beta-hemolytic streptococci (All)1990.060.25-
Streptococcus pyogenes (Group A)-0.0150.03-
Streptococcus agalactiae (Group B)-0.120.25-

Data for S. pneumoniae from a national surveillance program.[9] Data for beta-hemolytic streptococci from a collection of recent clinical isolates.[1][4]

Table 3: Activity of this compound against Enterococcus Species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterococcus faecalis-0.0154-
Enterococcus faecium-2>8-

Data from a study of 5,937 recent Gram-positive clinical isolates.[4]

Table 4: Activity of this compound against Select Gram-Negative Bacteria
OrganismMIC90 (µg/mL)
Haemophilus influenzae0.12
Moraxella catarrhalis0.12

Data from a review of this compound's microbiological profile.[10]

Experimental Protocols

The determination of this compound's in vitro activity predominantly follows standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing

The primary method used in the cited studies for determining the MIC of this compound is broth microdilution .[8][11] This technique involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test organism.

Key Methodological Parameters:

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

  • Test Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing of most aerobic bacteria.[12] For fastidious organisms like Streptococcus pneumoniae, specific supplemented media such as Haemophilus Test Medium are used.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 16-24 hours in ambient air.[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[13]

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate 1. Isolate and culture a pure bacterial colony Inoculum 2. Prepare standardized inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Inoculate 4. Inoculate microtiter plate with bacterial suspension Inoculum->Inoculate Dilution 3. Prepare serial dilutions of this compound in microtiter plate Dilution->Inoculate Incubate 5. Incubate at 35°C for 16-24 hours Inoculate->Incubate Read 6. Visually inspect for growth inhibition Incubate->Read Determine_MIC 7. Determine MIC (lowest concentration with no growth) Read->Determine_MIC

Caption: General experimental workflow for antimicrobial susceptibility testing by broth microdilution.

Mechanisms of Resistance

Resistance to DHFR inhibitors like trimethoprim, and potentially this compound, can arise through several mechanisms. Understanding these is crucial for predicting and monitoring the long-term efficacy of this compound.

The primary mechanisms include:

  • Target Modification: Mutations in the chromosomal dfr gene can alter the DHFR enzyme's structure, reducing the binding affinity of the inhibitor.[14][15]

  • Target Replacement: Acquisition of plasmid-encoded dfr genes that code for highly resistant DHFR enzymes is a common and clinically significant mechanism of resistance.[15]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target.[3][16]

  • Enzyme Overproduction: Increased expression of the native DHFR enzyme can overcome the inhibitory effect of the drug.[15]

This compound's design, which confers a higher affinity for the target enzyme, allows it to overcome some of these resistance mechanisms, particularly certain target modifications that affect trimethoprim.[3]

Resistance_Mechanisms cluster_main Bacterial Resistance to DHFR Inhibitors cluster_mechanisms Mechanisms Resistance Reduced this compound Efficacy Target_Mod Target Modification (Mutation in dfr gene) Target_Mod->Resistance Target_Rep Target Replacement (Plasmid-encoded dfr) Target_Rep->Resistance Efflux Active Efflux (Pumping drug out) Efflux->Resistance Overproduction Target Overproduction (Increased DHFR expression) Overproduction->Resistance

Caption: Key mechanisms of bacterial resistance to dihydrofolate reductase (DHFR) inhibitors.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and various Streptococcus species. Its targeted mechanism of action, inhibiting a crucial step in bacterial metabolism, and its ability to overcome some existing resistance mechanisms to older DHFR inhibitors, position it as a valuable agent in the antimicrobial armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for its continued evaluation against evolving clinical isolates. This comprehensive data underscores the potential of this compound in treating infections caused by these challenging pathogens.

References

In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Iclaprim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a diaminopyrimidine antibiotic that exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a selective inhibitor of bacterial dihydrofolate reductase (DHFR), this compound presents a targeted mechanism of action distinct from many current anti-MRSA agents. This technical guide provides a comprehensive overview of the in vitro susceptibility of MRSA to this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and potential resistance pathways. The data presented underscore this compound's potential as a valuable agent in the treatment of challenging MRSA infections.

Quantitative Susceptibility Data

The in vitro potency of this compound against MRSA has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various MRSA populations, including strains with resistance to other antibiotics.

Table 1: this compound MIC Distribution for MRSA Isolates

MRSA PopulationNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
All MRSA3,0030.060.12Not Reported[1]
General MRSANot Specified0.25Not ReportedNot Reported[2][3]
MRSA41Not ReportedNot Reported≤0.03 - 0.25[1]

Table 2: this compound MICs for MRSA with Non-Susceptibility to Other Antibiotics

MRSA PhenotypeNo. of Isolates% Susceptible to this compound (MIC ≤1 µg/mL)MIC Range (µg/mL)Reference(s)
Daptomycin-Nonsusceptible771.4%Not Reported[2]
Linezolid-Nonsusceptible26100%Not Reported[2]
Vancomycin-Nonsusceptible2866.7%Not Reported[2]
Trimethoprim-Resistant22411% (Non-susceptible breakpoint ≥2 mg/L)Not Reported[4]

Table 3: Bactericidal Activity of this compound against MRSA

AssayMRSA Strain(s)Key FindingsReference(s)
Time-Kill AssayDaptomycin, Linezolid, or Vancomycin-Nonsusceptible≥3 log₁₀ reduction in CFU/mL at 4–8 hours[2]
MBC DeterminationMRSAMBCs ≤0.25 µg/mL for all tested MRSA[1]
MBC/MIC RatioMRSAMBC/MIC ratios ≤4 for all tested MRSA strains[1]

Mechanism of Action

This compound functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[4][5] This pathway is essential for the production of tetrahydrofolate, a precursor required for the synthesis of DNA, RNA, and certain amino acids.[2] By blocking DHFR, this compound disrupts these vital cellular processes, leading to bacterial growth inhibition and cell death. This compound has demonstrated a higher affinity for bacterial DHFR compared to its human counterpart, which accounts for its selective toxicity.[6]

This compound Mechanism of Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Proteins This compound This compound Dihydrofolate Reductase\n(DHFR) Dihydrofolate Reductase (DHFR) This compound->Dihydrofolate Reductase\n(DHFR) Inhibition

This compound's inhibition of Dihydrofolate Reductase (DHFR).

Experimental Protocols

The in vitro susceptibility testing of this compound against MRSA is predominantly performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method as described in CLSI document M07-A10.

Protocol Outline:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of this compound are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC Determination Workflow Start Start Prepare_Iclaprim_Dilutions Prepare serial dilutions of This compound in microtiter plate Start->Prepare_Iclaprim_Dilutions Prepare_Inoculum Prepare MRSA inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with MRSA suspension Prepare_Iclaprim_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination via broth microdilution.
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

Protocol Outline:

  • Bacterial Culture Preparation: An overnight culture of MRSA is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Addition of this compound: this compound is added at various multiples of its predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

Mechanisms of Resistance

Resistance to this compound in MRSA, although not widespread, is an important consideration. The primary mechanisms of resistance involve alterations in the drug's target, DHFR.

  • Target Site Modification: The most common mechanism is the acquisition of genes encoding for drug-insensitive DHFR variants.[4] These genes, such as dfrA, dfrG, and dfrK, are often located on mobile genetic elements like plasmids and transposons, facilitating their spread.[5][6]

  • Mutations in the Chromosomal DHFR Gene (dfrB): Point mutations in the native dfrB gene can also lead to reduced susceptibility to this compound, although this is less common than the acquisition of resistant DHFR genes.[4]

  • Efflux Pumps: While not a primary mechanism of resistance specifically to this compound, multidrug efflux pumps such as NorA can contribute to reduced susceptibility to various antimicrobial agents in S. aureus by actively transporting them out of the bacterial cell.

This compound Resistance Mechanisms in MRSA cluster_resistance Mechanisms of Resistance to this compound Target_Modification Target Modification: Altered DHFR Reduced_Susceptibility Reduced Susceptibility Target_Modification->Reduced_Susceptibility Acquired_Genes Acquisition of Resistant DHFR Genes (e.g., dfrA, dfrG, dfrK) Acquired_Genes->Target_Modification Chromosomal_Mutation Mutations in Chromosomal DHFR Gene (dfrB) Chromosomal_Mutation->Target_Modification Efflux Efflux Pumps (e.g., NorA) Efflux->Reduced_Susceptibility Contributes to This compound This compound This compound->Efflux Substrate for efflux

Key resistance mechanisms to this compound in MRSA.

Conclusion

This compound demonstrates potent and rapid bactericidal activity against MRSA in vitro, including strains resistant to other clinically important antibiotics such as daptomycin, linezolid, and vancomycin. Its distinct mechanism of action, targeting dihydrofolate reductase, provides a valuable alternative to existing therapies. While resistance can emerge through target site modifications, current surveillance data indicate a low prevalence. The standardized methodologies for susceptibility testing outlined in this guide are crucial for the continued evaluation of this compound's efficacy and for guiding its potential clinical application in the management of serious MRSA infections. Further research and ongoing surveillance are essential to monitor susceptibility patterns and to fully understand the clinical utility of this compound.

References

Iclaprim's Attenuation of Bacterial Toxin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iclaprim, a diaminopyrimidine antibiotic and a potent inhibitor of bacterial dihydrofolate reductase (DHFR), has demonstrated significant activity against a spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Beyond its primary bactericidal effects, emerging evidence highlights this compound's capacity to modulate the production of key bacterial toxins at sub-inhibitory concentrations. This technical guide provides an in-depth analysis of this compound's effects on the synthesis of critical staphylococcal exotoxins, such as alpha-hemolysin (AH), Panton-Valentine leukocidin (PVL), and Toxic Shock Syndrome Toxin-1 (TSST-1). We present collated quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

The pathogenesis of severe Staphylococcus aureus infections is frequently mediated by the secretion of a diverse array of protein exotoxins.[1][2] These toxins contribute to tissue damage, immune evasion, and the overall severity of diseases ranging from skin and soft tissue infections to life-threatening conditions like toxic shock syndrome and necrotizing pneumonia. Key among these are alpha-hemolysin (Hla), a pore-forming cytotoxin, Panton-Valentine leukocidin (PVL), associated with severe necrotic infections, and TSST-1, a superantigen responsible for toxic shock syndrome.[1][2]

Antibiotics that not only inhibit bacterial growth but also suppress toxin production offer a significant therapeutic advantage. This compound, a second-generation DHFR inhibitor, has shown promise in this regard.[3][4] By interfering with folic acid synthesis, this compound depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.[3] This mechanism, even at concentrations below the minimum inhibitory concentration (MIC), appears to have a downstream effect on the expression and production of virulence factors.[1][3] This guide delves into the technical details of these effects.

Mechanism of Action: DHFR Inhibition

This compound's primary mode of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is pivotal in the folic acid metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential carrier of one-carbon units required for the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound effectively halts DNA synthesis and bacterial replication.[3] this compound exhibits a significantly stronger affinity for microbial DHFR compared to its predecessor, trimethoprim.[3]

Below is a diagram illustrating the logical relationship between this compound and its impact on bacterial toxin production.

This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits Folate_Metabolism Folate Metabolism Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Disruption Folate_Metabolism->Nucleic_Acid_Synthesis Essential for Bacterial_Growth Inhibition of Bacterial Growth Nucleic_Acid_Synthesis->Bacterial_Growth Toxin_Gene_Expression Altered Toxin Gene Expression Nucleic_Acid_Synthesis->Toxin_Gene_Expression Toxin_Production Suppression of Toxin Production Toxin_Gene_Expression->Toxin_Production

Figure 1. this compound's mechanism leading to toxin suppression.

Quantitative Effects on Toxin Production

Studies have demonstrated that sub-inhibitory concentrations of this compound can significantly alter the production of key staphylococcal toxins. The effects are toxin- and strain-dependent.

Alpha-Hemolysin (AH)

This compound has been shown to suppress the production of alpha-hemolysin in MRSA strains.[1][3] At sub-MIC levels, this compound delays the transcription of the hla gene, which encodes for alpha-hemolysin, leading to a marked reduction in the toxin's hemolytic activity.[3][5]

MRSA Strain This compound Concentration Control AH Production (HU/ml) This compound-Treated AH Production (HU/ml) Reference
1560 (USA400)0.1 x MIC63.5 ± 11.435.4 ± 3.2[5]

Table 1: Effect of Sub-inhibitory this compound on Alpha-Hemolysin Production in MRSA Strain 1560.

Panton-Valentine Leukocidin (PVL) and Toxic Shock Syndrome Toxin-1 (TSST-1)

The impact of this compound on PVL and TSST-1 production is more nuanced. While this compound delays the onset of mRNA synthesis for the genes encoding these toxins (lukF-PV for PVL and tst for TSST-1), it does not necessarily reduce the maximum toxin levels achieved.[1][3] Notably, this is in contrast to trimethoprim, which has been observed to increase the production of PVL.[1][3]

Toxin Effect of Sub-inhibitory this compound Reference
Panton-Valentine Leukocidin (PVL)Delayed onset of lukF-PV mRNA synthesis. Does not significantly increase maximal PVL production, unlike trimethoprim.[1][3]
Toxic Shock Syndrome Toxin-1 (TSST-1)Delayed onset of tst mRNA synthesis and delayed maximal toxin production, but does not reduce the peak level.[1][3]

Table 2: Summary of this compound's Effects on PVL and TSST-1 Production.

Impact on the agr Quorum Sensing System

The expression of many staphylococcal virulence factors, including toxins, is regulated by the accessory gene regulator (agr) quorum-sensing system.[4][6] This system allows bacteria to coordinate gene expression in response to cell population density. The current literature suggests that this compound's effect on toxin production is linked to its interference with the normal dynamics of toxin gene transcription, which are often under the control of the agr system.[3][5]

The agr system operates through a two-component signaling pathway:

  • AgrD is processed by AgrB into an autoinducing peptide (AIP).

  • Extracellular AIP binds to and activates the histidine kinase AgrC .

  • Activated AgrC phosphorylates the response regulator AgrA .

  • Phosphorylated AgrA activates the transcription of the RNAIII effector molecule.

  • RNAIII, in turn, upregulates the expression of various toxin genes, including hla.

The diagram below illustrates the S. aureus agr quorum-sensing pathway.

cluster_cell Staphylococcus aureus AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB AIP_out AIP AgrB->AIP_out Processes & Exports AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P_AgrA P-AgrA RNAIII RNAIII P_AgrA->RNAIII Activates Transcription Toxin_Genes Toxin Genes (e.g., hla) RNAIII->Toxin_Genes Upregulates Toxin_Production Toxin Production Toxin_Genes->Toxin_Production AIP_in AIP AIP_in->AgrC Binds & Activates

Figure 2. The S. aureus agr quorum-sensing pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to quantify the effects of this compound on bacterial toxin production.

Minimum Inhibitory Concentration (MIC) Determination

Standard microbroth dilution methods are employed to determine the MIC of this compound against the bacterial strains of interest.[1] This establishes the baseline concentration for subsequent sub-inhibitory experiments.

Gene Expression Analysis (Northern Blotting and qRT-PCR)

To assess the transcriptional effects of this compound on toxin genes, Northern blotting or quantitative real-time PCR (qRT-PCR) is performed.[1][3] Bacterial cultures are grown with and without sub-inhibitory concentrations of this compound, and RNA is extracted at various time points. Gene-specific probes or primers for hla, lukF-PV, and tst are used to quantify mRNA levels.

The general workflow for qRT-PCR analysis is depicted below.

Start Bacterial Culture (with/without this compound) RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Figure 3. Experimental workflow for qRT-PCR.
Toxin Quantification

The biological activity of alpha-hemolysin is quantified using a rabbit erythrocyte lysis assay.[1]

  • Preparation of Rabbit Erythrocytes: Whole rabbit blood is washed multiple times in phosphate-buffered saline (PBS) via centrifugation to isolate the red blood cells. A standardized suspension (e.g., 2% v/v) is then prepared.

  • Assay: Serial dilutions of bacterial culture supernatants (from both control and this compound-treated cultures) are incubated with the rabbit erythrocyte suspension at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: The mixtures are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is measured spectrophotometrically at 541 nm.

  • Quantification: Hemolytic units (HU) are determined, with one HU often defined as the reciprocal of the dilution causing 50% hemolysis.

Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific quantification of PVL and TSST-1 proteins in culture supernatants.[1]

  • Coating: Microtiter plates are coated with capture antibodies specific to either PVL or TSST-1.

  • Incubation: Culture supernatants are added to the wells and incubated to allow the toxin to bind to the capture antibodies.

  • Detection: A biotinylated detection antibody, also specific to the toxin, is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.

  • Measurement: The absorbance is read using a microplate reader, and the toxin concentration is determined by comparison to a standard curve generated with known amounts of purified toxin.

Conclusion

This compound demonstrates a dual mode of action against pathogenic Staphylococcus aureus by not only inhibiting its growth but also by significantly modulating the production of key exotoxins. Its ability to suppress alpha-hemolysin production and alter the expression dynamics of other critical toxins at sub-inhibitory concentrations underscores its potential as a valuable therapeutic agent in the management of severe staphylococcal infections. The detailed methodologies and pathways presented in this guide offer a foundational resource for further research into the anti-virulence properties of this compound and other novel antimicrobial agents.

References

A Structural Showdown: Unraveling the Binding Dynamics of Iclaprim and Trimethoprim at the Dihydrofolate Reductase Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Interactions of Two Critical Antibiotics

This technical guide offers a comprehensive structural comparison of the binding sites of Iclaprim and trimethoprim within their common target, dihydrofolate reductase (DHFR). Tailored for researchers, scientists, and drug development professionals, this document elucidates the subtle yet critical differences that underpin this compound's enhanced potency, particularly against trimethoprim-resistant bacterial strains. Through a meticulous presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this whitepaper aims to provide a definitive resource for understanding the structure-activity relationships of these two important diaminopyrimidine antibiotics.

Introduction

Both this compound and trimethoprim are potent inhibitors of bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[1][2][3] By blocking DHFR, these antibiotics prevent the production of tetrahydrofolate, a vital precursor for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death. While structurally similar, this compound was specifically designed through rational drug design and X-ray crystallography to overcome the growing challenge of trimethoprim resistance.[4][5] This guide will dissect the molecular basis for this compound's superior activity.

Mechanism of Action: A Tale of Two Inhibitors

This compound and trimethoprim function as competitive inhibitors of DHFR, binding to the active site and preventing the binding of the natural substrate, dihydrofolate.[6][7] The key to their efficacy lies in the specific molecular interactions they form within the enzyme's binding pocket.

dot

cluster_0 Folate Synthesis Pathway cluster_1 Inhibition Dihydropteroate Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydropteroate Synthase Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis Tetrahydrofolate (THF)->DNA, RNA, Protein Synthesis This compound This compound DHFR_Enzyme DHFR This compound->DHFR_Enzyme Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR_Enzyme Inhibits cluster_this compound This compound Binding cluster_Trimethoprim Trimethoprim Binding DHFR_Active_Site DHFR Active Site Hydrophobic Pocket Key Amino Acid Residues Iclaprim_Interaction Enhanced Hydrophobic Interactions DHFR_Active_Site->Iclaprim_Interaction Trimethoprim_Interaction Standard Hydrophobic Interactions DHFR_Active_Site->Trimethoprim_Interaction Iclaprim_Structure This compound DAP Moiety Dimethoxy Chromene Moiety Iclaprim_Structure:f0->DHFR_Active_Site:f1 H-Bonds Iclaprim_Structure:f1->DHFR_Active_Site:f0 van der Waals Trimethoprim_Structure Trimethoprim DAP Moiety Trimethoxy Phenyl Moiety Trimethoprim_Structure:f0->DHFR_Active_Site:f1 H-Bonds Trimethoprim_Structure:f1->DHFR_Active_Site:f0 van der Waals Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, DHF, NADPH) Start->Prepare_Reagents Add_Inhibitors Add Serial Dilutions of This compound/Trimethoprim Prepare_Reagents->Add_Inhibitors Initiate_Reaction Add DHFR Enzyme Add_Inhibitors->Initiate_Reaction Measure_Absorbance Kinetic Read at 340 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Rate, % Inhibition, IC50/Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Deep Dive into Iclaprim's Selective Targeting of Bacterial Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iclaprim is a novel diaminopyrimidine antibiotic engineered for potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This targeted mechanism of action disrupts the production of tetrahydrofolate, a vital precursor for nucleotide synthesis, ultimately leading to bacterial cell death. A key attribute of this compound is its remarkable selectivity for bacterial DHFR over the human ortholog, ensuring a favorable safety profile. Furthermore, this compound demonstrates efficacy against bacterial strains that have developed resistance to trimethoprim, a first-generation DHFR inhibitor. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the molecular basis underpinning this compound's selectivity.

Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

This compound, like trimethoprim, acts as a competitive inhibitor of DHFR.[1][2][3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various metabolic pathways, most notably the synthesis of thymidylate, purines, and certain amino acids. By blocking THF production, this compound starves the bacterial cell of essential building blocks for DNA replication and repair, resulting in a bactericidal effect.[4][5]

The targeted pathway can be visualized as follows:

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors Nucleotide Precursors THF->Precursors DNA DNA Synthesis & Repair Precursors->DNA DHFR->THF This compound This compound This compound->DHFR Inhibition

Figure 1: this compound's inhibition of the bacterial folate synthesis pathway.

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for bacterial DHFR over human DHFR is a cornerstone of its therapeutic potential. This is quantified by comparing the inhibition constants (Ki) and the 50% inhibitory concentrations (IC50) for the respective enzymes. This compound was specifically designed to have a higher affinity for bacterial DHFR, including trimethoprim-resistant variants.[5][6][7]

Enzyme Source Inhibitor Ki (nM) IC50 (nM) Fold Selectivity (Human/Bacterial)
Staphylococcus aureus (Wild-Type)This compound1.15.2>50,000
Staphylococcus aureus (F98Y Mutant)This compound2.511.5>20,000
HumanThis compound>100,000>250,000-
Staphylococcus aureus (Wild-Type)Trimethoprim2.210.1~2,500
Staphylococcus aureus (F98Y Mutant)Trimethoprim1,200>5,000~2

Table 1: Comparative Inhibition of Dihydrofolate Reductase. Data compiled from Oefner et al., 2009.

As evidenced in Table 1, this compound exhibits significantly lower Ki and IC50 values for both wild-type and trimethoprim-resistant S. aureus DHFR compared to human DHFR, indicating a much stronger binding affinity for the bacterial enzyme. One study highlights that this compound selectively inhibits bacterial DHFR at submicromolar concentrations with no significant inhibition of the human enzyme at concentrations over five orders of magnitude higher.[2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile. The increased potency of this compound against the F98Y mutant, a common mechanism of trimethoprim resistance, underscores its clinical utility.[5][8]

Structural Basis for Enhanced Affinity and Selectivity

The superior affinity of this compound for bacterial DHFR stems from its unique molecular structure, which allows for additional hydrophobic interactions within the active site of the enzyme.[1][2][6] X-ray crystallography studies have elucidated these interactions, revealing that the distinct chemical moieties of this compound can form more extensive contacts with the bacterial DHFR active site compared to trimethoprim.[1][6] This enhanced binding is maintained even in trimethoprim-resistant enzymes where mutations, such as F98Y in S. aureus DHFR, alter the active site and reduce the binding affinity of trimethoprim.[5][8]

The following diagram illustrates the general workflow for determining the structural basis of inhibitor binding:

experimental_workflow cluster_protein Protein Preparation cluster_binding Binding Analysis cluster_structure Structural Analysis p1 DHFR Gene Cloning p2 Protein Expression (e.g., in E. coli) p1->p2 p3 Protein Purification p2->p3 b1 Isothermal Titration Calorimetry (ITC) p3->b1 b2 Enzyme Inhibition Assays p3->b2 s1 Crystallization of DHFR-Iclaprim Complex p3->s1 b3 Understanding of Selectivity & Affinity b1->b3 Thermodynamic Parameters b2->b3 Kinetic Parameters (Ki, IC50) s2 X-ray Diffraction s1->s2 s3 Structure Determination & Refinement s2->s3 s3->b3 Structural Basis of Binding

Figure 2: Experimental workflow for characterizing this compound-DHFR interaction.

Detailed Experimental Protocols

The characterization of this compound's interaction with DHFR involves a series of well-established biochemical and biophysical techniques.[1][2][6]

DHFR Activity Assay

This assay measures the enzymatic activity of DHFR and its inhibition by this compound.

  • Principle: The assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of DHF to THF.

  • Reagents:

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 10 mM β-mercaptoethanol.

    • Substrates: Dihydrofolate (DHF) and NADPH.

    • Enzyme: Purified DHFR (bacterial or human).

    • Inhibitor: this compound or Trimethoprim.

  • Procedure:

    • A reaction mixture containing the reaction buffer, DHF, and NADPH is prepared.

    • Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

    • The reaction is initiated by the addition of the DHFR enzyme.

    • The change in absorbance at 340 nm is recorded over time.

    • The initial reaction velocities are calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

    • Ki values are calculated from Dixon plots by plotting the reciprocal of the velocity against the inhibitor concentration at different substrate concentrations.[2]

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and DHFR.[1]

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (DHFR).

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • The DHFR protein solution is placed in the sample cell of the calorimeter.

    • A concentrated solution of this compound is loaded into the injection syringe.

    • A series of small injections of the this compound solution are made into the DHFR solution.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The binding isotherm is then fitted to a binding model to determine the association constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the this compound-DHFR complex, revealing the precise molecular interactions.[1][6]

  • Principle: A crystallized form of the protein-ligand complex diffracts X-rays in a specific pattern, which can be used to calculate the electron density and thus the atomic structure of the complex.

  • Procedure:

    • The DHFR protein is co-crystallized with this compound.

    • The resulting crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern is recorded.

    • The diffraction data is processed to generate an electron density map.

    • An atomic model of the protein-ligand complex is built into the electron density map and refined.

Conclusion

This compound's design represents a successful application of rational drug design principles to overcome existing antibiotic resistance mechanisms. Its high affinity for bacterial DHFR, including trimethoprim-resistant variants, and its remarkable selectivity over the human enzyme, are well-documented through a combination of enzymatic, biophysical, and structural studies. The detailed understanding of its mechanism of action and the molecular basis of its selectivity provides a strong foundation for its clinical development and its potential as a valuable therapeutic option for treating bacterial infections.

References

Methodological & Application

Application Notes and Protocols for Iclaprim Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of iclaprim, a diaminopyrimidine antibiotic, against various bacterial isolates. The primary method described is broth microdilution, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound is a bacterial dihydrofolate reductase (DHFR) inhibitor with potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). It also shows activity against Streptococcus pneumoniae, including penicillin-resistant strains. Accurate and reproducible MIC testing is crucial for in vitro characterization, surveillance studies, and clinical trial support. The standardized broth microdilution method is the recommended procedure for determining this compound MICs.[1]

Quantitative Data Summary

Table 1: CLSI Quality Control (QC) Ranges for this compound MIC Testing

The following table outlines the acceptable MIC ranges for this compound against standard ATCC® quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). All quality control testing should yield MICs within these specified ranges to ensure the validity of the experimental results.

Quality Control StrainATCC® No.MediumCLSI-Recommended this compound MIC Range (µg/mL)
Staphylococcus aureus29213Cation-Adjusted Mueller-Hinton Broth (CAMHB)0.03 - 0.12
Enterococcus faecalis29212Cation-Adjusted Mueller-Hinton Broth (CAMHB)Not yet established
Streptococcus pneumoniae49619Cation-Adjusted Mueller-Hinton Broth with 2.5-5% Lysed Horse BloodNot yet established
Haemophilus influenzae49247Haemophilus Test Medium (HTM)Not yet established
Escherichia coli25922Cation-Adjusted Mueller-Hinton Broth (CAMHB)Not yet established

Note: While specific CLSI QC ranges for E. faecalis, S. pneumoniae, H. influenzae, and E. coli for this compound are not yet publicly established in the provided search results, it is imperative to follow the most current CLSI M100 document for any updates. The QC ranges for this compound were first approved by CLSI and published in M100-S17 (2007).[1][2]

Table 2: this compound MIC Dilution Range for Testing

The following concentration range is recommended for determining the MIC of this compound against clinical isolates.

AntibioticConcentration Range (µg/mL)
This compound0.002 - 128

This range can be adjusted based on the expected susceptibility of the organisms being tested.[3]

Experimental Protocols

Broth Microdilution MIC Testing Protocol (as per CLSI M07)

This protocol outlines the steps for performing the broth microdilution method to determine the MIC of this compound.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Haemophilus Test Medium (HTM) for H. influenzae

  • Lysed horse blood (for S. pneumoniae)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Bacterial isolates to be tested

  • ATCC® quality control strains

  • Sterile pipette tips and multichannel pipettors

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of at least 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer).

    • Further dilutions are made in the appropriate sterile broth medium.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plates.

    • The final volume in each well after inoculation will be 100 µL. Therefore, prepare 50 µL of each 2x concentrated this compound dilution.

    • The typical final concentration range to be tested is 0.002 to 128 µg/mL.[3]

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each isolate tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically involves a 1:100 dilution followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic solution in the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipettor, inoculate each well of the microtiter plate with 50 µL of the final diluted inoculum suspension.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms like S. aureus and E. faecalis.

    • For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

    • For H. influenzae, incubate in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.

    • A reading mirror or a microplate reader can be used to facilitate the reading of the MIC endpoints.

  • Quality Control:

    • On each day of testing, set up MIC plates for the appropriate ATCC® quality control strains.

    • The resulting MIC values for the QC strains must fall within the established acceptable ranges (see Table 1) for the test results to be considered valid.[3]

Specific Media Requirements:

  • Staphylococcus aureus and Enterococcus faecalis : Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Streptococcus pneumoniae : Cation-Adjusted Mueller-Hinton Broth supplemented with 2.5-5% lysed horse blood.[3]

  • Haemophilus influenzae : Haemophilus Test Medium (HTM).[3]

Diagrams

Iclaprim_MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Final_Inoculum Dilute to Final Inoculum Concentration Inoculum_Prep->Final_Inoculum Final_Inoculum->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC QC_Check Verify QC Strain MICs are within range Read_MIC->QC_Check

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Iclaprim_Signaling_Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Thymidine_Synthesis Thymidine Synthesis Tetrahydrofolate->Thymidine_Synthesis DHFR->Tetrahydrofolate Reduction This compound This compound This compound->DHFR Inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth This compound->Bacterial_Growth_Inhibition DNA_Synthesis DNA Synthesis Thymidine_Synthesis->DNA_Synthesis DNA_Synthesis->Bacterial_Growth_Inhibition

Caption: Mechanism of Action of this compound.

References

In Vitro Time-Kill Assay Methods for Iclaprim: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a selective, potent inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of thymidine.[1] This mechanism of action leads to rapid bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The in vitro time-kill assay is a fundamental pharmacodynamic study used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed application notes and a comprehensive protocol for conducting in vitro time-kill assays for this compound, adhering to established Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's targeted inhibition of bacterial DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleic acids and certain amino acids. This disruption ultimately leads to bacterial cell death.

PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid Precursors THF->Precursors This compound This compound This compound->DHF

Caption: this compound's inhibition of DHFR.

Application Notes

The time-kill assay for this compound is instrumental in characterizing its bactericidal properties. Key findings from various studies indicate that this compound demonstrates a rapid bactericidal effect, typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[3][5] This rapid killing is often observed within 4 to 8 hours of exposure to clinically relevant concentrations of the drug.[5]

Time-kill studies are crucial for:

  • Determining the concentration- and time-dependency of this compound's bactericidal activity.

  • Comparing the activity of this compound against susceptible and resistant bacterial strains.

  • Providing essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict clinical efficacy.

When conducting time-kill assays for this compound, it is critical to adhere to standardized methodologies, such as those outlined by the CLSI, to ensure reproducibility and comparability of results.[3]

Experimental Protocol: In Vitro Time-Kill Assay for this compound

This protocol is based on established methodologies for time-kill assays and specific parameters reported in the scientific literature for this compound.[5][6]

1. Materials

  • This compound analytical powder

  • Test bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain, and clinical isolates of interest)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile culture tubes, flasks, and micropipette tips

  • Spectrophotometer

  • Incubator (37°C), with shaking capabilities

  • Colony counter or automated plate reader

2. Preliminary Minimum Inhibitory Concentration (MIC) Determination

Prior to the time-kill assay, the MIC of this compound for each test organism must be determined using a standardized broth microdilution or agar dilution method as described by the CLSI.[7] This value is essential for selecting the appropriate this compound concentrations for the time-kill experiment.

3. Inoculum Preparation

a. From a fresh overnight culture of the test organism on a TSA plate, select 3-5 isolated colonies.

b. Inoculate the colonies into a tube containing 5 mL of CAMHB.

c. Incubate the broth culture at 37°C with agitation until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

d. Dilute the adjusted bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the time-kill assay tubes.

4. Time-Kill Assay Procedure

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Incubation Incubation at 37°C with Shaking Inoculum->Incubation Drug This compound Concentration Preparation Drug->Incubation Sampling Sampling at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plating on Agar Dilution->Plating IncubatePlates Incubate Plates (18-24h) Plating->IncubatePlates Count Colony Counting (CFU/mL) IncubatePlates->Count Plot Plot Time-Kill Curve Count->Plot

Caption: Workflow for the in vitro time-kill assay.

a. Prepare tubes or flasks containing CAMHB with the desired concentrations of this compound. Commonly used concentrations are multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[5]

b. Include a growth control tube containing CAMHB without any antibiotic.

c. Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve the final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

d. Immediately after inoculation (t=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6]

e. Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

f. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

g. Incubate the plates at 37°C for 18-24 hours.

h. After incubation, count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

5. Data Analysis and Interpretation

a. Calculate the CFU/mL for each time point and concentration.

b. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

c. Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[8]

d. Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[3][5]

Data Presentation

The following table summarizes representative data for the in vitro time-kill activity of this compound against Staphylococcus aureus, including MRSA, as reported in the literature.[5][6]

Time (hours)Growth Control (log10 CFU/mL)2x MIC this compound (log10 CFU/mL)4x MIC this compound (log10 CFU/mL)8x MIC this compound (log10 CFU/mL)
0 ~6.0~6.0~6.0~6.0
2 ~6.5~5.0~4.5~4.0
4 ~7.2<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)
6 ~8.0<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)
8 ~8.5<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)<3.0 (≥3-log reduction)
24 ~9.0No regrowthNo regrowthNo regrowth

Note: This table represents a summary of typical findings. Actual results may vary depending on the specific bacterial strain and experimental conditions.

Quality Control

  • A known quality control strain, such as Staphylococcus aureus ATCC 29213, should be included in each assay to ensure the validity of the results.[5]

  • The MIC of this compound against the QC strain should fall within the established acceptable range.

  • The growth control should demonstrate adequate bacterial growth over the 24-hour period.

  • Aseptic technique must be maintained throughout the procedure to prevent contamination.

Conclusion

The in vitro time-kill assay is a powerful tool for characterizing the bactericidal activity of this compound. By following a standardized and detailed protocol, researchers can generate reliable and reproducible data to support the continued development and clinical application of this important antimicrobial agent. The rapid bactericidal activity of this compound, particularly against challenging pathogens like MRSA, underscores its potential as a valuable therapeutic option.

References

Application Notes and Protocols for Iclaprim in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a diaminopyrimidine antibiotic that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is crucial for the synthesis of folic acid, an essential component for DNA, RNA, and protein synthesis in bacteria.[1] By targeting bacterial DHFR, this compound exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][5] These application notes provide detailed protocols for the preparation and storage of this compound solutions for laboratory use, along with methodologies for assessing solution stability.

This compound Solution Preparation

For laboratory research, particularly for in vitro assays such as minimum inhibitory concentration (MIC) testing, a concentrated stock solution of this compound is typically prepared in an organic solvent and subsequently diluted to the desired working concentration in an aqueous medium.

Recommended Solvents and Solubility
  • Primary Stock Solution: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.

  • Aqueous Solubility: this compound, as a mesylate salt, has a water solubility of approximately 10 mg/mL at 20°C. A 1% solution in water has a pH of 4.2.

  • Working Solutions: For assays, the DMSO stock solution can be diluted in sterile aqueous media such as cation-adjusted Mueller-Hinton Broth (CAMHB), normal saline, 5% dextrose, or lactated Ringer's solution.

Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, conical polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in the dark.

This compound Solution Stability

While specific, publicly available stability data for this compound solutions under various laboratory storage conditions is limited, data from the structurally similar diaminopyrimidine antibiotic, trimethoprim, can provide some guidance. The following tables summarize the expected stability of diaminopyrimidine antibiotic solutions. It is strongly recommended to perform an independent stability assessment for this compound solutions for long-term studies.

Estimated Stability of this compound Solutions

Table 1: Estimated Stability of this compound Stock Solution in DMSO

Storage ConditionConcentrationEstimated Stability (Retaining >90% of Initial Concentration)
-20°C (in the dark)10 mg/mLExpected to be stable for at least 6 months
4°C (in the dark)10 mg/mLUse within one week
Room Temperature (25°C)10 mg/mLUse within 24 hours

Table 2: Estimated Stability of this compound Working Solution in Aqueous Media (e.g., CAMHB)

Storage ConditionConcentrationEstimated Stability (Retaining >90% of Initial Concentration)
-80°C1 mg/mLUp to 6 months[6][7]
-20°C1 mg/mLUp to 4-6 months
4°C1 mg/mLUp to 2 weeks
Room Temperature (25°C)1 mg/mLStable for at least 63 days (as observed for trimethoprim suspension)[8][9]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Assessing this compound Solution Stability using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound over time under different storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase).

    • Create a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation and Storage:

    • Prepare the this compound solution to be tested at the desired concentration and in the desired solvent/medium.

    • Dispense aliquots of the solution into appropriate containers for each storage condition (e.g., -20°C, 4°C, 25°C, protected from light, exposed to light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a sample from each storage condition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

    • Run the analysis using a validated HPLC method. The mobile phase composition and flow rate should be optimized to achieve good separation of this compound from any potential degradation products.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound reference standard against its concentration.

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition. A solution is generally considered stable if it retains ≥90% of its initial concentration.

Visualizations

This compound's Mechanism of Action

This compound inhibits bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This action blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and ultimately DNA, leading to bacterial cell death.

Iclaprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Purines Purine Synthesis THF->Purines DNA DNA Synthesis Purines->DNA This compound This compound Dihydrofolate\nreductase (DHFR) Dihydrofolate reductase (DHFR) This compound->Dihydrofolate\nreductase (DHFR) Inhibition

Caption: Mechanism of action of this compound via inhibition of bacterial dihydrofolate reductase (DHFR).

Experimental Workflow for this compound Solution Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of an this compound solution.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Solution (Solvent, Concentration) Aliquot Aliquot into Vials Prep->Aliquot Temp1 Condition 1 (e.g., -20°C, Dark) Aliquot->Temp1 Temp2 Condition 2 (e.g., 4°C, Dark) Aliquot->Temp2 Temp3 Condition 3 (e.g., 25°C, Light) Aliquot->Temp3 Timepoints Sample at Time Points (t=0, t=1, t=2, ...) Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Calculate % Remaining Concentration HPLC->Data

Caption: General experimental workflow for assessing the stability of this compound solutions.

References

Application Notes and Protocols for Iclaprim in a Murine Model of Skin Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a potent, broad-spectrum antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway necessary for bacterial DNA, RNA, and protein synthesis.[1][2] It has demonstrated significant in vitro and in vivo activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] These application notes provide detailed protocols and data for utilizing this compound in a murine model of skin infection, a critical step in the preclinical evaluation of its efficacy.

A significant challenge in evaluating dihydrofolate reductase inhibitors like this compound in rodent models is the high physiological concentration of thymidine in mouse serum and tissues, which is approximately 100-fold greater than in humans.[1] Bacteria, including S. aureus, can utilize this exogenous thymidine via the thymidine salvage pathway, bypassing the blockade of de novo thymidylate synthesis imposed by this compound. This antagonistic effect can lead to an underestimation of this compound's efficacy in standard murine models.[4] To circumvent this issue, the use of a thymidine kinase-deficient (tk knockout) mutant strain of S. aureus is recommended. Thymidine kinase is the enzyme responsible for phosphorylating salvaged thymidine, and its absence renders the bacterium unable to utilize the host's thymidine, thus restoring the in vivo predictive value of the model for human clinical outcomes.

Mechanism of Action and Rationale for Thymidine Kinase-Deficient S. aureus

This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for thymidylate synthase, the enzyme responsible for the de novo synthesis of thymidylate, a precursor for DNA synthesis. In standard murine models, high levels of exogenous thymidine can be salvaged by S. aureus through the action of thymidine kinase, thus bypassing the need for de novo synthesis and diminishing the antibacterial effect of this compound. By using a thymidine kinase-deficient (tk knockout) strain of S. aureus, this salvage pathway is blocked, making the bacteria fully reliant on the de novo synthesis pathway and therefore susceptible to this compound's inhibitory action.

G cluster_bacteria Bacterial Cell PABA PABA DHPS DHPS PABA->DHPS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS dUMP dUMP dUMP->TS dTMP Thymidylate (dTMP) (for DNA Synthesis) Thymidine_in Exogenous Thymidine TK Thymidine Kinase (TK) Thymidine_in->TK Salvage Pathway Thymidine_out Host Thymidine (High in Mice) Thymidine_out->Thymidine_in DHPS->DHF DHFR->THF TS->dTMP TK->dTMP Salvage Pathway This compound This compound This compound->DHFR Inhibition TK_deficient TK-Deficient Strain (Recommended for Model) TK_deficient->TK Pathway Blocked

Mechanism of this compound action and the thymidine salvage pathway bypass.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various S. aureus strains, including those resistant to other antibiotics.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
S. aureus (All)5,937-0.12
Methicillin-Susceptible S. aureus (MSSA)--0.12
Methicillin-Resistant S. aureus (MRSA)--0.25
MRSA non-susceptible to daptomycin70.25-
MRSA non-susceptible to linezolid260.25-
MRSA non-susceptible to vancomycin280.25-

Data compiled from multiple sources.[1][5]

In Vivo Efficacy of this compound in a Murine Abscess Model

The following data were obtained from a murine abscess infection model using a thymidine kinase-deficient (TK-deficient) S. aureus strain (AH 1246). This compound was administered as a single subcutaneous dose 2 hours post-infection.

This compound Dose (mg/kg)Mean Log₁₀ CFU Reduction at 24h
14.41
302

Data from Huang et al., 2019.[6][7] Note: Poor antibacterial activity was observed against the wild-type (TK-competent) strain at all tested doses.[6][7]

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in a Murine Thigh Infection Model

The following PK/PD parameters were determined in a neutropenic murine thigh infection model.

ParameterValueCorrelation with Efficacy (R²)
Pharmacokinetics
Elimination Half-life (t₁/₂)9.85 min-
Protein Binding89%-
Pharmacodynamics
AUC/MIC-0.65
%T > MIC--
Cmax/MIC--

Data from Andes et al., 2018.[8][9] The 24-hour Area Under the Curve (AUC)/MIC ratio was the parameter most closely linked to efficacy for S. aureus.[8][9]

Experimental Protocols

Protocol 1: Preparation of Thymidine Kinase-Deficient S. aureus Inoculum
  • Bacterial Strain: Use a thymidine kinase-deficient (tk) mutant strain of S. aureus (e.g., a derivative of USA300 MRSA).

  • Culture Preparation:

    • Streak the tk mutant S. aureus strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate for 18-24 hours at 37°C.

    • Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking (220 rpm).

    • Subculture the overnight culture by diluting it 1:100 in fresh TSB and grow to a mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the bacteria by centrifugation at 4,000 x g for 15 minutes.

    • Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the final pellet in sterile PBS to the desired concentration for infection (e.g., 2 x 10⁷ CFU/mL). The final concentration should be verified by serial dilution and plating on TSA plates.

Protocol 2: Murine Subcutaneous Skin Infection Model

This protocol is adapted from established methods for creating subcutaneous MRSA infections in mice.[10][11][12]

  • Animal Model: Use female BALB/c or C57BL/6 mice, 8-12 weeks old. Allow mice to acclimatize for at least 7 days before the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.

  • Preparation for Infection:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Shave a small area (approximately 2x2 cm) on the dorsum of each mouse.

    • Use a chemical depilatory cream to remove any remaining fur, being careful to avoid skin irritation. Clean the area with 70% ethanol.

  • Infection:

    • Inject 100 µL of the prepared tk mutant S. aureus suspension (e.g., 2 x 10⁶ CFU) subcutaneously into the center of the shaved area.

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound via a relevant route (e.g., subcutaneous or intravenous) at various dose levels. Include a vehicle control group. The dosing regimen should be based on the PK/PD data to achieve the desired AUC/MIC targets.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and measure the lesion size (length and width) using calipers. The lesion area can be calculated using the formula: Area = (π/2) × length × width.[11]

    • At a predetermined endpoint (e.g., 24, 48, or 72 hours post-treatment), humanely euthanize the mice.

    • Aseptically excise the skin lesion and a margin of surrounding tissue.

    • Weigh the excised tissue and homogenize it in 1 mL of sterile PBS using a bead beater or other tissue homogenizer.

    • Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).[10][11]

    • Optional: A portion of the tissue can be fixed in formalin for histopathological analysis to assess inflammation and tissue damage.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase bact_prep Prepare TK-deficient S. aureus Inoculum infect Subcutaneous Injection of Bacteria bact_prep->infect animal_prep Acclimatize and Prepare Mice (Anesthetize, Shave) animal_prep->infect treat Administer this compound (or Vehicle Control) infect->treat monitor Daily Monitoring (Lesion Size, Health) treat->monitor endpoint Euthanasia and Tissue Harvest monitor->endpoint cfu Determine Bacterial Load (CFU/g tissue) endpoint->cfu histo Histopathological Analysis (Optional) endpoint->histo

Experimental workflow for the murine skin infection model.

References

Application Notes and Protocols for Assessing Iclaprim Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a key component in the production of nucleic acids and certain amino acids.[1][2][3][4] By inhibiting DHFR, this compound disrupts the bacterial folate pathway, leading to a bactericidal effect against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Given its specific mechanism of action, there is significant interest in evaluating the synergistic potential of this compound with other antimicrobial agents. This document provides detailed protocols for assessing the in vitro synergy of this compound in combination with other antibiotics.

Mechanism of Action and Synergy Rationale

This compound's targeted inhibition of DHFR offers a clear rationale for synergistic combinations with antibiotics that inhibit other steps in the same metabolic pathway.[2][3][5] The most evident synergy is observed with sulfonamides (e.g., sulfamethoxazole), which block the earlier step of dihydropteroate synthase in the folate biosynthesis pathway.[6][7][8][9] This sequential blockade can result in a potent synergistic effect. Studies have shown that this compound exhibits synergy with sulfamethoxazole against a variety of Gram-positive and some Gram-negative bacteria.[6][8] Conversely, for antibiotics with distinct mechanisms of action, such as β-lactams, macrolides, quinolones, or aminoglycosides, this compound typically demonstrates indifference, meaning neither synergy nor antagonism is observed.[6][7][8][10]

Signaling Pathway: Folate Biosynthesis Inhibition

cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->PABA This compound This compound This compound->DHF

Caption: Inhibition of the bacterial folate pathway by Sulfonamides and this compound.

Experimental Protocols for Synergy Testing

The assessment of antibiotic synergy can be conducted using several in vitro methods. The most common and well-established techniques are the checkerboard assay, the time-kill curve assay, and the E-test synergy method.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[11]

a. Materials

  • 96-well microtiter plates

  • This compound and other antibiotic(s) of interest

  • Bacterial strains (e.g., S. aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C)

b. Protocol

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration at least double the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serial Dilutions:

    • Along the ordinate (rows), create serial two-fold dilutions of this compound.

    • Along the abscissa (columns), create serial two-fold dilutions of the second antibiotic.

    • This creates a matrix of varying concentrations of both antibiotics.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11][12][13]

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.[12][13]

  • Controls: Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[14]

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

c. Data Analysis and Interpretation The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

FICI = FIC of this compound + FIC of Antibiotic B Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)[15][16][17]

  • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)[15][16][17]

The results are interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy[11][12][13][15][18]
> 0.5 to ≤ 1.0Additive[15][18][19]
> 1.0 to < 4.0Indifference[11][15][18]
≥ 4.0Antagonism[11][15][18]
Time-Kill Curve Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

a. Materials

  • Flasks or tubes for bacterial culture

  • This compound and other antibiotic(s) of interest

  • Bacterial strains

  • CAMHB

  • Spectrophotometer

  • Plates for colony counting (e.g., Tryptic Soy Agar)

  • Incubator (37°C) with shaking capabilities

  • Activated charcoal suspension (to prevent drug carryover)[20]

b. Protocol

  • Prepare Bacterial Culture: Grow the bacterial strain in CAMHB to the exponential phase (approximately 0.25 OD at 600 nm). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.[20]

  • Setup Test Conditions: Prepare flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a relevant concentration)

    • Combination of this compound and the second antibiotic

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Neutralize Antibiotic: Mix the collected aliquots with an equal volume of activated charcoal suspension to neutralize the antibiotic activity.[20]

  • Colony Counting: Perform serial dilutions of the neutralized samples and plate them to determine the viable colony-forming units (CFU/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C and count the colonies.

c. Data Analysis and Interpretation

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[20]

  • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[20]

  • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.[20]

E-test Synergy Method

The E-test (epsilometer test) is a gradient diffusion method that can also be adapted to assess synergy.

a. Materials

  • Mueller-Hinton agar plates

  • This compound and other antibiotic E-test strips

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

b. Protocol

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and create a lawn of bacteria on the Mueller-Hinton agar plate using a sterile swab.

  • Apply E-test Strips:

    • Place the E-test strip for this compound on the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, ensuring they intersect at their respective MIC values.[13][21]

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading Results: Read the MIC values at the point where the elliptical zone of inhibition intersects the E-test strip. For the combination, read the MIC at the intersection of the two inhibition zones.

c. Data Analysis and Interpretation Calculate the FICI as described for the checkerboard assay. The interpretation of the FICI values remains the same.

Experimental Workflow and Data Interpretation Diagrams

Experimental Workflow for Synergy Assessment

cluster_workflow Synergy Testing Workflow start Start: Select Bacterial Strain and Antibiotics mic_determination Determine Individual MICs of this compound and Test Antibiotic start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Curve Assay mic_determination->time_kill etest E-test Synergy Assay mic_determination->etest calculate_fici Calculate FICI checkerboard->calculate_fici plot_time_kill Plot Time-Kill Curves time_kill->plot_time_kill etest->calculate_fici interpret_fici Interpret FICI (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret_fici end End: Conclude Synergy Profile interpret_fici->end interpret_time_kill Interpret Time-Kill Results (Synergistic, Bactericidal) plot_time_kill->interpret_time_kill interpret_time_kill->end

Caption: A generalized workflow for assessing antibiotic synergy.

Logical Flow for FICI Interpretation

cluster_interpretation FICI Interpretation Logic fici_value Calculated FICI Value synergy Synergy fici_value->synergy  ≤ 0.5 additive Additive fici_value->additive > 0.5 to ≤ 1.0 indifference Indifference fici_value->indifference > 1.0 to < 4.0 antagonism Antagonism fici_value->antagonism  ≥ 4.0

Caption: Decision tree for interpreting the Fractional Inhibitory Concentration Index (FICI).

Summary of Expected Outcomes with this compound

Based on its mechanism of action and existing literature, the following outcomes can be anticipated when testing this compound for synergy:

Antibiotic ClassExpected Interaction with this compoundRationale
Sulfonamides SynergySequential blockade of the folate biosynthesis pathway.[6][7][8][9]
β-Lactams IndifferenceDifferent mechanisms of action (cell wall synthesis vs. folate pathway).[6][8]
Macrolides IndifferenceDifferent mechanisms of action (protein synthesis vs. folate pathway).[7][10]
Quinolones IndifferenceDifferent mechanisms of action (DNA replication vs. folate pathway).[6][7][8]
Aminoglycosides IndifferenceDifferent mechanisms of action (protein synthesis vs. folate pathway).[6][7][8]
Tetracyclines IndifferenceDifferent mechanisms of action (protein synthesis vs. folate pathway).[6][7][8]
Glycopeptides IndifferenceDifferent mechanisms of action (cell wall synthesis vs. folate pathway).[7][10]

These detailed protocols provide a robust framework for the systematic evaluation of this compound's synergistic potential with other antibiotics. Accurate and reproducible synergy testing is essential for guiding the development of effective combination therapies to combat antibiotic resistance.

References

Application Note: Evaluating Antimicrobial Synergy of Iclaprim Combinations Using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of drugs is greater than the sum of their individual effects, can enhance efficacy, lower required dosages, and reduce the likelihood of developing further resistance.[1]

Iclaprim is a diaminopyrimidine antibiotic that acts as a selective bacterial dihydrofolate reductase (DHFR) inhibitor.[2][3] This enzyme is crucial in the folate biosynthetic pathway, which is essential for bacterial DNA synthesis.[3][4] By inhibiting DHFR, this compound disrupts this pathway, leading to bacterial cell death.[2][5] this compound has demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial agents.[8][9] This application note provides a detailed protocol for setting up and performing a checkerboard assay to evaluate the synergistic potential of this compound in combination with other antibiotics.

Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized bacterial inoculum in a microtiter plate.[9][10] The resulting matrix of concentrations gives the assay its "checkerboard" appearance. By determining the minimum inhibitory concentration (MIC) of each drug alone and in combination, the Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the nature of the interaction.[8][11]

This compound's Mechanism of Action

This compound selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids. By blocking this step, this compound effectively halts DNA replication and other vital cellular processes in susceptible bacteria.[3][4][5] This mechanism is similar to that of trimethoprim, but this compound has been designed to be more potent and to overcome some common trimethoprim resistance mechanisms.[3][12]

Iclaprim_Mechanism_of_Action cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Drug Action Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_Synthesis This compound This compound This compound->Tetrahydrofolate Inhibition

Caption: this compound's inhibition of DHFR in the bacterial folate pathway.

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to assess the synergy between this compound and a partner antimicrobial agent.

Materials
  • 96-well microtiter plates

  • This compound and partner antimicrobial agent stock solutions

  • Appropriate bacterial culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[4]

  • Bacterial strain of interest

  • Sterile multichannel pipettes and reservoirs

  • Spectrophotometer or microplate reader

  • Incubator

Methods
  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic at a concentration at least 10 times the expected MIC.

    • Perform serial two-fold dilutions of each antimicrobial in the appropriate broth. For a standard 8x8 checkerboard, you will need 8 concentrations of each drug.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]

  • Checkerboard Plate Setup:

    • Dispense 50 µL of broth into each well of the 96-well plate.

    • Add 50 µL of the diluted this compound solution to each well in the corresponding rows.

    • Add 50 µL of the diluted partner antibiotic solution to each well in the corresponding columns.

    • This will result in a two-dimensional matrix of drug concentrations.

    • Include control wells:

      • Growth control (broth and inoculum only)

      • Sterility control (broth only)

      • MIC of this compound alone

      • MIC of the partner antibiotic alone

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).[8]

    • Incubate the plates at 35-37°C for 18-24 hours.[4]

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density at 600 nm.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_exec Execution & Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution of This compound (Rows) A->C B Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Bacterial Suspension B->F E Dispense Drugs into 96-well Plate C->E D Serial Dilution of Partner Drug (Columns) D->E E->F G Incubate at 37°C for 18-24h F->G H Read MICs Visually or with Plate Reader G->H I Calculate FICI and Determine Interaction H->I

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Data Presentation and Interpretation

The interaction between this compound and the partner drug is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Calculation:

The FICI is calculated as follows:

FICI = FIC of this compound + FIC of Partner Drug

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

The FICI value is interpreted to determine the nature of the antimicrobial interaction.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 1: Example Data for this compound in Combination with Sulfamethoxazole against S. aureus

CombinationMIC of this compound (µg/mL)MIC of Sulfamethoxazole (µg/mL)FICIInterpretation
This compound alone0.125---
Sulfamethoxazole alone-32--
This compound + Sulfamethoxazole (in combination)0.0340.365Synergy

Note: The data in Table 1 is illustrative and based on findings of synergy between this compound and sulfamethoxazole.[4] Actual results will vary depending on the bacterial strain and combination agents used.

FICI_Interpretation_Logic start Calculate FICI cond1 FICI ≤ 0.5? start->cond1 cond2 FICI > 4.0? cond1->cond2 No synergy Synergy cond1->synergy Yes cond3 0.5 < FICI ≤ 1.0? cond2->cond3 No antagonism Antagonism cond2->antagonism Yes additive Additive cond3->additive Yes indifference Indifference cond3->indifference No

Caption: Logical flow for interpreting FICI values in synergy testing.

Conclusion

The checkerboard assay is a robust and reproducible method for evaluating the in vitro interactions of antimicrobial combinations. This application note provides a comprehensive protocol for assessing the synergistic potential of this compound with other antibiotics. The data generated from these assays can guide the rational design of combination therapies to combat multidrug-resistant pathogens, potentially leading to improved clinical outcomes.

References

Application Notes and Protocols for Iclaprim Administration in Animal Models of Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of Iclaprim, a novel dihydrofolate reductase (DHFR) inhibitor, in preclinical animal models of bacterial pneumonia. The information compiled herein is intended to guide the design and execution of similar in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating this compound in animal models of infection.

Table 1: Efficacy of this compound in a Neutropenic Rat Model of Staphylococcus aureus Pneumonia

ParameterThis compound (60 mg/kg)This compound (80 mg/kg)Vancomycin (50 mg/kg)ControlReference
Administration Route Subcutaneous (SC)Subcutaneous (SC)Subcutaneous (SC)Vehicle[1]
Dosing Frequency Every 12 hoursEvery 12 hoursEvery 12 hoursEvery 12 hours[1]
Treatment Duration 3 days3 days3 days3 days[1]
Bacterial Reduction (log₁₀ CFU/lung vs. Control) 5.11 (p < 0.0001)6.05 (p < 0.0001)3.42 (p < 0.0001)N/A[1]
Bacterial Reduction (log₁₀ CFU/lung vs. Vancomycin) 1.69 (p = 0.07)2.59 (p = 0.0005)N/AN/A[1]
Survival Rate 100%100%91.7%48.3%[1]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in a Neutropenic Murine Thigh Infection Model

PathogenPK/PD Index Associated with EfficacyR² ValueAnimal ModelReference
Staphylococcus aureus ATCC 29213 24-h Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC)0.65Neutropenic Mouse[2]
Streptococcus pneumoniae ATCC 10813 24-h AUC/MIC0.86Neutropenic Mouse[2]
Time above MIC (%T>MIC)0.86Neutropenic Mouse[2]

Note: While this study was not a pneumonia model, the identified PK/PD drivers are crucial for designing effective dosing regimens for this compound against these pathogens in any infection model, including pneumonia.

Experimental Protocols

Neutropenic Rat Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Pneumonia

This protocol is adapted from a study evaluating the efficacy of this compound in a severe pneumonia model.[1][3][4]

Objective: To assess the in vivo efficacy of this compound against MRSA in a neutropenic rat lung infection model.

Materials:

  • Sprague-Dawley rats

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., AH1252, a thymidine knockout mutant to counteract high thymidine levels in rodents)

  • Cyclophosphamide for inducing neutropenia

  • Alginate and CaCl₂ solution for preparing bacterial beads

  • This compound for injection

  • Vancomycin (as a comparator)

  • Vehicle control (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Trypticase soy agar (TSA) for bacterial culture

  • Phosphate-buffered saline (PBS)

  • Equipment for intratracheal instillation, euthanasia, and lung tissue homogenization.

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to rats intraperitoneally to induce a neutropenic state, mimicking an immunocompromised condition. This is typically done a few days prior to infection.

  • Preparation of Bacterial Inoculum:

    • Grow the MRSA strain overnight on TSA plates.

    • Prepare a bacterial suspension in a suitable buffer and adjust to a specific optical density to achieve the target inoculum concentration.

    • To create a chronic infection model that mimics aspects of cystic fibrosis lung infections, the bacterial suspension can be mixed with a 2% alginate solution.

    • This mixture is then added dropwise into a CaCl₂ solution to form alginate beads containing the entrapped bacteria.[4]

  • Intratracheal Inoculation:

    • Anesthetize the rats using isoflurane.

    • Position the rat in a vertical plane to ensure proper access to the trachea.

    • Carefully insert a feeding needle or catheter into the trachea.

    • Instill a defined volume (e.g., 0.5 mL) of the bacterial suspension or alginate bead suspension into the lungs.

  • Drug Administration:

    • Initiate treatment at a specified time point post-infection (e.g., 2 hours).

    • Administer this compound, vancomycin, or vehicle control subcutaneously at the desired dosage and frequency (e.g., every 12 hours for 3 days).[1]

  • Efficacy Assessment:

    • Monitor the animals for signs of illness and record survival rates over the course of the study.

    • At a predetermined time after the final treatment dose (e.g., 12 hours), euthanize the rats.

    • Aseptically remove the lungs and homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on TSA to determine the number of colony-forming units (CFU) per gram of lung tissue.

    • Calculate the log₁₀ CFU reduction for each treatment group compared to the control group.

General Protocol for a Non-Neutropenic Murine Pneumonia Model

Objective: To establish a non-neutropenic murine model of bacterial pneumonia to evaluate the efficacy of this compound.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Bacterial pathogen of interest (e.g., Streptococcus pneumoniae or Staphylococcus aureus)

  • This compound for injection

  • Appropriate comparator antibiotic and vehicle control

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Bacterial culture media (e.g., blood agar for S. pneumoniae)

  • Equipment for intranasal or intratracheal inoculation, euthanasia, and tissue processing.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Grow the desired bacterial strain to mid-log phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile PBS and resuspend to the target concentration for infection.

  • Pulmonary Inoculation (Intranasal or Intratracheal):

    • Intranasal: Anesthetize the mice and hold them in a supine position. Pipette a small volume (e.g., 20-50 µL) of the bacterial suspension onto the nares for inhalation.

    • Intratracheal: This method provides a more direct delivery to the lungs and can be performed as described in the rat model protocol, with adjustments for the smaller animal size.

  • Drug Administration:

    • Begin treatment at a specified time post-infection.

    • Administer this compound, a comparator, or vehicle via a clinically relevant route (e.g., subcutaneous or intravenous injection) at the desired dose and schedule.

  • Efficacy Evaluation:

    • Monitor mice for clinical signs of pneumonia (e.g., ruffled fur, hunched posture, labored breathing) and survival.

    • At selected time points, euthanize subsets of mice to assess bacterial burden in the lungs (CFU/gram of tissue) and potentially in the blood or spleen to evaluate dissemination of the infection.

    • Bronchoalveolar lavage (BAL) can also be performed to analyze inflammatory cell influx and cytokine levels in the lungs.

    • Lung tissue can be collected for histopathological analysis to assess the extent of inflammation and tissue damage.

Visualizations

This compound's Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound prevents bacterial replication.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->Inhibition

Caption: this compound inhibits bacterial DHFR, blocking the conversion of DHF to THF.

Experimental Workflow for the Neutropenic Rat Pneumonia Model

The following diagram illustrates the key steps in the experimental workflow for evaluating this compound in the neutropenic rat model of MRSA pneumonia.

Experimental_Workflow start Start neutropenia Induce Neutropenia in Rats start->neutropenia infection Intratracheal Inoculation neutropenia->infection inoculum_prep Prepare MRSA Inoculum inoculum_prep->infection treatment Administer Treatment (this compound, Vancomycin, Control) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring euthanasia Euthanize Rats monitoring->euthanasia analysis Analyze Lung CFU and Determine Efficacy euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a rat pneumonia model.

Conclusion

The available preclinical data demonstrate that this compound is highly effective in a neutropenic rat model of MRSA pneumonia, showing significant reductions in bacterial load and improved survival rates compared to both control and vancomycin-treated animals.[1] While in vivo pneumonia models for Streptococcus pneumoniae are lacking in the searched literature, pharmacokinetic and pharmacodynamic data from a murine thigh infection model suggest that the 24-hour AUC/MIC ratio and the percentage of time the concentration remains above the MIC are key drivers of this compound's efficacy against this pathogen.[2] These findings support the continued development of this compound for the treatment of severe bacterial pneumonia caused by susceptible Gram-positive pathogens. Future studies in non-neutropenic models and specifically in S. pneumoniae lung infection models would further elucidate the full potential of this compound.

References

Measuring Iclaprim Concentration in Plasma Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iclaprim is a selective bacterial dihydrofolate reductase (DHFR) inhibitor, effective against Gram-positive pathogens, including resistant strains.[1] As a diaminopyrimidine antibiotic, its therapeutic efficacy is under investigation for various infections.[1] Accurate quantification of this compound concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the determination of this compound in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, reproducible, and suitable for routine analysis in a laboratory setting.

Mechanism of Action

This compound targets and inhibits the bacterial dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a critical component of the folate synthesis pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential precursor for the synthesis of thymidine and ultimately DNA. By inhibiting DHFR, this compound disrupts bacterial DNA synthesis, leading to a bactericidal effect.[3]

Iclaprim_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA DNA Synthesis THF->DNA This compound This compound This compound->Inhibition Experimental_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) start->add_is protein_precipitation Protein Precipitation with Acetonitrile (300 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_analysis Inject into HPLC-UV System reconstitute->hplc_analysis

References

Application Notes and Protocols for Studying Iclaprim Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a selective, potent inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of thymidine.[1] It is a diaminopyrimidine antibiotic designed to overcome trimethoprim resistance in Gram-positive pathogens, demonstrating potent activity against organisms such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] Understanding the mechanisms and propensity for resistance development to this compound is crucial for its clinical longevity and for developing strategies to mitigate resistance.

These application notes provide a comprehensive set of protocols for researchers to study the development of resistance to this compound in a laboratory setting. The described methodologies cover the generation of resistant mutants, determination of susceptibility profiles, identification of genetic determinants of resistance, and assessment of the biological fitness of resistant strains.

Mechanism of Action of this compound

This compound targets and inhibits bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is responsible for producing tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[5][6] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to bacterial cell death.[7][8] this compound was designed to have increased hydrophobic interactions with the DHFR active site, allowing it to effectively inhibit both wild-type and some trimethoprim-resistant DHFR variants.[4]

cluster_folate_pathway Bacterial Folate Biosynthesis Pathway GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Enzymatic Steps pABA p-Aminobenzoic acid (pABA) pABA->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibition

Caption: this compound's mechanism of action via DHFR inhibition.

Experimental Protocols

The following protocols provide a framework for a comprehensive investigation into this compound resistance. An overarching experimental workflow is depicted below.

start Start: Susceptible Bacterial Strain (e.g., S. aureus) mic_initial 1. Determine Initial MIC of this compound start->mic_initial serial_passage 2. Induce Resistance: Serial Passage Assay mic_initial->serial_passage isolate_mutants 3. Isolate Resistant Mutants serial_passage->isolate_mutants mic_confirm 4. Confirm Resistance: MIC Determination of Isolates isolate_mutants->mic_confirm characterize 5. Characterize Resistant Isolates mic_confirm->characterize wgs Genotypic Analysis: - Whole Genome Sequencing - dfrB Gene Sequencing characterize->wgs Molecular fitness Phenotypic Analysis: - Fitness Cost Assessment - Synergy Testing characterize->fitness Functional end End: Characterized Resistant Strain wgs->end fitness->end

Caption: Experimental workflow for this compound resistance studies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution assays to determine the susceptibility of a bacterial strain to this compound.[9][10][11][12][13]

Materials:

  • Bacterial culture (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • This compound Dilution Series:

    • Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2-11 of a row.

    • Add 200 µL of the working this compound solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Generation of Resistant Mutants by Serial Passage

This method is used to select for bacterial mutants with reduced susceptibility to this compound through repeated exposure to sub-inhibitory concentrations.[14][15][16][17]

Materials:

  • Susceptible bacterial strain

  • CAMHB

  • This compound

  • Sterile culture tubes or 96-well plates

  • Incubator (37°C)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using Protocol 1.

  • Serial Passage:

    • Prepare a series of culture tubes or wells with 2-fold increasing concentrations of this compound in CAMHB, starting from a concentration well below the MIC (e.g., 0.125x MIC) to concentrations above the MIC.

    • Inoculate each tube/well with the bacterial strain to a final density of ~5 x 10⁵ CFU/mL.

    • Incubate at 37°C for 24 hours.

    • The following day, identify the tube/well with the highest concentration of this compound that shows visible growth (this is the sub-MIC culture).

    • Use a small aliquot of this culture to inoculate a fresh series of this compound dilutions.

    • Repeat this process for a set number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.

  • Isolation of Resistant Mutants:

    • After the final passage, streak the culture from the highest sub-MIC concentration onto a drug-free agar plate to obtain isolated colonies.

    • Pick individual colonies and re-test their MIC for this compound to confirm resistance.

Protocol 3: Genotypic Characterization of Resistant Mutants

Once resistant mutants are isolated and confirmed, it is essential to identify the genetic basis of resistance. Resistance to this compound in S. aureus can arise from mutations in the dfrB gene (encoding DHFR) or through the acquisition of drug-insensitive DHFR genes.[18]

A. Whole-Genome Sequencing (WGS)

WGS provides a comprehensive view of all genetic changes in the resistant mutant compared to the susceptible parent strain.[1][2][6][19][20]

Procedure Outline:

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and the susceptible parent strain using a commercial kit or standard protocols.

  • Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant mutant to the genome of the susceptible parent strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Pay close attention to non-synonymous mutations in the dfrB gene and its promoter region.

    • Use tools like ResFinder to screen for acquired resistance genes.[2]

B. Targeted Sequencing of the dfrB Gene

For a more focused and cost-effective approach, the dfrB gene can be amplified by PCR and sequenced.[21][22][23][24][25]

Procedure Outline:

  • Primer Design: Design PCR primers that flank the entire coding sequence of the S. aureus dfrB gene.

  • PCR Amplification:

    • Perform PCR using genomic DNA from the resistant isolate as a template.

    • Include the susceptible parent strain as a control.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product.

  • Sequence Analysis: Align the sequence from the resistant isolate with the sequence from the susceptible parent to identify mutations.

Protocol 4: Assessment of the Fitness Cost of Resistance

Acquiring antibiotic resistance can sometimes come at a biological cost, such as a reduced growth rate, which can be measured through competition assays.[26][27][28][29]

Materials:

  • Resistant mutant and susceptible parent strain

  • CAMHB

  • Agar plates for colony counting

Procedure:

  • Culture Preparation: Grow overnight cultures of the resistant mutant and the susceptible parent strain separately in CAMHB.

  • Competition Assay:

    • Mix the two cultures in a 1:1 ratio in fresh CAMHB.

    • Take a sample at time zero (T₀) and plate serial dilutions on drug-free agar to determine the initial ratio of the two strains. To differentiate between the strains, replica plating onto this compound-containing agar can be performed, or if available, strains with different selectable markers can be used.

    • Incubate the mixed culture at 37°C with shaking.

    • Take samples at various time points (e.g., every 12 hours for 3-4 days) and determine the ratio of the two strains by colony counting as described above.

  • Calculation of Relative Fitness: The relative fitness of the resistant strain compared to the susceptible strain can be calculated based on the change in their ratio over time.

Protocol 5: Synergy Testing by Checkerboard Assay

This assay is used to determine if this compound acts synergistically, additively, indifferently, or antagonistically with another antibiotic.[5][7][30][31][32]

Materials:

  • This compound

  • Second antibiotic of interest

  • Bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • Prepare a 2-fold serial dilution of this compound along the x-axis of the 96-well plate.

    • Prepare a 2-fold serial dilution of the second antibiotic along the y-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubation and Interpretation: Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC Values of this compound for Parent and Resistant Strains

Strain ID Parent Strain Passage Number This compound MIC (µg/mL) Fold-change in MIC
SA_Parent - 0 0.25 -
SA_Res_P10 SA_Parent 10 2 8

| SA_Res_P20 | SA_Parent | 20 | 8 | 32 |

Table 2: Genetic Mutations in this compound-Resistant Isolates

Strain ID Gene Nucleotide Change Amino Acid Change Putative Function
SA_Res_P20 dfrB C293T Phe98Tyr DHFR active site

| SA_Res_P20_2 | - | - | - | Acquired dfrL gene |

Table 3: Fitness Cost of this compound Resistance

Strain Pair Relative Fitness (W) Selection Coefficient (s)

| SA_Res_P20 vs SA_Parent | 0.92 | 0.08 |

Table 4: Checkerboard Synergy Testing of this compound with Antibiotic X

Antibiotic Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interpretation
This compound 0.25 0.0625 0.5 Synergy

| Antibiotic X | 2 | 0.5 | | |

References

Application Notes and Protocols: Cell Culture Infection Models for Testing Iclaprim Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture infection models for the evaluation of Iclaprim, a novel dihydrofolate reductase (DHFR) inhibitor, against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The protocols detailed below are designed to assess the intracellular and extracellular efficacy of this compound, offering valuable insights into its potential as a therapeutic agent for bacterial infections.

Introduction to this compound

This compound is a potent, broad-spectrum antibiotic that targets bacterial dihydrofolate reductase, a key enzyme in the folate synthesis pathway. This mechanism of action is distinct from many other antibiotic classes.[1][2][3] this compound has demonstrated significant in vitro activity against a wide range of Gram-positive pathogens, including MRSA, and some Gram-negative bacteria.[3][4][5] Notably, it has shown efficacy against strains resistant to other antibiotics like daptomycin, linezolid, and vancomycin.[4][6] Cell culture models are invaluable tools for preclinical assessment of antibiotics, providing a controlled environment to study the complex interactions between the pathogen, host cells, and the antimicrobial agent.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against various S. aureus strains. This data is crucial for determining the appropriate concentration ranges for cell culture-based assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

Bacterial StrainThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator: Trimethoprim MIC₉₀ (µg/mL)Comparator: Vancomycin MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.060.1221
Methicillin-Resistant S. aureus (MRSA)0.120.2541
Linezolid-Nonsusceptible MRSA0.25---
Vancomycin-Intermediate S. aureus (VISA)----

Data compiled from multiple sources.[4][6][7]

Table 2: Time-Kill Kinetics of this compound against MRSA

Time (hours)This compound (2x MIC) - Log₁₀ CFU/mL ReductionThis compound (4x MIC) - Log₁₀ CFU/mL ReductionThis compound (8x MIC) - Log₁₀ CFU/mL Reduction
2Significant reductionSignificant reductionSignificant reduction
4≥ 3≥ 3≥ 3
8≥ 3≥ 3≥ 3
24Sustained reductionSustained reductionSustained reduction

This compound demonstrated a ≥3 log₁₀ reduction in CFU/mL at 4–8 hours for tested MRSA strains.[4][6]

Signaling Pathways and Experimental Workflows

Bacterial Folate Synthesis Pathway and this compound's Mechanism of Action

This compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway, thereby blocking the production of tetrahydrofolate, a precursor required for DNA, RNA, and protein synthesis.

Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydropteroic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Methionine Tetrahydrofolic_Acid->Precursors This compound This compound This compound->DHFR

Caption: this compound inhibits bacterial DHFR.

Host Cell Signaling in Response to S. aureus Infection

S. aureus infection triggers a complex host cell signaling cascade, primarily through Toll-like receptors (TLRs), leading to the activation of downstream pathways like NF-κB and MAPK, resulting in an inflammatory response.

Host Cell Signaling in S. aureus Infection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_aureus S. aureus TLR2 TLR2 S_aureus->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TRAF6->MAPK_Cascade NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus AP1 AP-1 MAPK_Cascade->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes

Caption: S. aureus-induced host cell signaling.

Experimental Protocols

Intracellular Efficacy of this compound in Macrophages (THP-1)

This protocol is designed to assess the ability of this compound to kill S. aureus that has been internalized by macrophages.

Experimental Workflow:

Intracellular Efficacy Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Cell_Culture Culture and differentiate THP-1 cells Infect_Cells Infect THP-1 cells with S. aureus (MOI 10:1) Cell_Culture->Infect_Cells Bacterial_Culture Grow S. aureus to mid-log phase Bacterial_Culture->Infect_Cells Phagocytosis Allow phagocytosis (1-2 hours) Infect_Cells->Phagocytosis Extracellular_Kill Add gentamicin to kill extracellular bacteria Phagocytosis->Extracellular_Kill Iclaprim_Treatment Add this compound at various concentrations Extracellular_Kill->Iclaprim_Treatment Incubation Incubate for 24 hours Iclaprim_Treatment->Incubation Cell_Lysis Lyse macrophages Incubation->Cell_Lysis CFU_Plating Plate serial dilutions of lysate Cell_Lysis->CFU_Plating CFU_Count Count CFUs to determine intracellular bacterial load CFU_Plating->CFU_Count

Caption: Workflow for intracellular efficacy assay.

Detailed Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Seed the differentiated macrophages into 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Bacterial Culture: Grow S. aureus (e.g., MRSA strain USA300) in Tryptic Soy Broth (TSB) overnight at 37°C with shaking. The following day, dilute the culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Infection: Wash the differentiated THP-1 cells twice with phosphate-buffered saline (PBS). Infect the cells with S. aureus at a multiplicity of infection (MOI) of 10 in antibiotic-free RPMI-1640 medium. Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

  • Gentamicin Protection Assay: After the incubation period, aspirate the medium and wash the cells three times with PBS to remove non-internalized bacteria. Add fresh medium containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria and incubate for 1 hour.

  • This compound Treatment: Aspirate the gentamicin-containing medium and wash the cells once with PBS. Add fresh medium containing serial dilutions of this compound (e.g., 0.125, 0.25, 0.5, 1, 2, 4 µg/mL). Include a no-drug control.

  • Quantification of Intracellular Bacteria: After 24 hours of incubation with this compound, aspirate the medium and wash the cells with PBS. Lyse the macrophages with 0.1% Triton X-100 in sterile water for 10 minutes. Collect the lysates, perform serial dilutions in PBS, and plate on Tryptic Soy Agar (TSA) plates. Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

Extracellular Efficacy of this compound in Keratinocytes (HaCaT)

This protocol assesses the ability of this compound to protect keratinocytes from an extracellular S. aureus infection.

Experimental Workflow:

Extracellular Efficacy Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Cell_Culture Culture HaCaT keratinocytes to confluence Infect_Cells Infect HaCaT cells with S. aureus (MOI 1:1) Cell_Culture->Infect_Cells Bacterial_Culture Grow S. aureus to mid-log phase Bacterial_Culture->Infect_Cells Iclaprim_Treatment Concurrently add this compound at various concentrations Infect_Cells->Iclaprim_Treatment Incubation Incubate for 24 hours Iclaprim_Treatment->Incubation Viability_Assay Assess host cell viability (MTT or LDH assay) Incubation->Viability_Assay Bacterial_Load Determine bacterial load in supernatant (CFU count) Incubation->Bacterial_Load

Caption: Workflow for extracellular efficacy assay.

Detailed Methodology:

  • Cell Culture: Culture human keratinocyte HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluence.

  • Bacterial Culture: Prepare the S. aureus inoculum as described in the intracellular efficacy protocol.

  • Infection and Treatment: Wash the confluent HaCaT cell monolayers twice with PBS. Infect the cells with S. aureus at an MOI of 1 in antibiotic-free DMEM. Concurrently, add serial dilutions of this compound (e.g., 0.125, 0.25, 0.5, 1, 2, 4 µg/mL) to the wells. Include infected untreated and uninfected untreated controls.

  • Host Cell Viability Assessment: After 24 hours of incubation, assess host cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

  • Quantification of Extracellular Bacteria: At the same time point, collect the culture supernatant, perform serial dilutions, and plate on TSA to determine the extracellular bacterial load (CFU/mL).

Efficacy of this compound against Intracellular S. aureus in Lung Epithelial Cells (A549)

This protocol evaluates the efficacy of this compound against S. aureus within lung epithelial cells, a relevant model for pneumonia.

Experimental Workflow:

Intracellular Efficacy in A549 Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Cell_Culture Culture A549 cells to confluence Infect_Cells Infect A549 cells with S. aureus (MOI 50:1) Cell_Culture->Infect_Cells Bacterial_Culture Grow S. aureus to mid-log phase Bacterial_Culture->Infect_Cells Invasion Allow bacterial invasion (2 hours) Infect_Cells->Invasion Extracellular_Kill Add gentamicin/lysostaphin to kill extracellular bacteria Invasion->Extracellular_Kill Iclaprim_Treatment Add this compound at various concentrations Extracellular_Kill->Iclaprim_Treatment Incubation Incubate for 24 hours Iclaprim_Treatment->Incubation Cell_Lysis Lyse A549 cells Incubation->Cell_Lysis CFU_Plating Plate serial dilutions of lysate Cell_Lysis->CFU_Plating CFU_Count Count CFUs to determine intracellular bacterial load CFU_Plating->CFU_Count

Caption: Workflow for intracellular efficacy in A549 cells.

Detailed Methodology:

  • Cell Culture: Culture human lung adenocarcinoma epithelial A549 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and grow to confluence.

  • Bacterial Culture: Prepare the S. aureus inoculum as previously described.

  • Infection: Wash the A549 cell monolayers twice with PBS. Infect the cells with S. aureus at an MOI of 50 in antibiotic-free F-12K medium. Incubate for 2 hours to allow for bacterial invasion.

  • Killing of Extracellular Bacteria: After incubation, aspirate the medium and wash the cells three times with PBS. Add fresh medium containing 100 µg/mL gentamicin and 10 µg/mL lysostaphin to ensure the complete killing of extracellular bacteria. Incubate for 1 hour.

  • This compound Treatment: Aspirate the antibiotic-containing medium, wash the cells once with PBS, and add fresh medium with serial dilutions of this compound.

  • Quantification of Intracellular Bacteria: After 24 hours, lyse the cells and determine the intracellular bacterial load by CFU counting as described for the THP-1 model.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy of this compound against S. aureus in clinically relevant cell culture infection models. These assays can provide critical data on the intracellular and extracellular activity of this compound, its impact on host cell viability, and its potential to reduce bacterial toxin production. The data generated from these models will be instrumental in the continued development and characterization of this compound as a valuable therapeutic option for combating challenging bacterial infections.

References

Troubleshooting & Optimization

Overcoming Iclaprim insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iclaprim. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to this compound's insolubility in aqueous solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties of this compound is the first step in addressing solubility issues. This compound is a diaminopyrimidine antibiotic, and its solubility is influenced by its chemical structure, pKa, and the salt form in which it is supplied.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSignificance
Chemical Class DiaminopyrimidineThe presence of basic functional groups influences its pH-dependent solubility.
Form Typically supplied as this compound Mesylate, a salt form.[1]Salt forms generally exhibit higher aqueous solubility compared to the free base.[2][3][4][5]
pKa ~7.15-7.2As a weak base, this compound's solubility is significantly higher at a pH below its pKa.
Aqueous Solubility ~10 mg/mL in water at 20°C.This indicates moderate intrinsic solubility, which can be challenging for preparing concentrated stock solutions.
Predicted Water Solubility 0.142 mg/mL (for Mesylate salt)Computational models suggest lower solubility, highlighting the need for experimental verification.[1]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering issues with dissolving this compound, consider the following troubleshooting workflow. This process will help you identify and resolve the most common causes of poor solubility.

Diagram: Troubleshooting Logic for this compound Dissolution

G start Start: this compound Fails to Dissolve check_ph Check pH of Solution Is pH < 6.0? start->check_ph adjust_ph Adjust pH to 4.0-5.0 with dilute HCl check_ph->adjust_ph No check_sonication Apply Gentle Sonication and/or Warming (37°C) Did it dissolve? check_ph->check_sonication Yes adjust_ph->check_sonication success Solution Prepared Successfully check_sonication->success Yes consider_cosolvent Consider Advanced Methods: 1. Co-solvents (DMSO, Ethanol) 2. Cyclodextrins 3. Nanoparticle Formulation check_sonication->consider_cosolvent No G start Define Experimental Need (e.g., Target Concentration) select_method Select Solubilization Method start->select_method ph_adjust pH Adjustment select_method->ph_adjust cosolvency Co-Solvency select_method->cosolvency cyclodextrin Cyclodextrin Complexation select_method->cyclodextrin prepare Prepare Formulation (See Protocols) ph_adjust->prepare cosolvency->prepare cyclodextrin->prepare validate Validate Solution (Visual Inspection, Concentration Check) prepare->validate test_assay Test in Assay (Check for interference/precipitation) validate->test_assay Clear & Correct Conc. fail Re-evaluate Method (Try alternative) validate->fail Cloudy or Wrong Conc. success Proceed with Experiment test_assay->success Pass test_assay->fail Fail cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate synthase DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Products Nucleic Acid & Amino Acid Synthesis THF->Products DHFR->THF This compound This compound This compound->inhibition inhibition->DHFR

References

Troubleshooting inconsistent Iclaprim MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results during Iclaprim susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC ranges for common Gram-positive pathogens?

A1: this compound generally exhibits potent activity against a variety of Gram-positive bacteria. The MIC50/MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are typically low. Below is a summary of reported MIC ranges for selected pathogens.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (all)0.030.12
Methicillin-susceptible S. aureus (MSSA)0.060.06
Methicillin-resistant S. aureus (MRSA)0.030.12
Streptococcus pyogenes≤0.0150.03
Streptococcus agalactiae0.120.5
Streptococcus pneumoniaeVaries by resistance profile(see specific literature)

Note: These values are based on surveillance studies and may vary depending on the specific isolates and testing conditions.

Q2: Which standard methodologies should be followed for this compound MIC testing?

A2: For reliable and reproducible results, it is crucial to adhere to established standards for antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols in documents such as M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and the accompanying M100 tables for performance standards. These guidelines standardize critical variables like inoculum preparation, media formulation, and incubation conditions.

Q3: Are there established quality control (QC) ranges for this compound?

A3: Quality control is essential for ensuring the accuracy of MIC testing. This involves testing standard QC strains with known MIC ranges concurrently with the experimental isolates. While specific CLSI-approved QC ranges for this compound are not available in the provided search results, the process for establishing such ranges is outlined in CLSI document M23. For any AST, it is imperative to use appropriate QC strains (e.g., S. aureus ATCC® 29213™) and ensure their MICs fall within the acceptable limits defined in the most current CLSI M100 supplement. If results for QC strains are out of the acceptable range, results for the test isolates are considered invalid.

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC results can arise from a variety of factors, often related to subtle deviations in experimental protocol. The following guide addresses common issues in a question-and-answer format.

Q4: My replicate MIC values for the same isolate are inconsistent. What should I investigate first?

A4: The first step is to review your quality control (QC) data. If the MIC for your QC strain (e.g., S. aureus ATCC® 29213™) is also inconsistent or outside the acceptable range, this points to a systemic issue with the assay setup. If the QC results are acceptable, the problem may be related to the specific test isolate.

Here is a workflow to diagnose the source of variability:

G cluster_0 Start cluster_1 Initial Checks cluster_2 Decision Points cluster_3 Corrective Actions cluster_4 Outcomes Inconsistent this compound MIC Results Inconsistent this compound MIC Results Review QC Strain MICs Review QC Strain MICs Inconsistent this compound MIC Results->Review QC Strain MICs QC Out of Range? QC Out of Range? Review QC Strain MICs->QC Out of Range? Check Inoculum Preparation Check Inoculum Preparation Inoculum Density Correct? Inoculum Density Correct? Check Inoculum Preparation->Inoculum Density Correct? Verify Media and Reagents Verify Media and Reagents Media Expired/Correct Type? Media Expired/Correct Type? Verify Media and Reagents->Media Expired/Correct Type? Examine Incubation Conditions Examine Incubation Conditions Correct Temp/Time/Atmosphere? Correct Temp/Time/Atmosphere? Examine Incubation Conditions->Correct Temp/Time/Atmosphere? Review Plate Reading Technique Review Plate Reading Technique Trailing Endpoints Observed? Trailing Endpoints Observed? Review Plate Reading Technique->Trailing Endpoints Observed? QC Out of Range?->Check Inoculum Preparation No Repeat with New QC Stock Repeat with New QC Stock QC Out of Range?->Repeat with New QC Stock Yes Inoculum Density Correct?->Verify Media and Reagents Yes Re-standardize Inoculum Re-standardize Inoculum Inoculum Density Correct?->Re-standardize Inoculum No Media Expired/Correct Type?->Examine Incubation Conditions No Use New Media/Reagents Use New Media/Reagents Media Expired/Correct Type?->Use New Media/Reagents Yes Correct Temp/Time/Atmosphere?->Review Plate Reading Technique Yes Correct Incubation Parameters Correct Incubation Parameters Correct Temp/Time/Atmosphere?->Correct Incubation Parameters No Re-read Plates Carefully Re-read Plates Carefully Trailing Endpoints Observed?->Re-read Plates Carefully Yes Consistent Results Consistent Results Trailing Endpoints Observed?->Consistent Results No Repeat with New QC Stock->Consistent Results Re-standardize Inoculum->Consistent Results Use New Media/Reagents->Consistent Results Correct Incubation Parameters->Consistent Results Re-read Plates Carefully->Consistent Results Contact Technical Support Contact Technical Support Consistent Results->Contact Technical Support If still inconsistent

Caption: Troubleshooting workflow for inconsistent MIC results.

Q5: How can inoculum preparation affect this compound MIC results?

A5: The density of the starting bacterial culture is a critical factor that can significantly impact MIC values.

  • Inoculum too low: May lead to falsely low MICs (false susceptibility).

  • Inoculum too high: May lead to falsely high MICs (false resistance).

Troubleshooting Steps:

  • Ensure the inoculum is prepared from fresh, isolated colonies of the same morphological type.

  • Standardize the inoculum to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Use a calibrated spectrophotometer to verify the turbidity.

  • Prepare the final inoculum dilution as specified in the CLSI M07 protocol to achieve the target concentration of 5 x 10^5 CFU/mL in the wells.

Q6: Can the growth medium influence this compound MIC outcomes?

A6: Yes, the composition of the growth medium can affect the activity of antimicrobial agents. For non-fastidious bacteria like Staphylococcus aureus, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Deviations can cause variability.

  • Incorrect pH: The pH of the medium should be between 7.2 and 7.4.

  • Thymidine levels: As this compound is a dihydrofolate reductase (DHFR) inhibitor, high levels of thymidine in the medium can bypass the inhibitory effect, leading to falsely elevated MICs. Use thymidine-controlled media when necessary.

  • Lot-to-lot variability: Different lots of media can have minor variations. Always run a QC strain to ensure the new lot performs as expected.

Q7: My MIC endpoints are difficult to read due to "trailing" or partial growth. What should I do?

A7: Trailing, where reduced but still visible growth is observed over a range of concentrations, can make it difficult to determine the true MIC.

  • Reading Technique: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. A slight haze or a small button of growth at the bottom of the well may be acceptable, but this should be consistent with CLSI guidelines.

  • Incubation Time: Adhere strictly to the recommended incubation time (typically 16-20 hours for staphylococci). Reading the plates too early or too late can affect the endpoint.

  • Lighting and Background: Read plates against a dark, non-glare background with a consistent light source to improve the visibility of the growth endpoint.

Experimental Protocols

Broth Microdilution MIC Assay (Based on CLSI M07)

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

This compound's Mechanism of Action

This compound is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the inhibition of DNA synthesis and bacterial cell death.

G cluster_0 GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase GTP->Dihydropteroate_Synthase PABA PABA PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate Purines_Thymidine_Methionine Purines, Thymidine, Methionine Synthesis Tetrahydrofolate->Purines_Thymidine_Methionine DNA_Synthesis DNA Synthesis & Bacterial Growth Purines_Thymidine_Methionine->DNA_Synthesis This compound This compound This compound->Dihydrofolate_Reductase Inhibition

Caption: this compound's inhibition of the bacterial folate pathway.

Iclaprim degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and analysis of Iclaprim. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available safety data, the following storage conditions are recommended for this compound drug substance:

  • Long-term storage: For periods up to one year, this compound should be stored at -20°C.

  • Shipping: this compound can be shipped at ambient room temperature for periods of less than two weeks.

  • Incompatible materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Q2: What are the known degradation pathways for this compound?

A2: Specific chemical degradation pathways for this compound are not extensively detailed in publicly available literature. However, like many pharmaceutical compounds, this compound is susceptible to degradation through common pathways which should be investigated in forced degradation studies. These potential pathways include:

  • Hydrolysis: Degradation due to reaction with water, which can be acid or base catalyzed.

  • Oxidation: Degradation from reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation resulting from exposure to high temperatures.

In vivo, this compound is known to be extensively metabolized by Phase 1 (CYP3A4 and CYP2C19) and Phase 2 (CYP2C9 and CYP2D6) enzymes, leading to the formation of glucuronide metabolites which are primarily excreted in the urine.[1]

Q3: Is this compound stable in common intravenous infusion solutions?

A3: this compound is formulated as a sterile concentrate intended for dilution with common intravenous solutions such as normal saline, 5% dextrose, or lactated Ringer's solution. This indicates that this compound possesses a degree of stability in these solutions for the duration of preparation and administration. However, for extended storage of diluted solutions, it is crucial to perform specific stability studies under the intended storage conditions (e.g., temperature, light exposure) and in the specific container closure system (e.g., infusion bags, syringes) to be used.

Q4: How can I analyze this compound and its potential degradation products?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach for the analysis of this compound and its degradation products. While a specific validated method for this compound is not publicly available, a general method can be developed based on the physicochemical properties of the molecule. Key aspects of such a method would include a reverse-phase column (e.g., C18), a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), and UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the development and execution of a stability-indicating HPLC method for this compound.

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Incompatible mobile phase pH with this compound's pKa.- Column degradation.- Sample overload.- Adjust mobile phase pH to be at least 2 units away from this compound's pKa (7.2).- Use a new column or a column with a different stationary phase.- Reduce the concentration of the sample being injected.
Inconsistent retention times - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.
Co-elution of this compound and degradation products - Insufficient method selectivity.- Optimize the mobile phase composition (e.g., change organic modifier, pH, or buffer strength).- Modify the gradient slope in a gradient elution method.- Try a column with a different selectivity (e.g., phenyl-hexyl).
Appearance of new, unexpected peaks in stability samples - Formation of new degradation products.- Contamination of the sample or mobile phase.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.- Prepare fresh samples and mobile phase to rule out contamination.
Loss of this compound with no corresponding increase in degradation product peaks - Adsorption of this compound to container surfaces.- Formation of non-UV active degradation products.- Precipitation of this compound in the sample diluent.- Use silanized vials or a different sample container material.- Employ a universal detector like a mass spectrometer or a charged aerosol detector.- Ensure the sample diluent is appropriate to maintain the solubility of this compound.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These are general guidelines and should be optimized for your specific laboratory conditions and equipment.

Forced Degradation Studies Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in a suitable solvent like water:acetonitrile 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study and an unstressed this compound standard.

  • Inject the unstressed standard to determine the retention time of the this compound peak.

  • Inject each of the stressed samples to observe the retention times of the degradation products.

  • Evaluate the resolution between the this compound peak and all degradation product peaks.

  • If co-elution is observed, optimize the chromatographic conditions (e.g., gradient slope, mobile phase pH, column chemistry) until baseline separation is achieved for all relevant peaks.

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Relationship for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation Oxidation->HPLC Analyze Thermal Thermal Thermal->HPLC Analyze Photo Photolysis Photo->HPLC Analyze MS Mass Spectrometry (for identification) HPLC->MS Characterize Peaks Method Validated Analytical Method HPLC->Method Pathways Degradation Pathways MS->Pathways Stability Intrinsic Stability Profile Pathways->Stability Method->Stability This compound This compound Drug Substance This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

Caption: Workflow for this compound forced degradation studies.

Signaling Pathway for this compound Degradation

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound DP_Acid Acidic Degradation Product(s) This compound->DP_Acid H+ / H2O DP_Base Basic Degradation Product(s) This compound->DP_Base OH- / H2O DP_Ox Oxidative Degradation Product(s) This compound->DP_Ox [O] DP_Photo Photolytic Degradation Product(s) This compound->DP_Photo hv

References

Technical Support Center: Managing Potential Iclaprim Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Iclaprim in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diaminopyrimidine antibiotic that functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and amino acids in bacteria. By inhibiting DHFR, this compound disrupts bacterial growth and replication.[1][2]

Q2: I am observing unexpected cell death in my mammalian cell culture after this compound treatment. Is this a known effect?

A2: While this compound is designed to be selective for bacterial DHFR, high concentrations of any compound can lead to off-target effects and cytotoxicity in mammalian cells.[3] Although specific cytotoxic data for this compound on common mammalian cell lines is limited in publicly available literature, other DHFR inhibitors like methotrexate and trimethoprim are known to induce cytotoxicity and apoptosis at certain concentrations.[3][4][5] Therefore, it is plausible that high concentrations of this compound could lead to similar effects.

Q3: What are the potential mechanisms of this compound-induced toxicity in mammalian cells?

A3: Based on the known effects of other DHFR inhibitors, potential mechanisms of this compound toxicity in mammalian cells could involve:

  • Inhibition of mammalian DHFR: Although less potent against mammalian DHFR, high concentrations might still interfere with the folate pathway, disrupting DNA synthesis and leading to apoptosis.[4][5][6]

  • Induction of Apoptosis: DHFR inhibitors have been shown to induce apoptosis through various signaling pathways, including the JNK and p53/p21 pathways.[4][5][7]

  • Oxidative Stress: Some studies suggest that DHFR inhibitors can lead to the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[4]

Q4: What is a typical concentration range for this compound in cell culture, and how can I determine the optimal concentration for my experiment?

A4: The effective concentration of this compound against bacteria is typically in the sub-micromolar to low micromolar range (MIC90 values often below 1 µg/mL).[1][8] For use in mammalian cell culture to study its antibacterial effects without harming the host cells, it is crucial to determine the maximum non-toxic concentration. A dose-response experiment is highly recommended to establish the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem 1: High Levels of Cell Death or Morphological Changes Observed After this compound Treatment

Possible Causes and Solutions

Possible Cause Recommended Action
This compound concentration is too high. Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value of this compound for your specific cell line. Start with a wide range of concentrations and narrow down to a non-toxic working concentration.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically ≤0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Cell culture conditions. Ensure your cells are healthy, within a low passage number, and not stressed by other factors like contamination or nutrient depletion. Stressed cells are more susceptible to drug-induced toxicity.
Incorrect compound handling. Ensure this compound stock solutions are prepared and stored correctly according to the manufacturer's instructions to prevent degradation into potentially more toxic compounds.
Problem 2: Inconsistent or Unexpected Results Between Experiments
Possible Cause Recommended Action
Variability in this compound dilutions. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes to ensure accuracy.
Cell passage number and health. Use cells from a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability.
Assay timing and confluence. Standardize the cell seeding density and the duration of this compound treatment. Ensure that cells are in the exponential growth phase during treatment.
Contamination. Regularly test your cell cultures for microbial contamination (e.g., mycoplasma) which can affect cell health and response to treatment.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measuring Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay) and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Data Presentation

Table 1: Hypothetical this compound IC50 Values in Mammalian Cell Lines

Cell LineThis compound IC50 (µM) after 48h
HeLaData not available
HEK293Data not available
HepG2Data not available
Note: Researchers should determine these values experimentally for their specific cell lines.

Table 2: Representative Data from an Annexin V/PI Apoptosis Assay

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control9532
This compound (Low Conc.)85105
This compound (High Conc.)403525
Positive Control205030
Data are representative and should be replaced with experimental results.

Visualizations

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Apoptosis Apoptosis DHFR->Apoptosis This compound This compound This compound->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis DNA_Synthesis->Apoptosis

Caption: this compound's mechanism of action via DHFR inhibition.

Apoptosis_Signaling_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_execution Apoptotic Execution This compound This compound (High Concentration) DHFR_Inhibition Mammalian DHFR Inhibition This compound->DHFR_Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Pathway DHFR_Inhibition->p53 JNK JNK Pathway ROS->JNK Caspase3 Caspase-3 Activation JNK->Caspase3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start: Observe Cell Toxicity dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 & Non-Toxic Concentration dose_response->determine_ic50 apoptosis_assay 2. Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay caspase_assay 3. Caspase Activity Assay apoptosis_assay->caspase_assay conclusion Conclusion: Characterize Cytotoxic Mechanism caspase_assay->conclusion

References

Technical Support Center: Optimizing Iclaprim Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iclaprim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage in your preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions that may arise during your in vivo experiments with this compound.

Efficacy & Dosing

Q1: We are not observing the expected efficacy of this compound in our mouse/rat infection model. What could be the reason?

A1: Several factors could be contributing to lower-than-expected efficacy. The most critical consideration for this compound, a dihydrofolate reductase (DHFR) inhibitor, is the high concentration of thymidine in rodents.[1]

  • Thymidine Interference: Rodent serum and tissues contain thymidine levels that are approximately 100-fold higher than in humans.[1] This allows bacteria to bypass the metabolic block induced by this compound, rendering the drug less effective.

  • Troubleshooting:

    • Use Thymidine Kinase-Deficient (TK-deficient) Bacterial Strains: The recommended approach is to use isogenic TK-deficient mutant strains of your bacteria of interest (e.g., Staphylococcus aureus). These strains cannot utilize exogenous thymidine and are therefore susceptible to this compound's mechanism of action in the high-thymidine rodent environment.[2] Studies have shown potent activity of this compound against TK-deficient S. aureus strains in mouse models.[2]

    • In Vitro Correlation: Confirm the susceptibility of your wild-type and TK-deficient strains to this compound in vitro in both standard media and media supplemented with thymidine to verify the mechanism of resistance.

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound dosage optimization?

A2: Preclinical studies in murine thigh infection models have identified the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) and the percentage of time the drug concentration remains above the MIC (%T>MIC) as the PK/PD indices most strongly associated with this compound's efficacy.[1]

  • Experimental Approach: To determine the optimal dosing regimen, it is crucial to conduct dose-fractionation studies where the total daily dose is administered in different dosing intervals (e.g., every 3, 6, 12, or 24 hours) to disentangle the contributions of Cmax/MIC, AUC/MIC, and %T>MIC to the overall antibacterial effect.

Q3: What is a good starting dose for this compound in mouse and rat models?

A3: Published preclinical studies provide a range of effective doses. The optimal dose will depend on the animal model, the bacterial strain used (especially if it is a TK-deficient mutant), and the severity of the infection.

  • Mouse Models: Doses ranging from 2 to 80 mg/kg have been used in a mouse abscess model, with doses of 14.4 and 30 mg/kg showing significant bacterial reduction against a TK-deficient S. aureus strain.[3]

  • Rat Models: In a neutropenic rat lung infection model, subcutaneous doses of 60 mg/kg and 80 mg/kg administered twice daily for three days resulted in significant reductions in bacterial load.[4]

It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Formulation & Administration

Q4: How should I prepare this compound for intravenous or subcutaneous injection in my animal studies?

A4: For clinical use, this compound is supplied as a sterile concentrate that is diluted in common intravenous solutions.[1] For preclinical studies, a similar approach can be taken.

  • Vehicle Selection: this compound can be diluted in sterile, isotonic solutions such as:

    • Normal saline (0.9% sodium chloride)

    • 5% dextrose in water (D5W)

    • Lactated Ringer's solution

  • Preparation:

    • Use a sterile, pyrogen-free vehicle.

    • Prepare the formulation fresh for each experiment to ensure stability.

    • The pH of the final formulation should be within a physiologically tolerated range (typically between 5 and 9) to minimize injection site reactions.

Q5: We are experiencing issues with drug administration, such as injection site reactions or animal distress. How can we troubleshoot this?

A5: Proper administration technique is crucial for animal welfare and data reproducibility.

  • Intravenous (IV) Injection (Tail Vein in Mice/Rats):

    • Warm the tail: Use a heating pad or warm water to dilate the tail veins, making them easier to visualize and access.

    • Use appropriate needle size: A 27-30 gauge needle is typically suitable for mouse and rat tail veins.

    • Slow injection rate: Inject the solution slowly to avoid rapid changes in blood pressure and minimize stress on the animal.

    • Confirm placement: If you observe swelling or feel resistance, the needle is likely not in the vein. Withdraw and re-attempt.

  • Subcutaneous (SC) Injection:

    • Alternate injection sites: If multiple injections are required, rotate the injection site to prevent irritation. The loose skin over the back is a common site.

    • Limit injection volume: Adhere to institutional guidelines for maximum injection volumes to avoid discomfort and potential tissue damage.

  • General Considerations:

    • Ensure all personnel are properly trained in animal handling and injection techniques.

    • Monitor animals for any signs of distress or adverse reactions post-injection.

Safety & Toxicology

Q6: What are the potential adverse effects of this compound in animals, and what should we monitor for?

A6: While comprehensive preclinical toxicology data for this compound is not fully published, information from clinical trials can guide monitoring in animal studies.[1]

  • Potential Adverse Effects:

    • General Health: Monitor for changes in body weight, food and water consumption, and overall activity levels.

    • Gastrointestinal: In humans, nausea, vomiting, and diarrhea have been reported.[1] Observe animals for signs of gastrointestinal upset.

    • Hepatic: Liver toxicity has been noted in clinical trials, which resolved upon discontinuation of the drug.[5] Monitoring liver enzymes (ALT, AST) in terminal blood samples may be warranted.

    • Cardiovascular: At high concentrations, this compound has been associated with QTc prolongation in humans.[6] While routine ECG monitoring in rodents is complex, be aware of this potential at higher dose levels.

  • Maximum Tolerated Dose (MTD): An MTD study is recommended to determine the highest dose that can be administered without causing significant toxicity in your specific animal model and strain. This will inform the therapeutic window for your efficacy studies.

Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies with this compound.

Table 1: In Vivo Efficacy of this compound in Rodent Infection Models

Animal ModelBacterial StrainThis compound Dose & RouteDosing RegimenEfficacy EndpointResultReference
Mouse Abscess ModelS. aureus (TK-deficient)2 - 80 mg/kg, SCSingle doseLog10 CFU reduction at 24h1-2 log10 reduction at 14.4 & 30 mg/kg[3]
Neutropenic Rat Lung Infection ModelS. aureus AH1252 (MRSA, TK-deficient)60 mg/kg, SCTwice daily for 3 daysLog10 CFU reduction5.11 log10 reduction vs. control[4]
Neutropenic Rat Lung Infection ModelS. aureus AH1252 (MRSA, TK-deficient)80 mg/kg, SCTwice daily for 3 daysLog10 CFU reduction6.05 log10 reduction vs. control[4]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

Animal StrainDose & RouteCmax (µg/mL)AUC (µg*h/mL)Half-life (t1/2)Reference
CD-1 Mice20 - 320 mg/kg, SCNot ReportedNot Reported~9.85 minutes[1]

Note: Detailed Cmax and AUC values were not available in the reviewed literature.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Neutropenic Mouse Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.

  • Animal Model: Use female CD-1 or ICR mice, 5-6 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This renders the mice neutropenic, making them more susceptible to bacterial infection and allowing for the assessment of the antimicrobial agent's efficacy with minimal interference from the host immune system.

  • Infection:

    • Prepare a bacterial suspension of the desired strain (e.g., TK-deficient S. aureus) to a concentration of approximately 1 x 10^7 CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via the desired route (e.g., subcutaneous or intravenous) at the predetermined doses and dosing intervals.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load in the thigh.

    • Calculate the log10 CFU reduction compared to the vehicle-treated control group.

Protocol 2: Rat Lung Infection Model

This model is suitable for evaluating the efficacy of antimicrobial agents against respiratory pathogens.

  • Animal Model: Use neutropenic rats (e.g., Sprague-Dawley). Neutropenia can be induced similarly to the mouse model, with appropriate dose adjustments for the species.

  • Bacterial Preparation:

    • For pathogens like S. aureus that may be rapidly cleared, consider entrapping the bacteria in alginate beads to establish a more persistent infection.

    • Grow the bacterial strain (e.g., TK-deficient MRSA) to the desired concentration.

  • Infection:

    • Anesthetize the rats (e.g., with isoflurane).

    • Administer the bacterial inoculum (e.g., 5.25 x 10^5 CFU/mL) intratracheally.

  • Treatment:

    • Begin treatment with this compound or vehicle control at a set time post-infection (e.g., 2 hours).

    • Administer the drug via the chosen route (e.g., subcutaneous) at the desired doses and frequency.

  • Efficacy Assessment:

    • At the end of the study period, euthanize the rats.

    • Aseptically collect the lungs.

    • Homogenize the lung tissue and perform serial dilutions for CFU enumeration as described in the thigh infection model protocol.

Visualizations

Signaling Pathway of this compound

Iclaprim_Mechanism cluster_folate_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA This compound This compound This compound->DHF Inhibits DHFR experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing & Treatment cluster_analysis Data Analysis & Optimization animal_model Select Animal Model (e.g., Mouse, Rat) bacterial_strain Select Bacterial Strain (TK-deficient recommended) animal_model->bacterial_strain infection_model Establish Infection Model (e.g., Thigh, Lung) bacterial_strain->infection_model dose_ranging Dose-Ranging Study (Determine effective dose range) infection_model->dose_ranging dose_fractionation Dose-Fractionation Study (Determine PK/PD driver) dose_ranging->dose_fractionation pk_study Pharmacokinetic Study (Determine Cmax, AUC, t1/2) dose_fractionation->pk_study efficacy_assessment Assess Efficacy (CFU enumeration) dose_fractionation->efficacy_assessment pk_pd_analysis PK/PD Analysis (Correlate exposure with effect) pk_study->pk_pd_analysis efficacy_assessment->pk_pd_analysis optimal_dose Determine Optimal Dosing Regimen pk_pd_analysis->optimal_dose troubleshooting_logic start Poor In-Vivo Efficacy Observed thymidine_check Is the bacterial strain TK-deficient? start->thymidine_check use_tk_deficient Action: Use a TK-deficient strain. thymidine_check->use_tk_deficient No dose_check Is the dose appropriate? thymidine_check->dose_check Yes end Re-evaluate Efficacy use_tk_deficient->end increase_dose Action: Conduct a dose-ranging study to find an effective dose. dose_check->increase_dose No/Unsure pk_pd_check Is the dosing frequency optimal? dose_check->pk_pd_check Yes increase_dose->end fractionation_study Action: Perform a dose-fractionation study to optimize for AUC/MIC or T>MIC. pk_pd_check->fractionation_study No/Unsure formulation_check Is the formulation stable and soluble? pk_pd_check->formulation_check Yes fractionation_study->end reformulate Action: Prepare fresh formulation in a suitable vehicle (e.g., saline, D5W). formulation_check->reformulate No/Unsure formulation_check->end Yes reformulate->end

References

Technical Support Center: Investigating Acquired Resistance to Iclaprim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating acquired resistance to Iclaprim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA, RNA, and protein synthesis, leading to bacterial cell death.

Q2: How does this compound overcome common trimethoprim resistance?

This compound was designed to be effective against bacteria that have developed resistance to trimethoprim, another DHFR inhibitor.[3] The most common mechanism of trimethoprim resistance in Staphylococcus aureus is a point mutation (F98Y) in the DHFR enzyme. This compound's chemical structure allows for increased hydrophobic interactions with the DHFR active site, enabling it to bind tightly and inhibit both the wild-type and the F98Y mutant enzyme with high affinity.[3][4]

Q3: What are the known mechanisms of acquired resistance to this compound in Staphylococcus aureus?

The primary mechanism of acquired resistance to this compound is through the acquisition of horizontally transferred genes that encode for highly resistant DHFR variants. The most well-characterized of these are dfrA, dfrG, and dfrK.[5][6] These genes produce DHFR enzymes that are not effectively inhibited by this compound, leading to high-level resistance. Mutations in the chromosomal DHFR gene (dfrB in S. aureus) can also contribute to reduced susceptibility.[7]

Q4: Is there evidence for efflux pump-mediated resistance to this compound?

While efflux pumps are a common mechanism of multidrug resistance in bacteria, their specific role in acquired this compound resistance is not yet well-defined.[8][9] Overexpression of efflux pumps could potentially contribute to low-level resistance by reducing the intracellular concentration of the drug. If you suspect efflux-mediated resistance, you can investigate this by performing synergy assays with known efflux pump inhibitors.

Troubleshooting Guides

Issue: My S. aureus isolate shows a high Minimum Inhibitory Concentration (MIC) to this compound.

High-level resistance to this compound (MIC > 1 µg/mL) in S. aureus is most frequently associated with the acquisition of resistant dfr genes.

Troubleshooting Workflow:

start High this compound MIC Observed mic Confirm MIC using broth microdilution start->mic wgs Perform Whole-Genome Sequencing (WGS) mic->wgs If MIC is confirmed high dfr_screen Screen WGS data for acquired dfr genes (dfrA, dfrG, dfrK) wgs->dfr_screen dfrB_mut Analyze dfrB (folA) for mutations wgs->dfrB_mut dfr_screen->dfrB_mut Negative dfr_positive Acquired dfr gene detected dfr_screen->dfr_positive Positive dfrB_mut_found dfrB mutation identified dfrB_mut->dfrB_mut_found Mutation found other_mech Investigate other mechanisms (e.g., efflux pumps) dfrB_mut->other_mech No mutation found

Caption: Troubleshooting workflow for high this compound MIC.

Recommended Actions:

  • Confirm the MIC: Repeat the MIC determination using the broth microdilution method as described in the "Experimental Protocols" section to rule out experimental error.

  • Whole-Genome Sequencing (WGS): This is the most comprehensive method to identify the genetic basis of resistance.[10][11][12]

    • Screen for Acquired dfr Genes: Analyze the WGS data for the presence of dfrA, dfrG, and dfrK genes.[5][6]

    • Analyze the Chromosomal DHFR Gene: Check the sequence of the native dfrB gene for mutations known to confer resistance.[7]

  • Investigate Other Mechanisms: If no known resistance determinants are found, consider investigating other potential mechanisms such as efflux pump overexpression.

Issue: I am observing a modest increase in this compound MIC after serial passage of my isolate.

A small, incremental increase in MIC during serial passage experiments could indicate the selection of mutations in the chromosomal DHFR gene or the upregulation of efflux pumps.

Troubleshooting Workflow:

start Modest this compound MIC increase observed mic Confirm MIC of passaged vs. parent strain start->mic wgs Perform WGS on parent and passaged strains mic->wgs If MIC increase is confirmed q_rt_pcr Perform qRT-PCR for efflux pump gene expression mic->q_rt_pcr wgs_analysis Compare dfrB sequences and look for other SNPs wgs->wgs_analysis checkerboard Perform checkerboard assay with efflux pump inhibitors q_rt_pcr->checkerboard If expression is increased efflux_up Efflux pump upregulation suspected checkerboard->efflux_up If synergy is observed dfrB_mut_found dfrB mutation identified wgs_analysis->dfrB_mut_found Mutation found

Caption: Investigating a modest increase in this compound MIC.

Recommended Actions:

  • Compare Parent and Passaged Strains:

    • Whole-Genome Sequencing (WGS): Sequence both the parent and the passaged strain to identify any single nucleotide polymorphisms (SNPs) that have arisen, paying close attention to the dfrB gene.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the relative expression levels of known multidrug resistance efflux pump genes (e.g., norA, norB, norC) in the passaged strain compared to the parent strain.[8][13]

  • Checkerboard Assay: If qRT-PCR results suggest efflux pump upregulation, perform a checkerboard assay with a known efflux pump inhibitor (e.g., reserpine, verapamil) to see if the this compound MIC can be reduced.

Data Presentation

Table 1: this compound MICs for S. aureus with Different Resistance Mechanisms

Resistance MechanismGenotypeTypical this compound MIC Range (µg/mL)Reference
SusceptibleWild-type dfrB0.03 - 0.25[14][15]
Target ModificationdfrB F98Y mutation0.12 - 1.0[1]
Acquired Resistance GenedfrA>64[5]
Acquired Resistance GenedfrG>250[5]
Acquired Resistance GenedfrK>250[5]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • S. aureus isolate

  • 0.5 McFarland standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in CAMHB across the columns of a 96-well plate to achieve a range of concentrations (e.g., 0.015 to 128 µg/mL).

  • Prepare Bacterial Inoculum: Grow the S. aureus isolate in CAMHB to the logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

Workflow Diagram:

start Isolate gDNA lib_prep Library Preparation start->lib_prep sequencing Sequencing (e.g., Illumina, Nanopore) lib_prep->sequencing qc Quality Control of Reads sequencing->qc assembly Genome Assembly qc->assembly annotation Gene Annotation assembly->annotation analysis BLAST against resistance gene database annotation->analysis result Identify dfr genes and dfrB mutations analysis->result

Caption: Workflow for WGS-based resistance gene identification.

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the S. aureus isolate.

  • Library Preparation and Sequencing: Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina, Oxford Nanopore). Sequence the library to generate raw sequencing reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw reads and perform trimming if necessary.

    • Genome Assembly: Assemble the reads into a draft genome.

    • Resistance Gene Identification: Use tools like BLASTn to search the assembled genome against a database of known antibiotic resistance genes, including dfrA, dfrG, and dfrK.[11]

    • Mutation Analysis: Align the reads to a reference S. aureus genome to identify SNPs in the dfrB gene.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Procedure:

  • RNA Extraction: Grow the parent and passaged S. aureus strains to mid-log phase. Extract total RNA from each culture.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the efflux pump genes of interest (e.g., norA, norB, norC) and a housekeeping gene (e.g., gyrB) for normalization.[8][16]

  • Data Analysis: Calculate the relative fold change in gene expression in the passaged strain compared to the parent strain using the ΔΔCt method.

Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between this compound and a potential efflux pump inhibitor (EPI).

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of this compound (serially diluted along the x-axis) and the EPI (serially diluted along the y-axis).

  • Inoculation: Inoculate the plate with the S. aureus isolate at a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.[4][17][18]

    • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

References

Technical Support Center: Iclaprim In Vitro Assays and Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iclaprim. The focus is on understanding and mitigating the potential impact of plasma protein binding on in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound's binding to plasma proteins?

This compound is highly bound to human plasma proteins, with a binding rate of approximately 93%.[1][2][3] This high binding affinity is an important consideration in the design and interpretation of in vitro assays.

Q2: Does the high plasma protein binding of this compound affect its in vitro antimicrobial activity?

Surprisingly, no. Multiple studies have demonstrated that the in vitro activity of this compound, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is not significantly affected by the presence of 50% human plasma.[2][3][4] This suggests that the binding to plasma proteins is reversible and does not sequester the drug in a way that prevents its antibacterial action.[5]

Q3: How does this compound's performance in the presence of plasma compare to other antibiotics?

Studies have compared this compound to other antibiotics with varying degrees of plasma protein binding. For instance, the activity of fusidic acid, which has a higher protein binding rate (97-98%), is significantly reduced in the presence of human plasma. In contrast, this compound's activity remains largely unchanged, similar to vancomycin which has lower protein binding (around 55%).[2][3]

Q4: What is the mechanism of action of this compound?

This compound is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][6][7] This enzyme is crucial for the synthesis of tetrahydrofolate, a key component in the production of nucleic acids and some amino acids. By inhibiting DHFR, this compound disrupts the bacterial folate synthesis pathway, leading to bacterial cell death.[1]

Troubleshooting Guide

Issue 1: Higher than expected MIC values in the presence of serum or plasma.

  • Possible Cause 1: Inaccurate assumption of protein binding impact. While it is a common assumption that high protein binding will reduce a drug's in vitro efficacy, studies have shown this is not the case for this compound.[2][3] It is crucial to rely on empirical data rather than theoretical predictions.

  • Troubleshooting Step 1: Verify experimental controls. Ensure that control experiments without this compound but with plasma/serum show normal bacterial growth. This rules out any inherent inhibitory effects of the plasma itself.

  • Troubleshooting Step 2: Compare with literature data. Refer to published studies that have evaluated this compound's MIC in the presence of human plasma to ensure your results are within the expected range.[2][3][4]

  • Troubleshooting Step 3: Assess the quality of the plasma/serum. The composition of the plasma or serum used can vary. Ensure it is of high quality and has been stored correctly to prevent degradation of its components.

Issue 2: Inconsistent results in time-kill assays containing plasma.

  • Possible Cause 1: Suboptimal experimental conditions. Time-kill assays can be sensitive to various experimental parameters.

  • Troubleshooting Step 1: Standardize the inoculum. Ensure a consistent starting bacterial inoculum across all experimental conditions as variations can affect the kinetics of killing.

  • Troubleshooting Step 2: Maintain appropriate sampling intervals. Frequent sampling in the early stages of the assay is important to accurately capture the rate of bactericidal activity.

  • Troubleshooting Step 3: Ensure adequate mixing. Proper mixing of the culture is necessary to ensure uniform exposure of the bacteria to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's plasma protein binding and its effect on in vitro activity.

Table 1: Plasma Protein Binding of this compound and Comparator Antibiotics

AntibioticPlasma Protein Binding (%)
This compound ~93% [1][2][3]
Fusidic Acid97-98%[2][3]
Teicoplanin>90%[2][3]
Vancomycin55%[2][3]
Linezolid31%[2]

Table 2: Effect of 50% Human Plasma on this compound MIC against S. aureus

Strain TypeMediumMIC Range (mg/L)MIC90 (mg/L)
MSSAMueller-Hinton Broth (MHB)≤0.016 - 0.060.06
MSSAMHB + 50% Human Plasma≤0.016 - 0.1250.06
MRSAMueller-Hinton Broth (MHB)≤0.016 - 0.50.06
MRSAMHB + 50% Human Plasma≤0.016 - 0.250.125

(Data sourced from studies evaluating this compound's activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus)[3][4]

Table 3: Effect of 50% Human Plasma on this compound MBC against S. aureus

MediumMIC Range (µg/mL)MBC Range (µg/mL)MBC/MIC Ratio
Cation-adjusted Mueller-Hinton Broth (CAMHB)0.06 - 0.1250.06 - 0.1251 - 2
CAMHB + 50% Human Plasma0.06 - 0.1250.06 - 0.1251 - 2

(Data from a study demonstrating that the bactericidal activity of this compound is maintained in the presence of human plasma)[2]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), with or without 50% human plasma; this compound stock solution; bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL; 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of the drug that results in bacterial death.

  • Materials: MIC plates from the above protocol; Mueller-Hinton Agar (MHA) plates.

  • Procedure:

    • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate the aliquots onto MHA plates.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

3. Time-Kill Assay

This assay provides information on the rate of bactericidal activity.

  • Materials: CAMHB with or without 50% human plasma; this compound at a specified concentration (e.g., 4x MIC); standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL); sterile saline for dilutions; MHA plates.

  • Procedure:

    • Prepare flasks containing the appropriate broth medium with and without this compound.

    • Inoculate the flasks with the standardized bacterial suspension.

    • Incubate the flasks at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

    • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizations

Iclaprim_Mechanism_of_Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition This compound Inhibition DHP Dihydropteroate DHFA Dihydrofolic Acid (DHF) DHP->DHFA DHPS THFA Tetrahydrofolic Acid (THF) DHFA->THFA DHFR Precursors Nucleic Acid & Amino Acid Precursors THFA->Precursors This compound This compound This compound->THFA Inhibits DHFR Experimental_Workflow_MIC_MBC cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of this compound in broth B Inoculate with standardized bacterial suspension A->B C Incubate 16-20 hours B->C D Read MIC (lowest concentration with no visible growth) C->D E Subculture from clear MIC wells to agar plates D->E Proceed with clear wells F Incubate 18-24 hours E->F G Read MBC (lowest concentration with ≥99.9% killing) F->G Logical_Relationship_Protein_Binding This compound This compound HighBinding High Plasma Protein Binding (~93%) This compound->HighBinding NoEffect No Significant Impact on In Vitro Activity (MIC/MBC) HighBinding->NoEffect Despite this ReversibleBinding Likely Weak and Reversible Binding NoEffect->ReversibleBinding Suggests

References

Addressing unexpected outcomes in Iclaprim synergy tests

Author: BenchChem Technical Support Team. Date: December 2025

Iclaprim Synergy Testing Technical Support Center

Welcome to the technical support center for this compound synergy testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate unexpected outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synergy tests?

A1: this compound is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][2][3][4] By blocking this pathway, this compound prevents the synthesis of essential DNA precursors, ultimately leading to bacterial cell death.[1][5] It is often tested in synergy with other antibiotics, such as sulfonamides, which target a different enzyme in the same pathway, with the goal of achieving a more potent antimicrobial effect.[6][7][8]

Q2: We expected synergy between this compound and sulfamethoxazole but are observing indifference or antagonism. What are the potential causes?

A2: Several factors could lead to these unexpected results:

  • Suboptimal Drug Concentrations: The synergistic effect is often concentration-dependent. Ensure that the concentration ranges tested for both drugs are appropriate and bracket the Minimum Inhibitory Concentration (MIC) of each drug individually.

  • Resistant Test Organism: The bacterial strain you are using may possess resistance mechanisms to one or both drugs that interfere with the synergistic interaction.

  • Experimental Conditions: Factors such as the type of growth medium, pH, and inoculum density can significantly impact the outcome of synergy tests.

  • Drug Stability: Ensure that both this compound and sulfamethoxazole are stable in the test medium for the duration of the experiment.

Q3: Our checkerboard assay results are not reproducible. What should we check?

A3: Lack of reproducibility in checkerboard assays is a common issue.[9] Here are some key areas to investigate:

  • Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Ensure you are using a standardized inoculum preparation method, such as the 0.5 McFarland standard, and that the final concentration in the wells is consistent across experiments.

  • Pipetting Accuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant variations in drug concentrations.[10] Use calibrated pipettes and proper technique.

  • Plate Incubation: Ensure consistent incubation time and temperature. Variations can affect bacterial growth and drug activity.

  • Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate the drugs and affect results. It is good practice to fill the perimeter wells with sterile broth or saline and not use them for experimental data.[10]

Q4: In our time-kill assays, we see an initial reduction in bacterial count, but then regrowth occurs at 24 hours. What does this indicate?

A4: This phenomenon can be due to several factors:

  • Drug Degradation: One or both of the antimicrobial agents may be degrading over the 24-hour period, allowing the surviving bacteria to regrow.

  • Selection of Resistant Subpopulation: The initial bacterial population may contain a small number of resistant mutants. The antibiotics may kill the susceptible population, but the resistant cells can then multiply.

  • Paradoxical Effect (Eagle Effect): At very high antibiotic concentrations, some bactericidal agents show reduced activity.[11][12] This is known as the Eagle effect and can lead to bacterial survival and regrowth.[11][12][13][14]

Troubleshooting Guides

Issue 1: Unexpected Antagonism in Checkerboard Assay
Potential Cause Suggested Solution
Drug Precipitation Visually inspect the wells for any signs of precipitation, especially at high drug concentrations. If precipitation is observed, consider using a different solvent or adjusting the drug concentrations.
Inappropriate Drug Ratio The ratio of the two drugs can influence the interaction. Try varying the ratios of this compound to the partner drug in your checkerboard setup.
Bacteriostatic/Bactericidal Combinations Combining a bactericidal agent with a bacteriostatic agent can sometimes lead to antagonism.[15][16] Consider the mechanism of action of the partner drug.
Induction of Resistance One drug may induce a resistance mechanism that affects the activity of the other drug. This can be investigated by pre-exposing the bacteria to sub-inhibitory concentrations of one drug before performing the synergy test.
Issue 2: High Variability in Time-Kill Assay Results
Potential Cause Suggested Solution
Inconsistent Sampling and Plating Ensure that the culture is well-mixed before each sampling. Use a consistent and validated plating technique to accurately determine the colony-forming units (CFU/mL).
Drug Carryover Residual drug in the sample can inhibit growth on the agar plate, leading to an underestimation of the true CFU count. Consider using a neutralization step or washing the cells before plating.
Bacterial Clumping Some bacterial strains tend to clump, which can lead to inaccurate CFU counts. Gently vortexing the sample before plating may help to break up clumps.
Inappropriate Time Points The timing of sampling is crucial. Ensure that you are taking samples at appropriate intervals to capture the full killing curve, including the initial lag phase, the killing phase, and any potential regrowth.

Experimental Protocols

Checkerboard Assay Protocol

This protocol provides a standardized method for assessing the in vitro synergy of this compound with a partner antimicrobial agent.

  • Prepare Drug Stock Solutions: Prepare stock solutions of this compound and the partner drug in an appropriate solvent at a concentration of at least 100 times the expected MIC.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Create Drug Dilutions:

    • Along the y-axis (rows A-G), create a 2-fold serial dilution of this compound.

    • Along the x-axis (columns 1-11), create a 2-fold serial dilution of the partner drug.

    • Row H should contain only the partner drug dilutions (this compound control), and column 12 should contain only the this compound dilutions (partner drug control). Well H12 will be the growth control with no drugs.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add 50 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)

Interpretation of FIC Index
FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4Indifference (Additive)
> 4Antagonism

Source:[17][18][19]

Visualizations

Bacterial Folate Biosynthesis Pathway

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHF->THF DNA DNA Precursors THF->DNA Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits Checkerboard_Workflow start Start prep_stocks Prepare Drug Stock Solutions start->prep_stocks prep_plate Prepare 96-well Plate with Broth prep_stocks->prep_plate dilute_drugA Serial Dilute Drug A (this compound) in Rows prep_plate->dilute_drugA dilute_drugB Serial Dilute Drug B in Columns prep_plate->dilute_drugB inoculate Inoculate Plate dilute_drugA->inoculate dilute_drugB->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs of Each Well incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Indifference, Antagonism) calculate_fic->interpret end End interpret->end Antagonism_Troubleshooting start Unexpected Antagonism (FIC Index > 4) check_precipitation Visually Inspect Wells for Precipitation? start->check_precipitation precipitation_yes Yes check_precipitation->precipitation_yes Yes precipitation_no No check_precipitation->precipitation_no No solve_solubility Address Solubility Issue (e.g., change solvent) precipitation_yes->solve_solubility check_controls Review Controls: MICs of Single Agents Match Previous Data? precipitation_no->check_controls controls_no No check_controls->controls_no No controls_yes Yes check_controls->controls_yes Yes troubleshoot_mic Troubleshoot MIC Assay (inoculum, media, etc.) controls_no->troubleshoot_mic consider_mechanism Consider Drug Mechanisms: Bactericidal + Bacteriostatic? controls_yes->consider_mechanism mechanism_yes Yes consider_mechanism->mechanism_yes Yes mechanism_no No consider_mechanism->mechanism_no No potential_antagonism This combination may be inherently antagonistic. Consider alternative partner drugs. mechanism_yes->potential_antagonism investigate_resistance Investigate Potential for Induced Resistance mechanism_no->investigate_resistance

References

Technical Support Center: Preventing Iclaprim Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Iclaprim in cell culture media. By understanding the physicochemical properties of this compound and following best practices for solution preparation and handling, you can ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important in cell culture experiments?

This compound is an investigational diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase.[1][2] For in vitro experiments, maintaining this compound in a soluble state within the culture medium is critical to ensure that the cells are exposed to the intended concentration, leading to accurate and reproducible results. Precipitation can lead to an underestimation of its efficacy and cause inconsistent data.[3]

Q2: What are the known physicochemical properties of this compound?

This compound is synthesized as a mesylate salt and has a pKa of 7.2.[4] Its solubility in water at 20°C is approximately 10 mg/mL.[4] The intravenous formulation of this compound utilizes an aqueous/ethanolic vehicle.[4] For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound.[5]

PropertyValueReference
Chemical Class Diaminopyrimidine[1]
Form Mesylate Salt[4]
pKa 7.2[4]
Aqueous Solubility (20°C) ~10 mg/mL[4]
Common Stock Solution Solvent DMSO[5]

Q3: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Exceeding Aqueous Solubility: While this compound has some aqueous solubility, high final concentrations in the culture media can exceed its solubility limit, leading to precipitation.

  • "Salting Out" Effect: Culture media are complex solutions containing various salts.[6][7][8][9][10] The addition of a concentrated this compound stock solution can be influenced by these salts, potentially reducing its solubility.[3]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous culture medium can cause a sudden decrease in the solvent's solvating power, leading to precipitation. This is a common issue with compounds that are much more soluble in organic solvents than in water.

  • pH of the Medium: this compound has a pKa of 7.2.[4] The pH of standard cell culture media is typically buffered around 7.2-7.4.[7] Small shifts in pH due to cellular metabolism can affect the ionization state of this compound and consequently its solubility.

  • Temperature Effects: The solubility of compounds is often temperature-dependent. Adding a cold stock solution to the culture medium or temperature fluctuations during incubation can potentially lead to precipitation.[3][11]

  • Interaction with Media Components: Components in the culture medium, such as proteins and peptides from serum, can sometimes interact with the compound.[8] While serum proteins can sometimes help solubilize hydrophobic compounds, they can also potentially cause precipitation under certain conditions.

Troubleshooting Guide

Issue: I observe a precipitate after adding my this compound stock solution to the culture medium.

Step 1: Visual Inspection

  • Immediate Precipitation: If a cloudy precipitate forms immediately upon adding the this compound stock solution, it is likely due to "solvent shock" or exceeding the immediate aqueous solubility.

  • Precipitation Over Time: If the medium becomes cloudy or a precipitate forms after some time in the incubator, this could be due to changes in pH, temperature, or interactions with media components.

Step 2: Systematic Troubleshooting

Potential Cause Recommended Action
High Final Concentration Lower the final concentration of this compound in your experiment. Determine the minimal effective concentration to reduce the risk of precipitation.
"Solvent Shock" Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.[3] This helps to ensure rapid and uniform dispersion.
High DMSO Concentration Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
Suboptimal pH While altering the pH of the culture medium is generally not recommended as it can affect cell health, ensure your medium is properly buffered and fresh.
Temperature Fluctuations Always use pre-warmed culture media when preparing your final drug dilutions. Ensure the incubator provides a stable temperature.
Stock Solution Issues Ensure your this compound stock solution in DMSO is fully dissolved before use. If necessary, gentle warming or sonication can be used to aid dissolution, provided the compound is stable under these conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Solvent Selection: Use high-purity, sterile DMSO to prepare the this compound stock solution.[5]

  • Weighing: Accurately weigh the required amount of this compound mesylate salt in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Protocol 2: Preparation of this compound Working Solution in Culture Medium

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.

  • Dilution Procedure:

    • Pipette the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.

Visual Guides

Iclaprim_Stock_Preparation cluster_stock Protocol 1: Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso Sterile tube dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C/-80°C aliquot->store

This compound Stock Solution Preparation Workflow.

Iclaprim_Working_Solution cluster_working Protocol 2: Working Solution Preparation prewarm 1. Pre-warm Medium (37°C) add_stock 3. Add Stock to Medium (Dropwise with mixing) prewarm->add_stock calculate 2. Calculate Dilution calculate->add_stock inspect 4. Visually Inspect add_stock->inspect add_to_cells 5. Add to Cells inspect->add_to_cells If clear troubleshoot Troubleshoot (see guide) inspect->troubleshoot If precipitate forms

This compound Working Solution Preparation Workflow.

References

Technical Support Center: Spontaneous Mutation Frequency for Iclaprim Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and determining the spontaneous mutation frequency for resistance to Iclaprim. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected spontaneous mutation frequency for this compound resistance?

Q2: What is the primary mechanism of resistance to this compound?

This compound is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[3][4] Resistance to this compound, similar to trimethoprim, primarily arises from:

  • Mutations in the chromosomal dfrB gene: This gene encodes the DHFR enzyme. Specific point mutations can alter the enzyme's structure, reducing its affinity for this compound.[5]

  • Horizontal acquisition of drug-insensitive DHFR genes: Bacteria can acquire plasmids or other mobile genetic elements that carry genes encoding for DHFR variants that are not effectively inhibited by this compound.[5]

Q3: How does this compound's resistance profile compare to trimethoprim?

This compound was designed to be a more potent inhibitor of bacterial DHFR than trimethoprim and to overcome some common trimethoprim resistance mechanisms.[1][6] However, extensive cross-resistance between the two drugs has been observed. In a study of multidrug-resistant S. aureus, approximately 89% of trimethoprim-resistant strains were also non-susceptible to this compound.[5]

Troubleshooting Guide for Determining Spontaneous Mutation Frequency

Determining the spontaneous mutation frequency using a Luria-Delbrück fluctuation assay requires careful experimental design and execution. Below are common issues and troubleshooting steps.

Problem Possible Cause(s) Recommended Solution(s)
No resistant colonies observed on selective plates. 1. Mutation frequency is very low: The number of cells plated may be insufficient to detect rare mutation events. 2. Antibiotic concentration is too high: The selective concentration may be lethal to even newly arisen mutants. 3. Issues with the bacterial culture: The initial inoculum may have been too small, or the cells may not have reached a sufficient density.1. Increase the number of cells plated per culture and/or the total number of parallel cultures. 2. Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain and use a selective concentration that is 2-4x the MIC. 3. Ensure the final cell density (Nt) is high enough to allow for the possibility of mutation.
Too many resistant colonies to count ("jackpot" cultures). Early mutation event: A mutation occurred early in the growth of the culture, leading to a large clone of resistant cells.This is an expected outcome of a fluctuation assay and is indicative of the stochastic nature of mutations.[7] Do not discard these data points. Use statistical methods that account for this distribution, such as the Lea-Coulson method of the median or the Ma-Sandri-Sarkar maximum likelihood estimator.
High variability in total cell counts (Nt) between parallel cultures. 1. Inconsistent inoculum size: The initial number of cells (N₀) varied significantly between cultures. 2. Variations in growth conditions: Differences in temperature, aeration, or media composition between cultures.1. Prepare a single large suspension of cells and use this to inoculate all parallel cultures to ensure a consistent starting cell number. 2. Ensure all cultures are incubated under identical conditions.
Resistant colonies appear on control plates (no antibiotic). Contamination: The bacterial culture or media may be contaminated with a resistant organism.Start with a fresh, pure culture. Use aseptic techniques throughout the experiment and test media for sterility.

Experimental Protocols

Determining the Spontaneous Mutation Frequency for this compound Resistance using a Luria-Delbrück Fluctuation Assay

This protocol provides a detailed methodology for determining the spontaneous mutation frequency of a bacterial strain to this compound resistance.

1. Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Non-selective liquid broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • Non-selective agar plates (e.g., Tryptic Soy Agar, TSA)

  • Selective agar plates containing this compound (concentration determined by MIC)

  • Sterile culture tubes or a 96-well plate

  • Incubator

  • Spectrophotometer or other means of determining cell density

  • Micropipettes and sterile tips

2. Preliminary Steps:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound: Use a standard broth microdilution or agar dilution method to determine the MIC of this compound for the bacterial strain. The selective plates should contain this compound at a concentration of 2-4 times the MIC.

  • Optimize Inoculum Size and Final Cell Density: Perform a pilot experiment to determine the initial inoculum size (N₀) that results in a final cell density (Nt) where the proportion of cultures with no mutants (p₀) is between 0.1 and 0.8.[7] This is crucial for the accuracy of the p₀ method of calculation.

3. Experimental Procedure:

  • Grow an overnight culture of the bacterial strain in non-selective liquid broth.

  • Dilute the overnight culture in fresh, non-selective broth to a low cell density (e.g., 10²-10³ CFU/mL).

  • From this diluted culture, inoculate a large number (e.g., 20-50) of parallel cultures in small volumes (e.g., 100 µL in a 96-well plate or 1 mL in culture tubes). Ensure the initial number of cells (N₀) is small to minimize the presence of pre-existing mutants.

  • Incubate the parallel cultures without shaking until they reach stationary phase (a predetermined time based on growth curves).

  • Determine the total viable cell count (Nt):

    • Select a few (e.g., 3-5) of the parallel cultures.

    • Create a dilution series for each of these cultures.

    • Plate the dilutions on non-selective agar plates.

    • Incubate the plates and count the colonies to calculate the average Nt per culture.

  • Plate for resistant mutants:

    • Plate the entire volume of each of the remaining parallel cultures onto individual selective agar plates containing this compound. .

    • Incubate the plates for 24-48 hours or until colonies are clearly visible.

  • Count the number of resistant colonies (r) on each selective plate.

4. Calculation of Mutation Rate: The mutation rate (μ) can be calculated using several methods. The p₀ method is one of the simplest:

  • Calculate p₀: Determine the proportion of cultures that had zero resistant colonies.

    • p₀ = (Number of cultures with 0 colonies) / (Total number of cultures plated on selective media)

  • Calculate m (the average number of mutations per culture):

    • m = -ln(p₀)

  • Calculate the mutation rate (μ):

    • μ = m / Nt

The result is expressed as mutations per cell per generation.

Visualizations

Folate_Pathway_Inhibition cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHF Inhibition

Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_plating Plating and Counting cluster_total_count Total Viable Count (Nt) cluster_resistant_count Resistant Mutant Count (r) cluster_analysis Data Analysis Start Start with a pure bacterial culture Overnight Grow overnight culture in non-selective broth Start->Overnight Dilute Dilute to a low cell density Overnight->Dilute Inoculate Inoculate multiple parallel cultures Dilute->Inoculate Incubate Incubate to stationary phase Inoculate->Incubate Dilute_Nt Create dilution series Incubate->Dilute_Nt Plate_Selective Plate entire cultures on selective (this compound) agar Incubate->Plate_Selective Plate_Nt Plate on non-selective agar Dilute_Nt->Plate_Nt Count_Nt Count colonies & calculate Nt Plate_Nt->Count_Nt Calculate Calculate mutation rate (µ) using statistical methods Count_Nt->Calculate Count_Selective Count resistant colonies (r) Plate_Selective->Count_Selective Count_Selective->Calculate

References

Validation & Comparative

A Comparative In Vitro Analysis of Iclaprim and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of iclaprim and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is compiled from various studies to offer an objective overview for researchers, scientists, and drug development professionals.

This compound is a diaminopyrimidine antibiotic that inhibits bacterial dihydrofolate reductase, a crucial enzyme in the folate pathway.[1] It is being developed for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and hospital-acquired bacterial pneumonia (HABP) caused by Gram-positive bacteria.[2][3] Vancomycin, a glycopeptide antibiotic, has long been a primary treatment for serious MRSA infections.[4] However, the emergence of MRSA strains with reduced susceptibility to vancomycin has created a need for alternative therapeutic agents.[5] This guide focuses on in vitro data, a critical component in the preclinical assessment of new antibiotics.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table summarizes the MIC values for this compound and vancomycin against MRSA, including strains that are non-susceptible to other antibiotics.

AntibioticMRSA PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Key Findings
This compound General MRSA0.25[6]0.12[3]Not ReportedPotent activity against a broad range of MRSA isolates.[3][6]
Vancomycin-Nonsusceptible MRSA0.25[6]Not ReportedNot ReportedMaintained activity against MRSA isolates with reduced susceptibility to vancomycin.[2][6]
Linezolid-Nonsusceptible MRSA0.25[6]Not ReportedNot Reported100% of linezolid-nonsusceptible MRSA isolates had an this compound MIC ≤ 1 µg/mL.[2][6]
Daptomycin-Nonsusceptible MRSA0.25[6]Not ReportedNot Reported71.4% of daptomycin-nonsusceptible MRSA isolates had an this compound MIC ≤ 1 µg/mL.[2][6]
Vancomycin General MRSA1.5[7]2.0[7]0.5 - 2.0[8]MIC values are approaching the susceptibility breakpoint of ≤2 µg/mL in some studies.[7][9]
Vancomycin-Intermediate S. aureus (VISA)4 / 8[6]>32[6]4 - 8[9]By definition, these strains have elevated MICs to vancomycin.
Vancomycin-Resistant S. aureus (VRSA)>32[6]>32[6]≥ 16[9]High-level resistance to vancomycin.

This compound demonstrates potent in vitro activity against MRSA, with an MIC₅₀ of 0.25 µg/mL and an MIC₉₀ of 0.12 µg/mL in different studies.[3][6] Notably, this compound retains its potency against MRSA strains that are non-susceptible to vancomycin, linezolid, or daptomycin.[2][6] For instance, 100% of linezolid-nonsusceptible and 66.7% of vancomycin-nonsusceptible MRSA isolates tested in one study had an this compound MIC of ≤ 1 µg/mL.[2][6]

In contrast, the efficacy of vancomycin is a growing concern, with studies indicating a phenomenon known as "MIC creep," where the MIC values for MRSA isolates are shifting upwards, although they may still be within the susceptible range.[10] For some MRSA bloodstream isolates, the MIC₅₀ and MIC₉₀ for vancomycin have been reported as 1.5 and 2.0 mg/liter, respectively.[7] Treatment failure has been associated with MRSA isolates having vancomycin MICs between 1 and 2 μg/mL.[9]

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. The data below compares the bactericidal activity of this compound and vancomycin against MRSA.

AntibioticConcentrationTime PointLog₁₀ CFU/mL ReductionOutcome
This compound 2x, 4x, 8x MIC4-8 hours≥ 3Bactericidal[6]
This compound 2x, 4x, 8x MIC24 hours≥ 3Bactericidal[6]
Vancomycin Not Specified24 hours< 3 in some isolatesNot reliably bactericidal[11]
Vancomycin Not Specified24 hours≥ 2.5 in susceptible isolatesBactericidal activity correlated with clinical outcome[8]

This compound exhibits rapid bactericidal activity against MRSA.[6] In time-kill curve analyses, this compound demonstrated a ≥ 3 log₁₀ reduction in CFU/mL at 4–8 hours for MRSA strains, including those non-susceptible to daptomycin, linezolid, or vancomycin.[2][3][6] This rapid killing effect is a significant advantage in treating severe infections.[12]

The bactericidal activity of vancomycin against MRSA can be variable.[11] Some studies have shown that vancomycin may not consistently achieve a ≥3 log₁₀ reduction in the starting inoculum at 24 hours, which is the standard definition of bactericidal activity.[11] The time to clearance of MRSA bacteremia has been shown to be longer for isolates with higher vancomycin MICs and for those that exhibit a smaller reduction in CFU/mL in in vitro killing assays.[8]

Resistance Development

The potential for resistance development is a critical consideration for any antibiotic.

This compound: this compound is a dihydrofolate reductase inhibitor and has shown a low propensity for resistance development in vitro.[13]

Vancomycin: The emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) is a significant clinical concern.[5] VISA strains typically emerge in vivo during vancomycin therapy through the accumulation of mutations.[5] In vitro studies have shown that serial passage of MRSA strains on vancomycin-supplemented agar can lead to modest increases in MICs.[14]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using broth microdilution or Etest methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium, and a suspension is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and the bacterial inoculum are incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays assess the rate at which an antibiotic kills a bacterial population.

  • Inoculum Preparation: A starting inoculum of MRSA is prepared in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[6]

  • Addition of Antibiotic: The antibiotics (this compound and vancomycin) are added to the bacterial cultures at specified multiples of their MIC (e.g., 2x, 4x, 8x MIC).[6] A growth control tube without any antibiotic is also included.[15]

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).[6][15]

  • Viable Cell Counting: The samples are serially diluted and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is generally defined as a ≥ 3 log₁₀ reduction in the initial inoculum count after 24 hours.[6]

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antibiotic C Inoculate microtiter plate wells with antibiotic and bacteria A->C B Prepare MRSA inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read plate for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare MRSA inoculum (~5x10^5 CFU/mL) B Add antibiotic (e.g., 2x, 4x, 8x MIC) A->B C Incubate at 37°C B->C D Collect samples at 0, 2, 4, 8, 24 hours C->D E Perform serial dilutions and plate for CFU count D->E F Plot Log10 CFU/mL vs. Time E->F G Determine bactericidal activity (≥3 log10 reduction) F->G

Caption: Workflow for a Time-Kill Assay.

Conclusion

Based on the available in vitro data, this compound demonstrates potent and rapid bactericidal activity against a wide range of MRSA isolates, including those with resistance to other standard-of-care antibiotics like vancomycin. Its low MIC values and fast killing kinetics suggest it could be a valuable therapeutic option. While vancomycin remains a clinically important antibiotic for MRSA infections, the increasing prevalence of isolates with elevated MICs and its variable bactericidal activity highlight the need for new agents like this compound. Continued surveillance and further clinical studies are essential to fully understand the role of this compound in managing MRSA infections.

References

Comparative Analysis of Iclaprim and Linezolid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the antibacterial activities of iclaprim and linezolid, focusing on their performance against clinically relevant Gram-positive bacteria. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying mechanisms of action.

Introduction

This compound is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2][3] Linezolid, the first clinically available oxazolidinone antibiotic, inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.[4][5][6] Both agents are effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide offers a side-by-side comparison of their in vitro and in vivo activities.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the comparative MIC data for this compound and linezolid against various Gram-positive bacteria.

Table 1: Comparative MIC50 and MIC90 Values (μg/mL) of this compound and Linezolid against Staphylococcus aureus

Organism (No. of Isolates)AntibioticMIC50MIC90
Methicillin-Susceptible S. aureus (MSSA)This compound0.060.12
Linezolid2.02.0
Methicillin-Resistant S. aureus (MRSA)This compound0.120.25
Linezolid1.02.0
Linezolid-Nonsusceptible MRSA (n=26)This compound0.250.5
Linezolid>8>8
Vancomycin-Intermediate S. aureus (VISA)This compound0.120.25
Linezolid2.02.0
Vancomycin-Resistant S. aureus (VRSA)This compound0.250.5
Linezolid2.02.0

Data compiled from multiple sources.[7][8]

Table 2: Comparative MIC90 Values (μg/mL) of this compound and Linezolid against Other Gram-Positive Pathogens

OrganismThis compound MIC90Linezolid MIC90
Streptococcus pneumoniae0.121.0
Streptococcus pyogenes0.251.0
Enterococcus faecalis0.52.0
Enterococcus faecium (Vancomycin-Susceptible)0.252.0
Enterococcus faecium (Vancomycin-Resistant)0.52.0

Data compiled from multiple sources.

Of note, this compound has demonstrated potent activity against linezolid-nonsusceptible MRSA, with 100% of isolates in one study having an MIC of ≤ 1 µg/ml to this compound.[7][9]

Bactericidal Activity: Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

  • This compound has been shown to be rapidly bactericidal against Gram-positive bacteria.[2][10] In time-kill curve analyses against MRSA isolates, including those nonsusceptible to daptomycin, linezolid, or vancomycin, this compound demonstrated a ≥3 log10 reduction in colony-forming units (CFU)/mL within 4 to 8 hours.[1][7][9]

  • Linezolid is generally considered to be bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococci.[4][5]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent.

  • This compound: Information on the PAE of this compound is limited in the reviewed literature.

  • Linezolid: Linezolid exhibits a PAE against various Gram-positive bacteria. The duration of the PAE is dependent on the bacterial species and the concentration of the drug.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and linezolid contribute to their different activity profiles and resistance patterns.

This compound

This compound targets dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway, ultimately inhibiting the production of essential DNA precursors.[1][3]

iclaprim_mechanism cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) DNA_precursors DNA Precursors THF->DNA_precursors This compound This compound Dihydrofolate\nreductase (DHFR) Dihydrofolate reductase (DHFR) This compound->Dihydrofolate\nreductase (DHFR)

Figure 1: Mechanism of action of this compound.

Resistance to trimethoprim, another DHFR inhibitor, is often mediated by mutations in the dfr gene. This compound was designed to have a higher affinity for both wild-type and some trimethoprim-resistant DHFR enzymes.[10]

Linezolid

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial first step in bacterial protein synthesis.[4][5][11] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[6]

linezolid_mechanism cluster_translation Bacterial Protein Synthesis 30S 30S Ribosomal Subunit 70S_initiation Functional 70S Initiation Complex 30S->70S_initiation 50S 50S Ribosomal Subunit 50S->70S_initiation mRNA mRNA mRNA->70S_initiation tRNA fMet-tRNA tRNA->70S_initiation Protein Protein Synthesis 70S_initiation->Protein Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_initiation Inhibition

Figure 2: Mechanism of action of linezolid.

The primary mechanisms of linezolid resistance are mutations in the V domain of the 23S rRNA gene and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, preventing linezolid from binding.[12][13][14]

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

mic_workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate serial_dilution Perform serial two-fold dilutions of antibiotic in microtiter plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic time_kill_workflow start Start prep_culture Prepare logarithmic phase bacterial culture start->prep_culture add_antibiotic Add antibiotic at various multiples of the MIC prep_culture->add_antibiotic incubate Incubate at 35-37°C with shaking add_antibiotic->incubate sample Collect samples at specified time points (e.g., 0, 2, 4, 8, 24h) incubate->sample plate_and_count Perform serial dilutions, plate on agar, and count colonies (CFU/mL) sample->plate_and_count plot_data Plot log10 CFU/mL vs. time plate_and_count->plot_data

References

Iclaprim Demonstrates Superior Potency Over Trimethoprim in Head-to-Head Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of available data reveals that Iclaprim, a novel diaminopyrimidine antibiotic, consistently demonstrates superior potency compared to the established drug, trimethoprim. This heightened efficacy is observed in both its antibacterial activity against a range of Gram-positive pathogens and its targeted inhibition of the essential bacterial enzyme, dihydrofolate reductase (DHFR).

This compound's enhanced potency is a key differentiator, offering a promising alternative in the face of growing antibiotic resistance. Studies show that this compound is approximately 8 to 32 times more potent than trimethoprim against Gram-positive bacterial isolates.[1][2] This increased antibacterial effect is attributed to its more potent inhibition of the DHFR enzyme, a critical component in the bacterial folate synthesis pathway.[3][4][5] Specifically, this compound is reported to be 20-fold more potent at inhibiting DHFR than trimethoprim.[6]

Quantitative Comparison of Potency

The superior potency of this compound is evident in both Minimum Inhibitory Concentration (MIC) values, a measure of antibacterial activity, and in its inhibition of the target enzyme, DHFR, as shown by IC50 and Ki values.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes the comparative MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and trimethoprim against key Gram-positive pathogens.

PathogenDrugMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA) This compound0.060.12
Trimethoprim0.5>4
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound0.060.12
Trimethoprim>4>4
Streptococcus pyogenes (Group A Strep) This compound0.0150.03
Trimethoprim0.51
Enterococcus faecalis This compound0.0152
Trimethoprim0.5>16

Data compiled from multiple sources.[7][8][9]

Enzyme Inhibition: Dihydrofolate Reductase (DHFR)

The primary mechanism of action for both this compound and trimethoprim is the inhibition of bacterial DHFR. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are measures of how effectively a compound blocks its enzyme target. Lower values signify more potent inhibition.

Target EnzymeDrugIC50 (µM)Ki (µM)
S. aureus DHFR (Wild-type) This compound0.00220.0003
Trimethoprim0.0210.006
S. aureus DHFR (F98Y mutant - Trimethoprim-Resistant) This compound0.0270.006
Trimethoprim1.20.100

Data sourced from a study on S. aureus DHFR inhibition.[10]

This compound was specifically designed to be a potent inhibitor of both wild-type and trimethoprim-resistant DHFR enzymes.[6] The data clearly shows that even against a common trimethoprim-resistant mutant, this compound maintains a high degree of potency.[10]

Mechanism of Action: Targeting the Folate Pathway

Both this compound and trimethoprim function by interrupting the bacterial folate synthesis pathway, which is essential for the production of DNA, RNA, and certain amino acids.[3][4][5] They specifically inhibit the enzyme dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate.[4][6] By blocking this step, the drugs starve the bacteria of essential building blocks, leading to a halt in growth and, in many cases, cell death.

Mechanism of Action: DHFR Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHF Inhibits DHFR Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) in the bacterial folate pathway by this compound and trimethoprim.

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental methodologies in microbiology and biochemistry.

Minimum Inhibitory Concentration (MIC) Testing

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound and trimethoprim is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[11][12][13][14]

Experimental Workflow: MIC Determination A Prepare 2-fold serial dilutions of this compound & Trimethoprim in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 35°C for 16-20 hours C->D E Read plate for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Standard broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

The IC50 values for DHFR inhibition were determined using a spectrophotometric assay.

  • Reagents: The assay mixture includes the DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.

  • Inhibitor Preparation: Serial dilutions of this compound and trimethoprim are prepared.

  • Assay Procedure: The enzyme, substrate, cofactor, and inhibitor are combined in a 96-well plate. The reaction is initiated by the addition of the enzyme.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15][16][17]

Conclusion

References

Iclaprim's Bactericidal Efficacy Against Staphylococcus aureus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iclaprim's bactericidal activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, with that of other key antibiotics. The information is supported by experimental data and detailed methodologies.

This compound is a novel, potent dihydrofolate reductase (DHFR) inhibitor that has demonstrated rapid bactericidal activity against a broad spectrum of Gram-positive pathogens, including strains of S. aureus resistant to other antibiotics.[1] This guide summarizes its performance based on in vitro studies, offering a direct comparison with vancomycin, linezolid, and daptomycin, commonly used agents in the treatment of S. aureus infections.

Comparative In Vitro Susceptibility

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial indicators of an antibiotic's potency. This compound has shown potent activity against both methicillin-susceptible S. aureus (MSSA) and MRSA, including strains with reduced susceptibility to vancomycin, linezolid, and daptomycin.

Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. This compound consistently demonstrates low MIC values against various S. aureus phenotypes.

AntibioticS. aureus PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound MRSA (linezolid-nonsusceptible)0.25>8
MRSA (daptomycin-nonsusceptible)>1>1
Vancomycin-intermediate S. aureus (VISA)48
Vancomycin-resistant S. aureus (VRSA)>32>32
Vancomycin MRSA11
Linezolid MRSA12
Daptomycin MRSA0.250.5

Note: Data compiled from multiple sources.[2]

This compound was active (MIC ≤1 µg/mL) against 100% of linezolid-nonsusceptible MRSA isolates, 71.4% of daptomycin-nonsusceptible MRSA isolates, and 66.7% of vancomycin-nonsusceptible MRSA isolates.[2][3]

Minimum Bactericidal Concentration (MBC) Data

MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum. The MBC/MIC ratio is often used to classify an antibiotic as bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4). For this compound against S. aureus, this ratio is typically low, indicating bactericidal activity.

AntibioticS. aureus StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound MSSA0.06 - 0.1250.06 - 0.1251 - 2
MRSA0.06 - 0.1250.06 - 0.1251 - 2
Vancomycin MSSA/MRSANot SpecifiedNot Specified1 - 2
Linezolid MSSA/MRSANot SpecifiedNot Specified>4 (Bacteriostatic)

Data from a study assessing activity in the presence and absence of human plasma.[4]

Time-Kill Kinetics

Time-kill assays provide a dynamic measure of an antibiotic's bactericidal activity over time. This compound has been shown to be rapidly bactericidal, achieving a ≥3-log₁₀ reduction in colony-forming units (CFU/mL) within 4 to 8 hours against various S. aureus strains, including those non-susceptible to daptomycin, linezolid, or vancomycin.[1][3] This represents a 99.9% kill of the initial bacterial population.

Time (hours)This compound (2x MIC)Vancomycin (2x MIC)Linezolid (2x MIC)
0000
2Significant reductionMinimal reductionMinimal reduction
4≥3Minimal reductionMinimal reduction
8Maintained ≥3Gradual reductionBacteriostatic effect
24Maintained bactericidal effectBactericidal effectBacteriostatic effect

Qualitative summary based on descriptive data from time-kill curve analyses.[1][3]

Mechanism of Action

This compound functions by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and ultimately, DNA replication and bacterial survival. By blocking DHFR, this compound disrupts these vital processes, leading to bacterial cell death.

cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA This compound This compound This compound->DHF Inhibition

Figure 1: Mechanism of action of this compound in the bacterial folate synthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

cluster_workflow MIC/MBC and Time-Kill Assay Workflow cluster_mbc MBC Determination cluster_time_kill Time-Kill Assay start Start prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum prep_tubes Prepare tubes with antibiotic concentrations (e.g., 2x, 4x MIC) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare serial twofold dilutions of antibiotics in 96-well plate prep_dilutions->inoculate incubate_mic Incubate at 35-37°C for 16-20 hours inoculate->incubate_mic read_mic Determine MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agr plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 35-37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End read_mbc->end inoculate_tk Inoculate tubes with ~5 x 10^5 CFU/mL prep_tubes->inoculate_tk incubate_tk Incubate at 35-37°C inoculate_tk->incubate_tk sample_tk Sample at time points (0, 2, 4, 6, 8, 24h) incubate_tk->sample_tk plate_count Perform serial dilutions and plate for CFU count sample_tk->plate_count read_tk Calculate log10 CFU/mL at each time point plate_count->read_tk read_tk->end

Figure 2: Experimental workflow for determining MIC, MBC, and time-kill kinetics.

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the S. aureus strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay
  • Preparation: Tubes containing CAMHB with the antibiotic at desired concentrations (e.g., 2x, 4x MIC) and a growth control tube without antibiotic are prepared.

  • Inoculation: Tubes are inoculated with a starting bacterial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 35-37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar, and the plates are incubated for 24 hours to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. Bactericidal activity is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[5]

Conclusion

The available in vitro data strongly support the potent and rapid bactericidal activity of this compound against Staphylococcus aureus, including strains that are resistant to other commonly used antibiotics. Its low MIC and MBC values, coupled with rapid killing kinetics, position it as a promising therapeutic agent for infections caused by this challenging pathogen. The unique mechanism of action, targeting the bacterial DHFR enzyme, provides an alternative to cell wall or protein synthesis inhibitors. Further clinical investigations will continue to delineate its role in the management of S. aureus infections.

References

Iclaprim Cross-Resistance: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of the novel dihydrofolate reductase inhibitor, iclaprim, reveals a promising lack of significant cross-resistance with several frontline antibiotics used to treat Gram-positive infections. This guide provides a comprehensive comparison of this compound's performance against other antibiotics, supported by experimental data and detailed methodologies, to inform research and development in the ongoing battle against antimicrobial resistance.

This compound, a diaminopyrimidine antibiotic, distinguishes itself through its potent inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1] This mechanism is shared with trimethoprim; however, this compound was specifically designed to overcome common trimethoprim resistance mechanisms.[2][3] Its clinical development has primarily focused on treating infections caused by resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

This compound's Activity Against Multi-Drug Resistant Strains

Extensive in vitro studies have demonstrated this compound's potent activity against a wide range of clinically important Gram-positive bacteria, including strains resistant to other antibiotic classes. This inherent activity against already-resistant strains suggests a low potential for cross-resistance.

Performance Against Resistant S. aureus

A key area of investigation has been this compound's efficacy against MRSA isolates that are also non-susceptible to other standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin. The data consistently show that this compound retains significant activity against these challenging pathogens.

For instance, one study evaluated this compound's activity against 61 MRSA isolates with non-susceptible phenotypes to daptomycin, linezolid, or vancomycin. The results indicated that this compound maintained a low minimum inhibitory concentration (MIC) for the majority of these isolates, with an MIC ≤ 1 µg/ml for 71.4% of daptomycin-non-susceptible isolates, 100% of linezolid-non-susceptible isolates, and 66.7% of vancomycin-non-susceptible isolates.[4]

Antibiotic Resistance Profile of MRSA IsolatesNumber of IsolatesPercentage of Isolates with this compound MIC ≤ 1 µg/mlReference
Daptomycin-Nonsusceptible771.4%[4]
Linezolid-Nonsusceptible26100%[4]
Vancomycin-Nonsusceptible2866.7%[4]

Table 1: this compound Activity Against MRSA Isolates Non-Susceptible to Other Antibiotics

These findings are further supported by time-kill curve analyses, which demonstrated that this compound exhibited bactericidal activity, defined as a ≥ 3 log10 reduction in colony-forming units (CFU)/mL, within 4 to 8 hours against these multi-drug resistant MRSA strains.[4]

Cross-Resistance with Trimethoprim

Given their shared mechanism of action, the most likely candidate for cross-resistance with this compound is trimethoprim. While a degree of cross-resistance can be observed, this compound was rationally designed to overcome the most common mechanisms of trimethoprim resistance.

The primary mechanism of high-level trimethoprim resistance in S. aureus is mutations in the dfrB gene, which encodes the DHFR enzyme. This compound's design, however, allows for increased hydrophobic interactions with the DHFR active site, enabling it to bind effectively even to many trimethoprim-resistant variants of the enzyme.[5]

While plasmid-encoded dfr genes, such as dfrA and dfrG, can confer reduced susceptibility to this compound, the MIC values generally remain significantly lower than those for trimethoprim.[6] Serial passage studies, which are designed to induce resistance in the laboratory, have shown that while high-level resistance to trimethoprim (MIC > 128 µg/mL) can be readily selected, only a modest increase in the MIC of this compound (from 0.12 to 1 µg/mL) was observed after 17 passages.[2] This suggests a lower propensity for the development of high-level resistance to this compound compared to trimethoprim.

Synergy Studies with Other Antibiotics

Checkerboard synergy assays have been conducted to evaluate the potential for synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobial agents. In a study examining combinations against common respiratory pathogens, this compound showed no synergy or antagonism when combined with ampicillin, meropenem, tetracycline, levofloxacin, aztreonam, piperacillin/tazobactam, colistin, cefepime, or gentamicin.

However, a significant synergistic effect was observed when this compound was combined with sulfamethoxazole against 11 of the 16 bacterial strains tested, including all Gram-positive bacteria. This is expected, as both drugs inhibit sequential steps in the folate biosynthesis pathway.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium. The protocol is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[7]

BrothMicrodilution prep_antibiotic prep_antibiotic inoculate inoculate prep_antibiotic->inoculate incubate incubate inoculate->incubate prep_inoculum prep_inoculum prep_inoculum->inoculate read_mic read_mic incubate->read_mic

Checkerboard Synergy Assay

The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.

CheckerboardAssay setup_plate setup_plate inoculate inoculate setup_plate->inoculate incubate incubate inoculate->incubate determine_mic determine_mic incubate->determine_mic calculate_fic calculate_fic determine_mic->calculate_fic interpret interpret calculate_fic->interpret

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[][9][10][11]

TimeKillAssay setup_cultures setup_cultures sample sample setup_cultures->sample plate plate sample->plate plot_data plot_data plate->plot_data determine_activity determine_activity plot_data->determine_activity

Conclusion

The available evidence strongly suggests that this compound has a low potential for cross-resistance with other major classes of antibiotics used to treat Gram-positive infections, including vancomycin, linezolid, and daptomycin. Its unique binding properties to DHFR also provide an advantage over trimethoprim, allowing it to remain active against many trimethoprim-resistant strains. While further studies directly investigating the selection of this compound resistance and subsequent cross-resistance to other antibiotic classes would be beneficial, the current data position this compound as a promising agent in the armamentarium against multi-drug resistant pathogens. Its distinct mechanism of action and favorable resistance profile make it a valuable candidate for further research and clinical development.

References

Iclaprim Demonstrates Potent Efficacy Against Trimethoprim-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals Iclaprim, a diaminopyrimidine antibiotic, as a powerful agent against a range of Gram-positive bacteria, including strains that have developed resistance to the structurally similar drug, trimethoprim. This compound's enhanced activity stems from its more potent inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This guide provides a detailed comparison of this compound and trimethoprim, supported by in vitro susceptibility data and a breakdown of the experimental methodologies employed.

This compound, a selective bacterial DHFR inhibitor, was designed to overcome the challenge of trimethoprim resistance.[1][2] Its chemical structure allows for more robust interactions within the conserved substrate-binding pocket of bacterial DHFR, enabling it to maintain activity against certain trimethoprim-resistant DHFR enzymes.[3] This includes activity against the F98Y mutant enzyme commonly associated with trimethoprim resistance in Staphylococcus aureus and the I100L mutation linked to resistance in Streptococcus pneumoniae.[4][5] As a result, this compound is significantly more potent than trimethoprim, with studies indicating it is 8- to 32-fold more potent against Gram-positive isolates.[3][6]

Comparative In Vitro Susceptibility

The superior efficacy of this compound against trimethoprim-resistant strains is evident in comparative studies of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for this compound and trimethoprim against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen often exhibiting multidrug resistance.

Organism (No. of Isolates) Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL)
MSSA (1,513) This compound0.060.12
TrimethoprimNot ReportedNot Reported
MRSA This compound0.060.12
TrimethoprimNot ReportedNot Reported
Trimethoprim-Resistant S. aureus This compound0.258
Trimethoprim>1Not Reported
S. pyogenes This compoundNot Reported0.25
TrimethoprimNot ReportedNot Reported
S. agalactiae This compoundNot Reported0.25
TrimethoprimNot ReportedNot Reported
S. pneumoniae This compoundNot Reported2
TrimethoprimNot ReportedNot Reported

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data sourced from multiple in vitro studies.[4][7][8][9]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Both this compound and trimethoprim function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate synthesis pathway.[10][11] This pathway is essential for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cell growth.[12] By blocking DHFR, these antibiotics effectively halt bacterial replication, leading to a bactericidal effect.[13]

// Nodes PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHP [label="Dihydropteroate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHF [label="Dihydrofolate\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotides [label="Nucleotide\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA Synthesis &\nCell Growth", fillcolor="#F1F3F4", fontcolor="#202124"];

DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

This compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trimethoprim [label="Trimethoprim", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PABA -> DHPS; DHPS -> DHP [label=""]; DHP -> DHF [label=""]; DHF -> DHFR; DHFR -> THF [label="NADPH -> NADP+"]; THF -> Nucleotides; Nucleotides -> DNA;

This compound -> DHFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Trimethoprim -> DHFR [arrowhead=tee, color="#EA4335", style=dashed];

} this compound and Trimethoprim inhibit the DHFR enzyme.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of this compound and trimethoprim are prepared.

    • Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The typical concentration range tested for this compound is 0.002 to 128 µg/mL.[14]

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture bacterial isolate\non agar plate (18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare bacterial inoculum\n(0.5 McFarland standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute_inoculum [label="Dilute inoculum to final\nconcentration (5x10^5 CFU/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_antibiotics [label="Prepare serial dilutions of\nthis compound & Trimethoprim", fillcolor="#FBBC05", fontcolor="#202124"]; add_to_plate [label="Add inoculum to microtiter\nplate with antibiotic dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate plate\n(35-37°C, 16-20h)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_mic [label="Read MIC: Lowest concentration\nwith no visible growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> prepare_inoculum; prepare_inoculum -> dilute_inoculum; prepare_antibiotics -> add_to_plate; dilute_inoculum -> add_to_plate; add_to_plate -> incubate; incubate -> read_mic; read_mic -> end; } Workflow for MIC determination via broth microdilution.

Conclusion

The available data strongly support the enhanced efficacy of this compound against trimethoprim-resistant bacterial strains. Its potent inhibition of DHFR, even in the presence of common resistance mutations, translates to lower MIC values and a broader spectrum of activity against challenging Gram-positive pathogens.[4][5] The development of this compound represents a significant advancement in combating antibiotic resistance, offering a valuable therapeutic option for clinicians treating infections caused by trimethoprim-resistant bacteria.[13] Furthermore, this compound can be administered without a sulfonamide, potentially avoiding sulfonamide-associated adverse effects.[13]

References

Comparing Iclaprim's safety profile with vancomycin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profiles of the investigational antibiotic Iclaprim and the established glycopeptide antibiotic Vancomycin. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential toxicological liabilities of these compounds as observed in non-clinical models.

Executive Summary

Preclinical data are crucial for predicting potential adverse effects of new drug candidates in humans. This guide synthesizes available preclinical safety data for this compound and Vancomycin, with a focus on nephrotoxicity, hepatotoxicity, and myelosuppression. While extensive preclinical safety studies have been conducted for this compound, a significant portion of this data remains unpublished. In contrast, the preclinical safety profile of vancomycin, particularly its nephrotoxicity, is well-documented in scientific literature. This comparison relies on publicly available information and highlights the differences observed in animal models.

Nephrotoxicity

Kidney injury is a significant concern for many antibiotics. Preclinical models provide a valuable tool to assess the nephrotoxic potential of new chemical entities.

Quantitative Data Summary: Nephrotoxicity
ParameterThis compoundVancomycinAnimal Model
Kidney Injury Molecule-1 (KIM-1) Data not publicly available.Dose-dependent increases observed. A 50% maximal toxic response (TD50) was seen at a daily dose of 130.4 mg/kg in a pooled analysis of rat studies.[1]Rat[1]
Blood Urea Nitrogen (BUN) Data not publicly available.Significant elevations reported in rats at doses of 200 mg/kg administered intraperitoneally twice daily for 7 days.[2] In dogs, lethal doses (292 mg/kg IV) resulted in BUN levels of 250-300 mg/dl.[3]Rat, Dog[2][3]
Serum Creatinine Data not publicly available.Significant elevations reported in rats at doses of 200 mg/kg administered intraperitoneally twice daily for 7 days.[2]Rat[2]
Histopathology Data not publicly available.Cortical tubular nephrosis observed in pregnant rats at doses of 120 and 200 mg/kg/day and in pregnant rabbits at 80 and 120 mg/kg/day.[4] Tubular degeneration was noted in rats receiving 150 mg/kg/day, with tubular necrosis at higher doses.[1]Rat, Rabbit[1][4]
Experimental Protocols: Vancomycin-Induced Nephrotoxicity in Rats

A commonly cited model for inducing and evaluating vancomycin-induced nephrotoxicity in rats involves the following protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Drug Administration: Vancomycin is typically administered intraperitoneally (i.p.) or intravenously (i.v.). A common dosing regimen to induce nephrotoxicity is 200 mg/kg, i.p., twice daily for 7 to 10 consecutive days.[5]

  • Control Groups: A sham-control group receiving the vehicle (e.g., 0.25% Na-CMC) and a normal control group receiving water for injection are typically included.[5]

  • Monitoring and Endpoints:

    • Urine Collection: Animals are placed in metabolic cages for 24-hour urine collection to measure biomarkers such as N-acetyl-ß-D-glucosaminidase (NAG) and Kidney Injury Molecule-1 (KIM-1).[5]

    • Blood Sampling: Blood is collected via the retro-orbital plexus to measure serum creatinine and Blood Urea Nitrogen (BUN).[5]

    • Kidney Tissue Analysis: After sacrifice, kidneys are excised. One kidney is fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining), while the other is stored at -80°C for biochemical and molecular evaluations, including oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and inflammatory markers (e.g., NF-κB, TNF-α).[5]

Signaling Pathway: Vancomycin-Induced Nephrotoxicity

Vancomycin-induced nephrotoxicity is primarily attributed to the induction of oxidative stress in the proximal renal tubule cells.[6][7] The drug's accumulation in these cells leads to the generation of reactive oxygen species (ROS), which in turn causes cellular damage, inflammation, and apoptosis.[8][9][10]

Vancomycin_Nephrotoxicity Vancomycin Vancomycin ProximalTubule Proximal Tubule Cell Vancomycin->ProximalTubule Accumulation ROS Reactive Oxygen Species (ROS) Generation ProximalTubule->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Inflammation Inflammation (↑ NF-κB, TNF-α) OxidativeStress->Inflammation Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellDamage Cellular Damage & Necrosis Inflammation->CellDamage Apoptosis->CellDamage AKI Acute Kidney Injury (AKI) CellDamage->AKI

Vancomycin-induced nephrotoxicity pathway.

Hepatotoxicity

Drug-induced liver injury is another critical aspect of preclinical safety assessment.

Quantitative Data Summary: Hepatotoxicity
ParameterThis compoundVancomycinAnimal Model
Alanine Aminotransferase (ALT) Data not publicly available. The FDA noted a risk of liver toxicity for this compound, but this was primarily based on clinical trial data.[11][12]Elevations are generally not a prominent feature in preclinical models. Some clinical case reports show elevations.[13][14][15] A study in rats showed that vancomycin administration did not significantly alter ALT levels.Data primarily from clinical observations; limited preclinical data.
Aspartate Aminotransferase (AST) Data not publicly available.Similar to ALT, significant preclinical evidence of elevation is lacking.Data primarily from clinical observations; limited preclinical data.
Histopathology Data not publicly available.Limited evidence of significant hepatotoxicity in preclinical models.Not a common finding in preclinical studies.

Myelosuppression

Effects on the bone marrow, leading to reductions in blood cell counts, are a potential toxicity for many drugs.

Quantitative Data Summary: Myelosuppression
ParameterThis compoundVancomycinAnimal Model
Neutrophil Count Data not publicly available.Neutropenia is a known, though less common, adverse effect in humans. Preclinical data is sparse.Data primarily from clinical observations.
Platelet Count Data not publicly available.Thrombocytopenia has been reported in humans. Preclinical data is limited.Data primarily from clinical observations.
Red Blood Cell Count Data not publicly available.Anemia is not a commonly reported preclinical finding.Data primarily from clinical observations.

Experimental Workflow: Preclinical Antibiotic Safety Assessment

The following diagram illustrates a general workflow for the preclinical safety assessment of a new antibiotic candidate.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Animal Studies cluster_endpoints Endpoint Analysis Cytotoxicity Cytotoxicity Assays (e.g., HepG2, HK-2 cells) AcuteTox Single-Dose Acute Toxicity Cytotoxicity->AcuteTox Genotoxicity Genotoxicity Assays (e.g., Ames test) Genotoxicity->AcuteTox hERG hERG Channel Assay SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) hERG->SafetyPharm RepeatTox Repeat-Dose Toxicity (e.g., 7-28 days) AcuteTox->RepeatTox ClinPath Clinical Pathology (Hematology, Clinical Chemistry) RepeatTox->ClinPath Histo Histopathology (Major Organs) RepeatTox->Histo Biomarkers Biomarker Analysis (e.g., KIM-1, cTnI) RepeatTox->Biomarkers RiskAssessment Safety & Risk Assessment SafetyPharm->RiskAssessment ClinPath->RiskAssessment Histo->RiskAssessment Biomarkers->RiskAssessment Candidate New Antibiotic Candidate Candidate->Cytotoxicity Candidate->Genotoxicity Candidate->hERG IND Investigational New Drug (IND) Application RiskAssessment->IND

General preclinical antibiotic safety workflow.

Conclusion

Based on publicly available preclinical data, vancomycin exhibits a clear dose-dependent nephrotoxic potential, primarily mediated by oxidative stress in renal proximal tubule cells. The preclinical safety profile of this compound is not as transparent due to the lack of published data. While clinical trial information suggests a potentially more favorable renal safety profile for this compound compared to vancomycin, this is not substantiated by detailed, publicly accessible preclinical studies. The FDA's concerns regarding this compound's liver safety, although arising from clinical observations, underscore the importance of thorough preclinical hepatotoxicity evaluation. For both compounds, the preclinical data on myelosuppression is less robust than that for nephrotoxicity. This guide highlights the need for greater transparency in the publication of preclinical safety data to allow for comprehensive and objective comparisons between novel and established therapeutic agents.

References

A Comparative Analysis of Iclaprim's Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the post-antibiotic effect (PAE) of Iclaprim, a novel diaminopyrimidine antibiotic, against other clinically relevant antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy.

Executive Summary

This compound demonstrates a significant and prolonged post-antibiotic effect against key Gram-positive pathogens.[1][2] This extended period of bacterial growth suppression, even after the drug concentration falls below the minimum inhibitory concentration (MIC), supports less frequent dosing intervals and may contribute to its clinical effectiveness. This guide presents available data on the PAE of this compound in comparison to vancomycin and trimethoprim, details the experimental methodology for PAE determination, and provides a visual representation of the experimental workflow.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the reported PAE of this compound and comparator antibiotics against Staphylococcus aureus. It is important to note that the data presented are collated from different studies and experimental conditions may vary.

AntibioticBacterial StrainConcentrationExposure Time (hours)PAE Duration (hours)Reference
This compound Staphylococcus aureusSub-MICNot SpecifiedUp to 10[1][2]
Vancomycin Vancomycin-Intermediate S. aureus (VISA)4x MIC11.3 - 2.0[3]
Trimethoprim Staphylococcus aureusVariableNot SpecifiedConcentration-dependent[4]

Experimental Protocol: Determination of Post-Antibiotic Effect

The following protocol outlines a standardized method for determining the in vitro post-antibiotic effect of an antimicrobial agent, based on established methodologies.[5][6][7]

1. Bacterial Strain Preparation:

  • Select appropriate bacterial strains, including reference strains (e.g., from ATCC) and clinically relevant isolates.
  • Grow the bacterial culture overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.
  • Dilute the overnight culture to achieve a starting inoculum in the logarithmic growth phase (approximately 10^6 CFU/mL).

2. Antibiotic Exposure:

  • Expose the bacterial suspension to the test antibiotic at a specified concentration (e.g., a multiple of the MIC) for a defined period (e.g., 1-2 hours) at 37°C with shaking.
  • Include a control culture that is not exposed to the antibiotic.

3. Antibiotic Removal:

  • Remove the antibiotic from the culture to halt its activity. This is typically achieved by one of the following methods:
  • Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed broth is a common and effective method.[6]
  • Centrifugation and Washing: Pellet the bacteria by centrifugation, discard the antibiotic-containing supernatant, and resuspend the pellet in fresh broth. This process may be repeated to ensure complete removal of the drug.

4. Monitoring Bacterial Regrowth:

  • Incubate both the antibiotic-exposed (test) and unexposed (control) cultures at 37°C.
  • At regular time intervals (e.g., every hour), determine the bacterial concentration (CFU/mL) in both cultures using a viable count method (e.g., plating serial dilutions on agar plates).

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Measurement cluster_analysis Analysis start Start culture Overnight Bacterial Culture start->culture dilution1 Dilute to Log Phase (~10^6 CFU/mL) culture->dilution1 split Split Culture dilution1->split exposure Expose to Antibiotic (e.g., 1-2 hours) split->exposure Test control Control (No Antibiotic) split->control Control removal Remove Antibiotic (e.g., Dilution) exposure->removal incubation Incubate Both Cultures control->incubation removal->incubation sampling Viable Counts (Hourly Plating) incubation->sampling calculation Calculate PAE (PAE = T - C) sampling->calculation end End calculation->end

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Signaling Pathway of this compound

This compound, like its predecessor trimethoprim, is a dihydrofolate reductase (DHFR) inhibitor.[8] It disrupts the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA, RNA, and proteins.

DHFR_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA, RNA, and Protein Synthesis Nucleotides->DNA_RNA DHPS->DHP DHFR->THF This compound This compound This compound->inhibition inhibition->DHFR

Caption: this compound's mechanism of action via DHFR inhibition in the folate pathway.

Conclusion

The prolonged post-antibiotic effect of this compound is a significant pharmacodynamic advantage, potentially leading to sustained bacterial suppression and improved clinical outcomes. The data, while not from direct head-to-head comparative studies, suggest a longer PAE for this compound compared to vancomycin against S. aureus. Further research with standardized methodologies is warranted to provide a more definitive comparative assessment. The experimental protocol and workflow diagrams provided in this guide offer a framework for conducting such studies.

References

Iclaprim's Performance in the Arena of New Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iclaprim's performance against a selection of new and contemporary antibiotics. The data presented is sourced from in-vitro studies and pivotal clinical trials, offering a comprehensive overview for researchers and drug development professionals in the field of infectious diseases.

Executive Summary

This compound, a diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor, demonstrates potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide benchmarks its efficacy and in-vitro performance against several newer antibiotics approved for acute bacterial skin and skin structure infections (ABSSSI), such as tedizolid, ceftaroline, dalbavancin, oritavancin, delafloxacin, and omadacycline. Clinical trial data from the pivotal REVIVE-1 and REVIVE-2 studies show this compound to be non-inferior to vancomycin in treating ABSSSI. Comparative analyses suggest a comparable clinical response to some of the newer agents, while in-vitro data highlights its potent activity against key skin pathogens.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and newer antibiotics against key Gram-positive pathogens commonly associated with ABSSSI. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Staphylococcus aureus

AntibioticMSSAMRSA
This compound 0.12 [1]0.25 [1]
Tedizolid0.50.25
Ceftaroline0.250.5
Dalbavancin≤0.030.06
Oritavancin0.030.06
Delafloxacin0.0080.25[2]
Omadacycline0.250.5

Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Beta-Hemolytic Streptococci (S. pyogenes & S. agalactiae)

AntibioticStreptococcus pyogenesStreptococcus agalactiae
This compound 0.12 [1]0.5 [1]
Tedizolid0.250.25
Ceftaroline≤0.015≤0.015
Dalbavancin≤0.03≤0.03
Oritavancin0.060.03
Delafloxacin0.060.06
Omadacycline0.060.12

Table 3: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Enterococcus faecalis

AntibioticEnterococcus faecalis
This compound >8[3]
Tedizolid0.25[4]
Linezolid1
Daptomycin1
Omadacycline0.25

Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

The REVIVE-1 and REVIVE-2 Phase 3 clinical trials established the efficacy of this compound in the treatment of ABSSSI. A pooled analysis of these studies demonstrated that this compound was non-inferior to vancomycin.[5]

Table 4: Clinical Efficacy of this compound vs. Vancomycin in ABSSSI (Pooled REVIVE-1 & -2 Data) [5]

OutcomeThis compound (n=593)Vancomycin (n=597)Treatment Difference (95% CI)
Early Clinical Response (ECR) at 48-72h 79.6% 78.8% 0.75% (-3.84 to 5.35)
Clinical Cure at Test of Cure (TOC)77.6%77.7%-0.08% (-6.74 to 6.59)

A network meta-analysis provided indirect comparisons of the clinical efficacy of this compound with several newer antibiotics for ABSSSI.[6][7]

Table 5: Network Meta-Analysis of Clinical Response in ABSSSI [6][7]

ComparisonOutcomeResult
This compound vs. Delafloxacin Early Clinical ResponseComparable
This compound vs. Omadacycline Early Clinical ResponseComparable
This compound vs. Tedizolid Early Clinical ResponseComparable
This compound vs. Vancomycin Early Clinical ResponseComparable

Safety and Tolerability

In the pooled analysis of the REVIVE trials, this compound and vancomycin had a similar incidence of adverse events, which were mostly mild.[5] Notably, there was a higher incidence of elevated serum creatinine with vancomycin (7 cases) compared to none with this compound.[5]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound selectively inhibits bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[8] This pathway is essential for the production of nucleotides, which are the building blocks of DNA. By blocking DHFR, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPt Dihydropteroate DHF Dihydrofolate (DHF) DHPt->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHPS->DHPt DHFR->THF This compound This compound This compound->DHFR Inhibition REVIVE_Trial_Workflow Start Patient Screening (ABSSSI diagnosis) Randomization Randomization (1:1) Start->Randomization Treatment_this compound This compound (80mg IV q12h) Randomization->Treatment_this compound Treatment_Vancomycin Vancomycin (15mg/kg IV q12h) Randomization->Treatment_Vancomycin ETP Early Time Point (ETP) Assessment (48-72h) (Primary Endpoint) Treatment_this compound->ETP Treatment_Vancomycin->ETP EOT End of Treatment (EOT) (5-14 days) ETP->EOT TOC Test of Cure (TOC) Assessment (7-14 days post-EOT) EOT->TOC LFU Late Follow-Up (28-32 days) TOC->LFU Broth_Microdilution_Workflow Prep_Antibiotics Prepare serial two-fold dilutions of antibiotics Inoculation Inoculate microtiter plate wells Prep_Antibiotics->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and record MIC values Incubation->Reading

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Iclaprim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of an investigational drug like Iclaprim extends beyond its experimental use. Proper disposal is a critical final step, ensuring the safety of personnel and the environment. This guide provides a procedural framework for the safe and compliant disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Core Principles of this compound Disposal

The disposal of this compound, as with any investigational drug, is governed by a hierarchy of regulations and safety protocols. The primary directive, as stated in the Safety Data Sheet (SDS), is to dispose of the contents and container in accordance with local regulations[1]. This underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local mandates[2][3][4][5].

Key considerations for the disposal of pharmaceutical waste include regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][6][7]. As an investigational drug, this compound waste may be classified as hazardous pharmaceutical waste, necessitating specific handling and disposal procedures to mitigate potential environmental and health risks.

Procedural Steps for this compound Disposal

1. Personal Protective Equipment (PPE) and Handling: Before initiating any disposal procedures, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection[1]. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols[1]. In case of skin contact, wash the area with plenty of soap and water. If this compound comes into contact with the eyes, rinse cautiously with water for several minutes[1].

2. Waste Segregation and Containment: Segregate this compound waste from other laboratory waste streams. Unused, partially used, and empty containers of this compound should be collected in a designated, properly labeled hazardous waste container[2]. These containers are often color-coded, with black typically used for hazardous pharmaceutical waste and blue for non-hazardous pharmaceutical waste[6].

3. Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains or water courses[1]. Absorb spills with a liquid-binding material such as diatomite[1]. Decontaminate surfaces and equipment by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].

4. Disposal Pathway Determination: The designated disposal route for this compound waste is typically high-temperature incineration through a licensed hazardous waste management company[2][6][8][9]. This method is effective in destroying active pharmaceutical ingredients, preventing their release into the environment. It is crucial to note that drain disposal is not recommended for pharmaceutical products[3].

5. Documentation and Record-Keeping: Maintain meticulous records of all disposed this compound, including quantities and dates of disposal. For clinical trial materials, destruction of investigational products must be fully documented, and in some cases, may require witnessing by a second staff member or a sponsor representative[2][9][10].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated (Unused, Expired, Contaminated) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Pharmaceutical Waste ppe->segregate consult_ehs Consult Institutional EHS for Specific Guidance segregate->consult_ehs is_hazardous Hazardous Waste? consult_ehs->is_hazardous hazardous_container Place in Labeled Hazardous Waste Container (e.g., Black Bin) is_hazardous->hazardous_container Yes non_hazardous_container Place in Labeled Non-Hazardous Pharmaceutical Waste Container (e.g., Blue Bin) is_hazardous->non_hazardous_container No arrange_pickup Arrange for Pickup by Licensed Waste Vendor hazardous_container->arrange_pickup non_hazardous_container->arrange_pickup incineration Disposal via High-Temperature Incineration arrange_pickup->incineration document Document Disposal (Date, Quantity, Method) incineration->document end Disposal Complete document->end

A flowchart for this compound disposal decisions.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for this compound disposal, such as inactivation concentrations or disposal limits. The general principle is to manage it as a potent pharmaceutical compound and follow the qualitative guidelines for hazardous waste disposal. Researchers should refer to their institution's specific waste management protocols for any quantitative thresholds.

Data PointValueSource
Recommended Storage Temperature (Powder)-20°CMedchemExpress SDS[1]
Recommended Storage ConditionKeep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.MedchemExpress SDS[1]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Iclaprim

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety and proper handling of investigational compounds like Iclaprim is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures. Adherence to these guidelines is critical for mitigating potential risks associated with this novel antibiotic.

Personal Protective Equipment (PPE) Protocol

A systematic approach to donning and doffing PPE is crucial to prevent contamination and ensure user safety. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Aliquoting Powder Safety goggles with side-shields or face shieldImpervious clothing, Chemical-resistant gloves (e.g., nitrile)Suitable respirator if dust is generated
Preparing Solutions Safety goggles with side-shieldsImpervious clothing, Chemical-resistant glovesNot generally required with adequate ventilation
Administering to Cell Cultures/Animals Safety glasses with side shieldsLab coat, Chemical-resistant glovesNot generally required
Cleaning Spills Safety goggles and face shieldImpervious clothing, Double gloves (nitrile)Fit-tested respirator (e.g., N95 or higher)
Waste Disposal Safety glasses with side shieldsLab coat, Chemical-resistant glovesNot generally required

Safe Handling and Operational Workflow

Proper handling and storage are fundamental to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a dry, cool, and well-ventilated place.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Iclaprim_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment cluster_emergency Emergency Response start Assess Hazards & Don Appropriate PPE weigh Weigh this compound Powder in a Ventilated Enclosure start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve exposure Personal Exposure weigh->exposure administer Administer to Cell Culture or Animal Model dissolve->administer incubate Incubate/Observe administer->incubate spill Spill Occurs administer->spill decontaminate Decontaminate Surfaces and Equipment incubate->decontaminate dispose Dispose of Waste (see Disposal Plan) decontaminate->dispose doff Doff PPE & Wash Hands dispose->doff spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

This compound Handling Workflow

Emergency Procedures

In the event of a spill or personal exposure, immediate and appropriate action is necessary to prevent further contamination and injury.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For powders, avoid creating dust.

  • Ventilate: Increase ventilation in the area, if possible.

  • PPE: Don appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.

  • Clean-up:

    • For liquid spills, cover with an absorbent material and allow it to soak up the liquid.

    • For powder spills, gently cover with damp paper towels to avoid generating dust.

    • Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate laboratory disinfectant, followed by a rinse with water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Used gloves, gowns, bench paper, and other contaminated disposable materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Final Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor. Always follow your institution's specific guidelines and local regulations for chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iclaprim
Reactant of Route 2
Reactant of Route 2
Iclaprim

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。